Product packaging for Formyl acetate(Cat. No.:CAS No. 2258-42-6)

Formyl acetate

Cat. No.: B1329439
CAS No.: 2258-42-6
M. Wt: 88.06 g/mol
InChI Key: ORWKVZNEPHTCQE-UHFFFAOYSA-N
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Description

Formyl acetate is a useful research compound. Its molecular formula is C3H4O3 and its molecular weight is 88.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4O3 B1329439 Formyl acetate CAS No. 2258-42-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

formyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4O3/c1-3(5)6-2-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWKVZNEPHTCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177103
Record name Acetic acid, anhydride with formic acid
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Molecular Weight

88.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2258-42-6
Record name Acetic-formic anhydride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formyl acetate
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Record name Acetic acid, anhydride with formic acid
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Record name Formyl acetate
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Properties of Formyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl acetate, also known as acetic formic anhydride, is a reactive mixed anhydride with significant applications in organic synthesis, particularly as a formylating agent. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of this compound. It includes a detailed presentation of its structural parameters, spectroscopic data, and established experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development.

Molecular Structure and Properties

This compound (C₃H₄O₃) is the mixed anhydride of acetic acid and formic acid.[1][2][3][4] Its structure features a central oxygen atom linking an acetyl group and a formyl group. The canonical SMILES representation of this compound is CC(=O)OC=O.[5][6]

Physicochemical Properties

This compound is a colorless liquid with a molecular weight of 88.06 g/mol .[1][3] A summary of its key physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₃H₄O₃[1][2][3]
Molecular Weight88.06 g/mol [1][3]
Boiling Point102.6 °C at 760 mmHg[1][7][8]
Density1.116 g/cm³[1][7][8]
Refractive Index1.371[1]
Molecular Geometry

Table 2: Predicted Molecular Geometry of this compound

ParameterAtom 1Atom 2Atom 3Predicted Value (Å or °)
Bond Lengths
C1O1~1.35
C1O2~1.19
C1C2~1.51
C2H1, H2, H3~1.09
O1C3~1.40
C3O3~1.19
C3H4~1.10
Bond Angles
O2C1O1~123
O2C1C2~125
O1C1C2~112
C1O1C3~118
O1C3O3~124
O1C3H4~110

Note: These are estimated values based on typical bond lengths and angles for similar functional groups and may not represent the precise geometry of this compound.

The structure of this compound can be visualized as follows:

Ball-and-stick model of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While experimental spectra are not widely published, predicted data based on computational models can provide useful reference points.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound would show two distinct signals:

  • A singlet corresponding to the three protons of the methyl group (CH₃).

  • A singlet corresponding to the single proton of the formyl group (CHO).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)
CH₃~2.2
CHO~8.0
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum of this compound would exhibit three signals corresponding to the three carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
CH₃~21
C=O (acetyl)~168
C=O (formyl)~158
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong absorption bands characteristic of the anhydride functional group.

Table 5: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C=OSymmetric stretch~1750
C=OAsymmetric stretch~1820
C-OStretch~1000-1300
C-H (methyl)Stretch~2900-3000
C-H (formyl)Stretch~2700-2800

Experimental Protocols

This compound can be synthesized through several methods. Below are detailed protocols for two common laboratory-scale preparations.

Synthesis from Sodium Formate and Acetyl Chloride[2][9]

This is a widely used method for the preparation of this compound.

Materials:

  • Sodium formate

  • Acetyl chloride

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium formate in anhydrous diethyl ether.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add acetyl chloride dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by a suitable method (e.g., IR spectroscopy by observing the disappearance of the acetyl chloride C=O stretch and the appearance of the anhydride C=O stretches).

  • Once the reaction is complete, filter the reaction mixture to remove the sodium chloride byproduct.

  • Wash the filter cake with anhydrous diethyl ether.

  • Combine the filtrate and the washings.

  • Remove the diethyl ether under reduced pressure to obtain crude this compound.

  • The product can be purified by vacuum distillation.

G cluster_0 Synthesis Workflow start Suspend Sodium Formate in Anhydrous Ether cool Cool to 0-5 °C start->cool add Add Acetyl Chloride Dropwise cool->add react Stir at Room Temperature add->react filter Filter Mixture react->filter wash Wash Solid with Ether filter->wash concentrate Concentrate Filtrate in Vacuo wash->concentrate purify Vacuum Distillation concentrate->purify product This compound purify->product

Workflow for this compound synthesis.
In Situ Preparation from Formic Acid and Acetic Anhydride[10]

This compound can be conveniently prepared in situ for immediate use in subsequent reactions, such as formylation.

Materials:

  • Acetic anhydride

  • Formic acid (100%)

Procedure:

  • To a stirred solution of acetic anhydride, add formic acid dropwise at 0 °C.

  • After the addition, warm the mixture to room temperature and stir for a designated period (e.g., 1-2 hours) to allow for the formation of this compound.

  • The resulting solution containing this compound can be used directly for formylation reactions without isolation.

Applications in Drug Development and Research

This compound is a potent formylating agent used in the synthesis of a wide range of organic compounds.[2] Its reactivity makes it a valuable tool for introducing a formyl group onto various nucleophiles.

  • N-Formylation: It is commonly used for the formylation of amines and amino acids, a key step in the synthesis of many pharmaceuticals and natural products.[2]

  • O-Formylation: Alcohols and phenols can be formylated using this compound to yield formyl esters.

  • C-Formylation: In certain cases, it can be used for the formylation of activated carbon nucleophiles.

The logical relationship of its application in N-formylation is depicted below:

G reagent This compound (Formylating Agent) product N-Formylated Amine reagent->product Formyl Group Transfer amine Primary or Secondary Amine (Nucleophile) amine->product byproduct Acetic Acid (Byproduct) product->byproduct

N-formylation using this compound.

Conclusion

This technical guide has provided a detailed overview of the structure, properties, and synthesis of this compound. The summarized quantitative data, detailed experimental protocols, and visualizations of its structure and reaction pathways offer a comprehensive resource for researchers and professionals. A thorough understanding of this versatile reagent is essential for its effective application in organic synthesis and the development of new chemical entities.

References

An In-depth Technical Guide to Formyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Formyl acetate, also known as acetic formic anhydride or ethanoic methanoic anhydride, is a mixed anhydride with the chemical formula C₃H₄O₃.[1][2] It serves as a versatile and reactive formylating agent in organic synthesis. This document provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless, oily liquid that is sensitive to air and moisture.[1] Its key physical and chemical properties are summarized below for easy reference.

PropertyValueReference
CAS Number 2258-42-6[1][2][3][4]
Molecular Formula C₃H₄O₃[1][2][3][5]
Molecular Weight 88.06 g/mol [1][2][3][5]
Density ~1.116 g/cm³[1][2]
Boiling Point 27-28 °C at 1.33 kPa (1 Torr) 102.6 °C at 101.3 kPa (760 mmHg)[1] [2][6]
Flash Point 31 °C[2][6]
Refractive Index 1.371[2]
Solubility Soluble in Ethyl Acetate; Slightly soluble in Chloroform, Methanol[1]
Stability Air and moisture sensitive (hygroscopic)[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

Spectrum TypePeak AssignmentsReference
¹H NMR (neat) δ 2.25 (s, 3H, acetyl protons) δ 9.05 (s, 1H, formyl proton)[7]
Infrared (IR, neat) 1791 cm⁻¹ (C=O stretch) 1765 cm⁻¹ (C=O stretch) 1050 cm⁻¹ (C-O-C stretch)[7]

Synthesis of this compound

This compound is not commonly available commercially and is often prepared in situ or synthesized as needed.[1][5] The most common laboratory-scale synthesis involves the reaction of sodium formate with acetyl chloride in an anhydrous ether solvent.[3][4][5]

Experimental Protocol: Synthesis from Sodium Formate and Acetyl Chloride

This protocol is adapted from established methods for the preparation of this compound.[3]

Materials:

  • Sodium formate

  • Acetyl chloride

  • Anhydrous diethyl ether

Procedure:

  • In a flask equipped with a stirrer, add sodium formate and anhydrous diethyl ether.

  • Cool the mixture to a temperature range of 3-5 °C using an ice bath.[3]

  • While stirring vigorously, add acetyl chloride dropwise to the cooled suspension.[3]

  • After the addition is complete, allow the reaction mixture to warm to 25-30 °C.[3]

  • Continue stirring the mixture at this temperature for approximately 6 hours to ensure the reaction goes to completion.[3]

  • After the reaction period, filter the mixture to remove the sodium chloride byproduct.[3]

  • Wash the filter cake with an equal volume of anhydrous diethyl ether to recover any remaining product.[3]

  • Combine the filtrate and the ether washings.

  • Remove the diethyl ether from the filtrate via evaporation under reduced pressure to yield the this compound product.[3] A yield of up to 97% has been reported for this method.[3]

G Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Combine Sodium Formate and Anhydrous Ether prep2 Cool Mixture to 3-5 °C prep1->prep2 react1 Add Acetyl Chloride Dropwise with Stirring prep2->react1 react2 Warm to 25-30 °C react1->react2 react3 Stir for 6 Hours react2->react3 workup1 Filter Mixture react3->workup1 workup2 Wash Filter Cake with Ether workup1->workup2 workup3 Combine Filtrate and Washings workup2->workup3 workup4 Evaporate Ether workup3->workup4 product This compound Product workup4->product

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis

This compound is a valuable reagent primarily used for formylation, which is the introduction of a formyl group (-CHO) onto a substrate.

  • Formylation of Nucleophiles: It is an effective agent for the formylation of amines, amino acids, and alcohols.[1][3][7]

  • Synthesis of Aldehydes: It can be used to synthesize aldehydes from aromatic Grignard reagents.[1][7]

  • Precursor to Other Reagents: this compound serves as a starting material for the preparation of formyl fluoride.[1][3]

Safety and Handling

Proper handling of this compound is critical due to its reactivity and potential hazards.

Hazard CategoryDescriptionPrecautionary MeasuresReference
Flammability Flammable liquid and vapor (H226).Keep away from heat, sparks, and open flames. Use spark-proof tools.[8][9][10][8][10]
Irritation Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).Handle in a fume hood. Wear protective gloves, clothing, and eye/face protection.[1][8][9][1][8]
Stability/Reactivity Decomposes in the presence of water to form acetic acid and carbon monoxide.[1]Store in a cool, dry place (recommended at 4 °C).[1][1]
Storage Gas evolution upon decomposition can lead to pressure buildup.Do not store in tightly sealed containers; a polyethylene stopper is recommended.[1][1]

Handling and Storage Summary: this compound is an eye and skin irritant and should always be handled in a chemical fume hood.[1] Due to its decomposition, which produces carbon monoxide gas, it should be stored at 4 °C in a flask fitted with a polyethylene stopper to prevent pressure buildup, as sealed samples can explode.[1][7] It is sensitive to air and moisture, which accelerate its decomposition.[1]

References

Synthesis of formyl acetate from sodium formate and acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of the synthesis of formyl acetate from sodium formate and acetyl chloride. This compound, a mixed anhydride of formic acid and acetic acid, is a valuable reagent in organic synthesis, primarily utilized as a formylating agent. This document details the reaction mechanism, experimental protocols, and key quantitative data. Visual diagrams are included to illustrate the reaction workflow and the underlying chemical pathway, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound (acetic formic anhydride) is a highly reactive chemical intermediate with the formula CH₃COOCH(O).[1][2] It serves as an efficient formylating agent for a variety of organic functional groups, including amines, alcohols, and amino acids.[3][4] Its utility also extends to the synthesis of aldehydes from Grignard reagents and the preparation of formyl fluoride.[3][4] This guide focuses on a prevalent and effective method for its preparation: the reaction of sodium formate with acetyl chloride.[3][5]

Reaction Overview

The synthesis of this compound from sodium formate and acetyl chloride is a nucleophilic acyl substitution reaction. In this process, the formate anion from sodium formate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This leads to the displacement of the chloride ion and the formation of this compound and sodium chloride as a byproduct. The reaction is typically carried out in an anhydrous ethereal solvent to prevent the hydrolysis of the product.[1][2][3][5]

Reaction Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Reactant_Preparation Prepare Anhydrous Sodium Formate and Acetyl Chloride Reaction_Setup Combine Reactants in Anhydrous Diethyl Ether Reactant_Preparation->Reaction_Setup Temperature_Control Cool to 3-5°C and Add Acetyl Chloride Reaction_Setup->Temperature_Control Reaction_Progression Raise Temperature to 23-30°C and Stir for 5.5-6 hours Temperature_Control->Reaction_Progression Filtration Filter the Reaction Mixture Reaction_Progression->Filtration Washing Wash the Solid with Anhydrous Diethyl Ether Filtration->Washing Evaporation Evaporate the Solvent from the Filtrate Washing->Evaporation Distillation Purify by Fractional Distillation Evaporation->Distillation Final_Product Final_Product Distillation->Final_Product This compound

Caption: Experimental workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from sodium formate and acetyl chloride.

ParameterValueReference
Reactants
Sodium Formate1.0 - 1.18 equivalents[4]
Acetyl Chloride1.0 equivalent[4]
Solvent Anhydrous Diethyl Ether[1][2][3][5][6]
Reaction Conditions
Initial Temperature3-5 °C[6][7]
Reaction Temperature23-30 °C[1][2][3][6][7]
Reaction Time5.5 - 6 hours[4][6][7]
Yield Up to 97%[6][7]
Product Properties
Boiling Point27-28 °C at 10 mmHg[3][4]
Density~1.116 g/cm³[2][6]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of this compound.[4][6][7]

Materials:

  • Sodium formate (finely ground and anhydrous)

  • Acetyl chloride

  • Anhydrous diethyl ether

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Cooling bath (ice-water or other suitable coolant).

  • Filtration apparatus (e.g., Büchner funnel).

  • Rotary evaporator.

  • Distillation apparatus for vacuum distillation.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask, place finely ground anhydrous sodium formate and anhydrous diethyl ether.

  • Initial Cooling: Cool the stirred mixture to 3-5 °C using a cooling bath.[6][7]

  • Addition of Acetyl Chloride: Add acetyl chloride dropwise from the dropping funnel to the cooled mixture while maintaining the temperature between 23-27 °C.[1][2][3][4] The addition should be as rapid as possible while controlling the exothermic reaction.[4]

  • Reaction: After the addition is complete, raise the temperature to 25-30 °C and continue stirring for 5.5 to 6 hours to ensure the reaction goes to completion.[4][6][7]

  • Filtration: Filter the reaction mixture under suction to remove the precipitated sodium chloride.

  • Washing: Wash the solid residue with a small amount of anhydrous diethyl ether and combine the washings with the filtrate.[6][7]

  • Solvent Removal: Remove the diethyl ether from the filtrate by distillation at reduced pressure.[4]

  • Purification: Purify the resulting crude this compound by fractional distillation under reduced pressure.[3] The product is collected at 27-28 °C at 10 mmHg.[4]

Reaction Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Sodium_Formate Sodium Formate (HCOONa) Nucleophilic_Attack Nucleophilic attack by formate anion on the carbonyl carbon of acetyl chloride. Sodium_Formate->Nucleophilic_Attack Acetyl_Chloride Acetyl Chloride (CH₃COCl) Acetyl_Chloride->Nucleophilic_Attack Tetrahedral_Intermediate Formation of a tetrahedral intermediate. Nucleophilic_Attack->Tetrahedral_Intermediate Step 1 Chloride_Elimination Elimination of the chloride ion. Tetrahedral_Intermediate->Chloride_Elimination Step 2 Formyl_Acetate This compound (CH₃COOCH(O)) Chloride_Elimination->Formyl_Acetate Step 3 Sodium_Chloride Sodium Chloride (NaCl) Chloride_Elimination->Sodium_Chloride

Caption: Nucleophilic acyl substitution mechanism.

Safety and Handling

This compound is a moisture-sensitive and thermally unstable compound. It can decompose to produce acetic acid and carbon monoxide, and sealed containers may build up pressure.[3] Therefore, it should be stored at low temperatures (e.g., 4 °C) in a vented container and handled in a well-ventilated fume hood.[3] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound from sodium formate and acetyl chloride is a straightforward and high-yielding method for producing this valuable formylating agent. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, researchers can reliably obtain high-purity this compound for use in a variety of synthetic applications. This guide provides the essential information required for the successful laboratory-scale synthesis of this important chemical intermediate.

References

Formyl Acetate: A Technical Guide to Stability and Decomposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and decomposition of formyl acetate. The information is curated for professionals in research and drug development who utilize this compound as a reagent and require a thorough understanding of its handling, storage, and degradation profile.

Core Concepts: Stability of this compound

This compound (acetic formic anhydride) is a mixed anhydride of acetic acid and formic acid. It is a valuable formylating agent in organic synthesis. However, it is a relatively unstable compound, and its stability is influenced by temperature, moisture, and the presence of impurities.[1][2][3]

General Stability Profile

This compound is known to decompose slowly at room temperature.[1] This decomposition process accelerates significantly at elevated temperatures.[1] Due to the evolution of carbon monoxide gas upon decomposition, it is crucial to avoid storing this compound in sealed containers to prevent pressure buildup and potential explosion.[1][4] For safe storage, it is recommended to keep this compound at 4°C in a flask fitted with a polyethylene stopper.[1][4]

Factors Influencing Stability

Several factors can influence the rate of decomposition of this compound:

  • Temperature: Higher temperatures significantly increase the rate of decomposition. Decomposition is reported to be gradual above approximately 60°C.[2]

  • Moisture: The presence of water catalyzes the hydrolysis of this compound, leading to its breakdown into acetic acid and formic acid.[1][4][5] The subsequent decomposition of formic acid can produce carbon monoxide.

  • Impurities: The presence of impurities, such as pyridine or residual acids from its synthesis, can catalyze the decomposition of this compound, with decomposition reported to commence at temperatures as low as 0°C in the presence of such impurities.[2]

Decomposition Pathways and Products

The decomposition of this compound can proceed through two primary pathways: thermal decomposition and hydrolysis.

Thermal Decomposition

In the absence of water, this compound primarily undergoes thermal decomposition to yield acetic acid and carbon monoxide.[1][4][6] This process is favored at elevated temperatures.

Hydrolysis

In the presence of water, this compound is hydrolyzed to acetic acid and formic acid. Formic acid itself can be unstable and may further decompose, particularly at higher temperatures, to carbon monoxide and water.

The following diagram illustrates the primary decomposition pathways of this compound.

Decomposition Pathways of this compound cluster_thermal Thermal Decomposition cluster_hydrolysis Hydrolysis FA This compound (C₃H₄O₃) AA1 Acetic Acid (CH₃COOH) FA->AA1 Heat CO Carbon Monoxide (CO) FA->CO Heat AA2 Acetic Acid (CH₃COOH) FA->AA2 + H₂O FormicAcid Formic Acid (HCOOH) FA->FormicAcid + H₂O CO2 Carbon Monoxide (CO) FormicAcid->CO2 Heat H2O_prod Water (H₂O) FormicAcid->H2O_prod Heat

Caption: Decomposition Pathways of this compound

Quantitative Stability Data

While qualitative information on the stability of this compound is available, specific quantitative kinetic data such as rate constants, half-life, and activation energy are not extensively reported in publicly available literature. To obtain this data, a dedicated stability study is required. The following table summarizes the known qualitative stability information.

ConditionObservationPrimary Decomposition ProductsReference(s)
Room Temperature Slow decompositionAcetic Acid, Carbon Monoxide[1]
Elevated Temperature (>60°C) Accelerated decompositionAcetic Acid, Carbon Monoxide[1][2]
Contact with Water Catalyzed decomposition (hydrolysis)Acetic Acid, Formic Acid (which may further decompose to Carbon Monoxide and Water)[1][4][5][6]
Presence of Impurities (e.g., pyridine, residual acid) Catalyzed decomposition, even at low temperatures (e.g., 0°C)Acetic Acid, Carbon Monoxide[2]

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound requires a well-designed experimental protocol. The following sections outline a general approach for determining the stability and decomposition products of this compound, based on established stability testing guidelines.[6][7][8]

Stability-Indicating Assay Method (SIAM) Development

A crucial first step is the development and validation of a stability-indicating assay method (SIAM). This is an analytical procedure that can accurately and precisely measure the concentration of intact this compound without interference from its degradation products, process impurities, or other components in the sample matrix.[9][10][11][12][13]

Recommended Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and quantifying volatile compounds. A GC-MS method can be developed to measure the decrease in this compound concentration and the increase in the concentration of its volatile decomposition products like acetic acid.[14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is an excellent tool for monitoring the hydrolysis of esters in real-time.[17][18][19][20] The formyl proton of this compound has a distinct chemical shift (around δ 9.05 ppm), which can be monitored to quantify its degradation.[5] The appearance of signals corresponding to acetic acid and formic acid can also be monitored.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method, particularly with a suitable column for organic acids, can be developed to quantify the formation of acetic acid and formic acid.[21]

The following diagram outlines a general workflow for a stability study of this compound.

Experimental Workflow for this compound Stability Study cluster_prep Preparation cluster_stability Stability Testing cluster_analysis Analysis cluster_data Data Analysis Prep_FA Prepare/obtain pure This compound Prep_Samples Prepare samples under different conditions (e.g., neat, in solution) Prep_FA->Prep_Samples Storage Store samples at various temperatures and humidity levels (e.g., 4°C, 25°C/60%RH, 40°C/75%RH) Prep_Samples->Storage Sampling Withdraw aliquots at pre-defined time points Storage->Sampling Analysis Analyze samples using a validated stability-indicating method (e.g., GC-MS, NMR) Sampling->Analysis Quantify Quantify the concentration of This compound and its decomposition products Analysis->Quantify Kinetics Determine decomposition kinetics (rate constants, half-life) Quantify->Kinetics Products Identify and confirm decomposition products Quantify->Products Report Generate stability report Kinetics->Report Products->Report

Caption: Experimental Workflow for this compound Stability Study

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method. This involves subjecting this compound to stress conditions that are more severe than those used in accelerated stability testing.

Typical Stress Conditions:

  • Acidic and Basic Hydrolysis: Treat a solution of this compound with dilute acid (e.g., 0.1 N HCl) and a dilute base (e.g., 0.1 N NaOH) at room temperature and elevated temperatures.

  • Oxidation: Expose a solution of this compound to an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Thermal Stress: Heat solid this compound at a high temperature (e.g., 80-100°C) for a defined period.

  • Photostability: Expose solid this compound and its solution to UV and visible light.

Samples from these stress studies should be analyzed by the developed SIAM to identify and characterize any degradation products formed.

Formal Stability Study Protocol

A formal stability study should be conducted on at least three batches of this compound to assess its stability over time under various storage conditions.

Storage Conditions (based on ICH guidelines): [7]

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Refrigerated: 4°C ± 2°C

Testing Frequency:

Samples should be pulled and tested at appropriate time intervals (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months for long-term studies, and 0, 1, 3, 6 months for accelerated studies).

Data to be Collected:

  • Appearance

  • Assay of this compound

  • Quantification of known and unknown degradation products

  • Water content (if applicable)

Synthesis of this compound

For researchers who need to prepare this compound in-house, the most common and reliable method is the reaction of sodium formate with acetyl chloride in an anhydrous ether solvent.[2][22]

General Procedure:

  • Anhydrous sodium formate is suspended in anhydrous diethyl ether and cooled.

  • Acetyl chloride is added dropwise to the stirred suspension while maintaining a low temperature.

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • The resulting sodium chloride precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove the ether.

  • The crude this compound is then purified by vacuum distillation.

It is critical to maintain anhydrous conditions throughout the synthesis and work-up to prevent hydrolysis of the product.[5]

Conclusion

References

Spectroscopic Profile of Formyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predicted spectroscopic data for formyl acetate (acetic formic anhydride), a valuable reagent in organic synthesis. Due to the limited availability of public experimental spectra, this document presents high-quality predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, offering a comprehensive reference for the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the predicted IR absorption frequencies for this compound. These predictions are based on established computational models and provide a reliable estimation of the compound's spectroscopic characteristics.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-1 (Formyl Proton)8.5 - 9.0Singlet
H-3 (Acetyl Protons)2.2 - 2.4Singlet

Note: Predictions are based on typical chemical shift ranges for similar functional groups. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (Formyl Carbonyl)155 - 165
C-2 (Acetyl Carbonyl)165 - 175
C-3 (Acetyl Methyl)20 - 25

Note: Predicted values are derived from computational chemistry models.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Infrared Absorption Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
C-H Stretch (Formyl)2850 - 2950Medium
C=O Stretch (Anhydride)1800 - 1850 and 1740 - 1790Strong (two bands)
C-O Stretch (Anhydride)1000 - 1100Strong
C-H Bend (Acetyl)1350 - 1450Medium

Note: Anhydrides typically show two characteristic C=O stretching bands due to symmetric and asymmetric vibrations.

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR and IR spectra of a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • Pipettes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) directly in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • ¹H NMR Spectrum Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a concentrated sample), pulse width, and acquisition time.

    • Acquire the Free Induction Decay (FID).

    • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Spectrum Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a standard proton-decoupled pulse sequence.

    • Set the acquisition parameters, noting that a larger number of scans is typically required for ¹³C NMR due to its lower natural abundance.

    • Acquire and process the FID as described for the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory.

  • Pipettes

Procedure (using NaCl/KBr plates):

  • Sample Preparation:

    • Place one or two drops of the liquid this compound sample onto the center of a clean, dry salt plate.

    • Carefully place a second salt plate on top, spreading the liquid into a thin film.

  • Spectrum Acquisition:

    • Place the assembled salt plates into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • After analysis, disassemble the salt plates and clean them thoroughly with a suitable dry solvent (e.g., anhydrous dichloromethane or chloroform) and dry them completely before storage.

Visualization of Spectroscopic Relationships

The following diagram illustrates the correlation between the chemical structure of this compound and its key predicted spectroscopic signals.

formyl_acetate_spectroscopy cluster_structure This compound Structure cluster_nmr Predicted NMR Spectroscopy cluster_ir Predicted IR Spectroscopy cluster_signals Key Predicted Signals structure O || H-C-O-C-CH₃      ||      O H1_NMR ¹H NMR structure->H1_NMR Correlates to C13_NMR ¹³C NMR structure->C13_NMR Correlates to IR IR structure->IR Correlates to H_formyl Formyl H (δ 8.5-9.0 ppm) H1_NMR->H_formyl H_acetyl Acetyl H₃ (δ 2.2-2.4 ppm) H1_NMR->H_acetyl C_formyl Formyl C=O (δ 155-165 ppm) C13_NMR->C_formyl C_acetyl_CO Acetyl C=O (δ 165-175 ppm) C13_NMR->C_acetyl_CO C_acetyl_CH3 Acetyl CH₃ (δ 20-25 ppm) C13_NMR->C_acetyl_CH3 IR_CO C=O Stretch (1850-1740 cm⁻¹) IR->IR_CO

This compound Spectroscopic Correlation

Formyl Acetate: A Technical Guide to Safety and Handling for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl acetate, also known as acetic formic anhydride, is a highly reactive formylating agent utilized in various organic syntheses. Its utility in the laboratory is matched by its hazardous properties, necessitating a thorough understanding of its safety profile and handling requirements. This technical guide provides a comprehensive overview of the safety data for this compound, detailed experimental protocols for its synthesis and safe handling, and visual aids to illustrate key concepts. The information is curated to meet the needs of researchers and professionals in drug development and other scientific fields where this compound may be employed.

Chemical and Physical Properties

This compound is a colorless liquid with the chemical formula C₃H₄O₃. It is the mixed anhydride of acetic acid and formic acid. Due to its instability, it is not commercially available and is typically prepared in situ or used shortly after synthesis.

PropertyValueReference(s)
Molecular Weight 88.06 g/mol [1]
Boiling Point 27-28 °C at 10 mmHg (1.33 kPa)[1]
Density 1.116 g/cm³[2]
Flash Point 31 °C[2]
CAS Number 2258-42-6[1]
Appearance Colorless liquid[2]

Safety Data Sheet (SDS)

Hazards Identification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

GHS Pictograms:

alt text
alt text

Signal Word: Warning

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First-Aid Measures
  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Fire-Fighting Measures
  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific hazards arising from the chemical: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Decomposition products include acetic acid and carbon monoxide.

Accidental Release Measures
  • Personal precautions: Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection. Ensure adequate ventilation and remove all sources of ignition.

  • Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for cleaning up: Absorb with inert material (e.g., sand, silica gel) and place in a suitable container for disposal.

Handling and Storage Precautions

This compound decomposes at room temperature, and this process is accelerated at elevated temperatures, producing acetic acid and carbon monoxide. [1]

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. [1]Avoid contact with skin, eyes, and clothing. [2]Use spark-proof tools and explosion-proof equipment. Ground/bond container and receiving equipment to prevent static discharge.

  • Storage: Store at 2-8°C in a tightly closed container in a dry and well-ventilated place. [2]Crucially, do not store in a sealed container , as the evolution of carbon monoxide can lead to a dangerous buildup of pressure and potential explosion. [1]A flask fitted with a polyethylene stopper is recommended for storage. [1]

Experimental Protocols

Synthesis of this compound from Sodium Formate and Acetyl Chloride

This procedure is adapted from a method reported by Krimen. [1] Materials:

  • Sodium formate (finely ground)

  • Acetyl chloride

  • Anhydrous diethyl ether

  • Three-necked round-bottomed flask

  • Stirrer

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Thermometer

Procedure:

  • Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.

  • Charge the three-necked flask with sodium formate and anhydrous diethyl ether.

  • Stir the mixture and add acetyl chloride via the dropping funnel at a rate that maintains the reaction temperature between 23-27°C.

  • After the addition is complete, continue stirring the mixture for several hours to ensure the reaction goes to completion.

  • Filter the mixture by suction filtration to remove sodium chloride.

  • Wash the solid residue with a small amount of anhydrous diethyl ether and combine the washings with the filtrate.

  • Remove the ether from the filtrate by distillation under reduced pressure.

  • The resulting residue is this compound. Due to its instability, it is recommended to use it immediately or store it appropriately for a short period.

Safe Handling Protocol for this compound in a Laboratory Setting

This protocol outlines the steps for safely handling this compound during a typical laboratory procedure, such as its use as a formylating agent.

Prerequisites:

  • A designated work area within a certified chemical fume hood.

  • All necessary PPE is readily available and in good condition (chemical splash goggles, face shield, appropriate chemical-resistant gloves, and a lab coat).

  • An emergency eyewash station and safety shower are accessible.

  • A spill kit appropriate for flammable liquids is available.

Procedure:

  • Before starting, ensure the fume hood is functioning correctly.

  • Don all required PPE.

  • If using freshly synthesized this compound, ensure it has been cooled to a safe handling temperature.

  • Carefully transfer the required amount of this compound using a glass syringe or a cannula. Avoid using metal needles if possible, or ensure they are compatible.

  • Perform all subsequent reaction steps within the fume hood.

  • Keep the container of this compound closed when not in use.

  • Upon completion of the reaction, quench any unreacted this compound according to established laboratory procedures (e.g., slow addition to a stirred, cooled solution of a suitable nucleophile like an alcohol or water, being mindful of gas evolution).

  • Decontaminate all glassware that has been in contact with this compound by rinsing with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste.

  • Dispose of all waste materials according to the disposal protocol outlined below.

  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Disposal Protocol for this compound Waste

All waste containing this compound must be treated as hazardous waste.

Procedure:

  • Collect all liquid waste containing this compound in a designated, labeled, and compatible waste container. The container should be made of a material that is resistant to organic solvents and acids.

  • Do not mix this compound waste with incompatible materials. Refer to a chemical compatibility chart if unsure.

  • Solid waste, such as contaminated gloves and absorbent materials, should be collected in a separate, clearly labeled hazardous waste bag.

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Ensure that the waste is correctly labeled with its contents.

Visualizations

Logical Relationship: this compound Decomposition and Potential Toxicity

The following diagram illustrates the decomposition of this compound and the potential health hazards associated with its decomposition products.

G cluster_exposure Exposure cluster_decomposition Decomposition cluster_effects Potential Health Effects This compound This compound Acetic Acid Acetic Acid This compound->Acetic Acid Hydrolysis/Thermal Decomposition Carbon Monoxide Carbon Monoxide This compound->Carbon Monoxide Thermal Decomposition Skin and Eye Irritation Skin and Eye Irritation Acetic Acid->Skin and Eye Irritation Respiratory Irritation Respiratory Irritation Acetic Acid->Respiratory Irritation Hypoxia Hypoxia Carbon Monoxide->Hypoxia

Caption: Decomposition of this compound and associated health hazards.

Experimental Workflow: Safe Handling of this compound

This diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

G start Start verify_hood Verify Fume Hood Function start->verify_hood prepare_ppe Don Appropriate PPE transfer Transfer this compound prepare_ppe->transfer verify_hood->prepare_ppe reaction Perform Reaction transfer->reaction quench Quench Unreacted Reagent reaction->quench decontaminate Decontaminate Glassware quench->decontaminate dispose Dispose of Waste decontaminate->dispose end End dispose->end

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a valuable reagent in organic synthesis, but its reactive and hazardous nature demands stringent safety protocols. Researchers, scientists, and drug development professionals must be well-versed in its properties, handling, and disposal requirements to ensure a safe laboratory environment. Adherence to the guidelines presented in this technical guide will help mitigate the risks associated with the use of this compound. Always consult the most up-to-date Safety Data Sheet from your supplier and your institution's specific safety procedures before working with this chemical.

References

Formyl Acetate: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of formyl acetate (acetic formic anhydride), a versatile and reactive formylating agent in organic synthesis. It covers the historical context of its discovery, details various synthetic methodologies with experimental protocols, and explores its key applications, including the formylation of amines, alcohols, and its use in aldehyde synthesis. Quantitative data is presented in structured tables, and key chemical pathways are illustrated using diagrams to provide a thorough resource for chemistry professionals.

Introduction and Historical Context

This compound, systematically named acetic formic anhydride (C₃H₄O₃), is the mixed anhydride of acetic acid and formic acid[1][2]. It is a powerful and efficient reagent for introducing a formyl group (-CHO) into various organic molecules[1][3]. While not commercially available, its straightforward preparation has made it a valuable tool in synthetic chemistry for decades[1][4].

The history of this compound preparation dates back to at least 1899 with the work of A. Behal[5]. Early methods involved the reaction of formic acid with acetic anhydride or ketene[5]. However, a more practical and widely adopted procedure, developed by Muramatsu, involves the reaction of sodium formate with acetyl chloride, which is noted for its simplicity and good yields[5]. This development was crucial for making this compound more accessible for various applications, including its use as a protecting group in peptide synthesis, a role identified as early as 1932[6].

Physicochemical and Spectroscopic Data

This compound is a colorless liquid that is sensitive to moisture[3][5]. Contact with water leads to its decomposition into acetic acid and carbon monoxide[1][3]. Due to the potential for gas evolution, it should be stored at low temperatures (e.g., 4°C) in a vessel with a polyethylene stopper, as sealed containers can explode[1][5].

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃H₄O₃[4][7]
Molecular Weight 88.06 g/mol [4][7][8]
Boiling Point 27-28 °C @ 10 mmHg (1.33 kPa)[1][5]
102.6 °C @ 760 mmHg[2]
Density 1.116 g/cm³[2][9]
Refractive Index (n²⁰D) 1.388[5]
¹H NMR (neat) δ 9.05 (s, 1H, -CHO), δ 2.25 (s, 3H, CH₃CO-)[5]
IR (neat, cm⁻¹) 1791, 1765 (C=O stretching); 1050 (C-O-C stretching)[5]

Synthesis of this compound

Several methods exist for the preparation of this compound. The most common approaches involve either the reaction of a formate salt with an acetyl halide or the dehydration of a mixture of formic and acetic acids.

Synthesis from Sodium Formate and Acetyl Chloride

This is a widely cited and reliable method, noted for producing good yields of this compound[5]. The reaction involves the nucleophilic attack of the formate ion on the electrophilic carbonyl carbon of acetyl chloride.

G cluster_reagents Reagents cluster_conditions Conditions cluster_product Product Reagents Sodium Formate (HCOONa) + Acetyl Chloride (CH₃COCl) Conditions Anhydrous Diethyl Ether 23-27 °C, 5.5 hours Reagents->Conditions Reaction Product This compound (CH₃COOCHO) + Sodium Chloride (NaCl) Conditions->Product Yields

Caption: Synthesis of this compound from Sodium Formate.

Experimental Protocol (Adapted from Organic Syntheses[5])

  • Setup: Equip a suitable reaction flask with a mechanical stirrer, a thermometer, and an addition funnel. Ensure all glassware is thoroughly dried.

  • Reagents: Charge the flask with 300 g (4.41 moles) of finely ground, anhydrous sodium formate and 250 mL of anhydrous diethyl ether.

  • Reaction: While stirring the mixture, add 294 g (3.75 moles) of acetyl chloride via the addition funnel at a rate that maintains the internal temperature between 23–27 °C.

  • Stirring: After the addition is complete, continue to stir the mixture for an additional 5.5 hours at the same temperature to ensure the reaction goes to completion.

  • Workup: Filter the reaction mixture by suction. Wash the solid residue (sodium chloride) with 100 mL of anhydrous diethyl ether and combine the washings with the filtrate.

  • Purification: Remove the ether from the filtrate by distillation under reduced pressure. The remaining residue is then distilled, typically at 27–28 °C under 10 mmHg vacuum, to yield pure this compound (reported yield: 64%).

In Situ Generation from Formic Acid and Acetic Anhydride

This compound can also be generated in situ by reacting excess formic acid with acetic anhydride[1][4][10]. This mixture, sometimes referred to as Formic Acid-Acetic Anhydride Mixture (FAM), is often used directly as a formylating agent without isolating the pure anhydride[1][4].

Experimental Protocol (Adapted from Organic Syntheses[10])

  • Setup: In a three-necked flask equipped with a magnetic stirrer, internal thermometer, and condenser under an argon atmosphere, charge 28.6 g (280 mmol) of acetic anhydride.

  • Cooling: Cool the flask to –10 °C using an appropriate cooling bath.

  • Addition: Add 25.8 g (560 mmol) of 100% formic acid in portions over approximately 3 minutes. An exotherm will be observed.

  • Heating: Heat the reaction mixture to an internal temperature of 42–44 °C and stir vigorously for 3 hours.

  • Usage: The resulting mixture containing this compound is then cooled and can be used directly for subsequent reactions, such as the formylation of amines.

Table 2: Comparison of Synthetic Methods for this compound

MethodReagentsSolventTemperatureTypical YieldReference(s)
Krimen/Muramatsu Sodium Formate, Acetyl ChlorideAnhydrous Ether23–27 °C~64-97%[3][4][5]
In Situ Generation Formic Acid, Acetic AnhydrideNone (or THF)42-44 °CNot Isolated[1][4][10]
Ketene Method Ketene, Formic AcidNot specifiedRoom Temp. or belowNot specified[1][4]

Applications in Organic Synthesis

The primary utility of this compound lies in its ability to act as a potent electrophilic formylating agent. The significant difference in the electrophilicity of the two carbonyl carbons allows for the selective transfer of the formyl group.

G A This compound (CH₃COOCHO) C Formylated Product (R-Nu-CHO) A->C Formyl Group Transfer B Nucleophile (R-Nu-H) B->C D Byproduct (Acetic Acid) C->D

Caption: General Formylation Reaction using this compound.

Formylation of Amines and Alcohols

This compound is an excellent reagent for the N-formylation of primary and secondary amines and the O-formylation of alcohols and phenols[1][5]. This reaction is often rapid and high-yielding. In peptide synthesis, N-formylation is a common strategy to protect the amino group of amino acids during coupling reactions[6][11]. The in situ generation of this compound from formic acid and acetic anhydride is particularly effective for this purpose, with reactions often reaching completion in under 15 minutes and yielding nearly quantitative results[6].

Synthesis of Aldehydes from Grignard Reagents

A significant application of this compound is in the synthesis of aldehydes via the formylation of organometallic reagents, particularly Grignard reagents[1][5][11]. The reaction must be conducted at low temperatures (e.g., -70 °C) to prevent the newly formed aldehyde from reacting with a second equivalent of the Grignard reagent, which would produce a secondary alcohol[11]. This method provides a direct route to aldehydes from organohalides.

G A Grignard Reagent (R-MgX) C Intermediate Adduct A->C B This compound (CH₃COOCHO) B->C E Aqueous Workup (H₃O⁺) C->E Hydrolysis D Aldehyde (R-CHO) E->D

Caption: Aldehyde Synthesis via Formylation of a Grignard Reagent.

General Experimental Protocol for Aldehyde Synthesis

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve this compound in a suitable anhydrous solvent (e.g., THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add a solution of the Grignard reagent (1 equivalent) in THF or ether to the cooled this compound solution, maintaining the low temperature.

  • Quenching: After the addition is complete, stir for a short period before quenching the reaction with a saturated aqueous solution of ammonium chloride or dilute acid.

  • Extraction and Purification: Allow the mixture to warm to room temperature, extract the product with an organic solvent, dry the organic layer, and purify the resulting aldehyde using distillation or chromatography.

Table 3: Selected Applications of this compound in Formylation Reactions

Substrate TypeReagentProduct TypeKey FeaturesReference(s)
Primary/Secondary Amines This compound (in situ)N-FormamideFast, high yields (97-100%), used for protection[6]
Amino Acids Formic Acid / Acetic AnhydrideN-Formyl Amino AcidAmine protection in peptide synthesis[6]
Alcohols / Phenols This compoundFormate EsterEfficient O-formylation[1][5][11]
Aromatic Grignard Reagents This compoundAromatic AldehydeGood yields, requires low temperature (-70 °C)[1][11]
Comparison with Other Formylation Methods

This compound offers distinct advantages over other classical formylation techniques. For instance, the Gattermann-Koch reaction , which formylates aromatic compounds using carbon monoxide and HCl with a Lewis acid catalyst, is generally restricted to alkylbenzenes and is not applicable to phenol or phenol ether substrates[12][13][14]. The related Gattermann reaction uses toxic hydrogen cyanide (HCN)[12][15]. This compound, while requiring careful handling, provides a more versatile and often milder alternative for a broader range of nucleophilic substrates.

Conclusion

Since its early discovery, this compound has proven to be a cornerstone reagent for formylation in organic synthesis. Its accessibility through straightforward preparative methods, combined with its high reactivity, allows for the efficient synthesis of formamides, formate esters, and, notably, aldehydes from organometallic precursors. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the preparation and application of this compound remains a valuable asset for the strategic introduction of the formyl functional group.

References

Formyl acetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of formyl acetate, also known as acetic formic anhydride. The information is presented to support research and development activities where this compound is of interest.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference and comparison.

PropertyValueCitations
Molecular Formula C₃H₄O₃[1][2][3][4][5][6][7][8]
Molecular Weight 88.06 g/mol [1][2][4][7][8]
CAS Number 2258-42-6[1][2][6][7]
Density 1.116 g/cm³[1][4]
Boiling Point 102.6 °C at 760 mmHg[1][4]
Flash Point 31 °C[1][4]
Refractive Index 1.371[1]
Vapor Pressure 33.5 mmHg at 25°C[1][4]

Synthesis Protocol

This compound can be synthesized through the reaction of sodium formate with acetyl chloride. The following is a generalized experimental protocol based on available literature.

Materials:

  • Sodium formate

  • Acetyl chloride

  • Anhydrous diethyl ether

Procedure:

  • Cool a suspension of sodium formate in anhydrous diethyl ether to a temperature range of 3-5°C.

  • Under constant stirring, add acetyl chloride dropwise to the cooled suspension.

  • After the addition is complete, allow the reaction mixture to warm to 25-30°C.

  • Continue to stir the mixture for approximately 6 hours to ensure the reaction goes to completion.

  • Filter the resulting mixture to separate the solid byproducts.

  • Wash the filter cake with an equal volume of diethyl ether.

  • Combine the filtrate and the ether wash.

  • Evaporate the diethyl ether from the combined solution to yield this compound.

This reaction is reported to have a high yield of approximately 97%.[5]

Logical Workflow for Synthesis

The synthesis of this compound involves a straightforward sequence of steps, which can be visualized to illustrate the process flow from reactants to the final product.

G Synthesis Workflow for this compound Reactants Reactants: Sodium Formate Acetyl Chloride Anhydrous Diethyl Ether Cooling Cooling to 3-5°C Reactants->Cooling Addition Dropwise Addition of Acetyl Chloride (with stirring) Cooling->Addition Reaction Reaction at 25-30°C for 6h Addition->Reaction Filtration Filtration Reaction->Filtration Washing Washing of Filter Cake with Ether Filtration->Washing Evaporation Evaporation of Ether Washing->Evaporation Product Final Product: This compound Evaporation->Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of Formyl Acetate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Formyl acetate (acetic formic anhydride) is a reactive chemical intermediate with significant applications in organic synthesis, particularly as a formylating agent for amines, amino acids, and alcohols.[1][2] A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and handling. This guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility of this compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for predicting its solubility behavior.

PropertyValue
Molecular Formula C₃H₄O₃[1][3][4]
Molecular Weight 88.06 g/mol [1][4]
Boiling Point 102.6 °C at 760 mmHg[1][5]; 27-28 °C at 1.33 kPa[2][3]
Density 1.116 g/cm³[1][5]
Flash Point 31 °C[1][5]
Refractive Index 1.371[1]
Vapor Pressure 33.5 mmHg at 25°C[1][5]

This compound is a liquid at room temperature and is noted to be an irritant to the eyes and skin.[2] It decomposes in the presence of water to yield acetic acid and carbon monoxide, and this decomposition is accelerated by heat.[2][3] Due to the evolution of gas upon decomposition, it is recommended to store this compound at 4 °C in a vessel with a polyethylene stopper to prevent pressure buildup.[2]

Solubility Profile

Qualitative Solubility Assessment:

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] The polarity of a solvent plays a significant role in its ability to dissolve a solute. This compound, being a mixed anhydride of acetic acid and formic acid, is a polar molecule. Therefore, it is expected to be more soluble in polar organic solvents than in nonpolar solvents.

Based on its synthesis and common use as a reagent, this compound is known to be soluble in or miscible with the following solvents:

  • Diethyl Ether: Used as a solvent in the synthesis of this compound from sodium formate and acetyl chloride.[1][2][4] This indicates good solubility.

  • Tetrahydrofuran (THF): Utilized as a solvent for the in situ preparation of this compound.[2] This suggests it is soluble in THF.

Given its polar nature, it is anticipated to have good solubility in other polar aprotic solvents such as:

  • Acetone

  • Ethyl acetate

  • Acetonitrile

  • Dimethylformamide (DMF)

Its solubility in nonpolar solvents like hexane and toluene is expected to be limited. While specific miscibility data is not available, it is crucial to perform small-scale solubility tests before utilizing this compound in any new solvent system.

Experimental Protocols: Synthesis of this compound

The experimental procedures for the synthesis of this compound provide practical insights into solvents in which it is soluble and stable.

Method 1: From Sodium Formate and Acetyl Chloride [1][2][4][7]

This is the most common laboratory preparation of this compound.

  • Reactants: Sodium formate and acetyl chloride.

  • Solvent: Anhydrous diethyl ether.

  • Procedure:

    • Sodium formate and anhydrous diethyl ether are cooled to 3-5 °C in a reaction vessel equipped with a stirrer.

    • Acetyl chloride is added dropwise to the stirred suspension.

    • The reaction temperature is then raised to 25-30 °C, and the mixture is stirred for approximately 6 hours.

    • The resulting mixture is filtered to remove the sodium chloride byproduct.

    • The filter cake is washed with an equal volume of diethyl ether.

    • The filtrate and washings are combined, and the diethyl ether is removed by evaporation to yield this compound.

Method 2: In Situ Preparation [2][7]

For many applications, this compound can be prepared and used immediately without isolation.

  • Reactants: Formic acid, acetyl chloride, and triethylamine.

  • Solvent: Tetrahydrofuran (THF).

  • Procedure:

    • Formic acid, acetyl chloride, and triethylamine are stirred together in THF at -70 °C for 10 minutes.

    • The resulting solution containing this compound can be directly used for subsequent formylation reactions.

Logical Workflow for Synthesis

The synthesis of this compound from sodium formate and acetyl chloride can be visualized as a straightforward workflow.

Synthesis_of_Formyl_Acetate Reactants Reactants: Sodium Formate Acetyl Chloride Reaction Reaction (3-5°C -> 25-30°C, 6h) Reactants->Reaction Solvent Solvent: Anhydrous Diethyl Ether Solvent->Reaction Filtration Filtration Reaction->Filtration Byproduct Byproduct: Sodium Chloride Filtration->Byproduct Removed Evaporation Evaporation of Ether Filtration->Evaporation Filtrate Product Product: This compound Evaporation->Product

References

In-Situ Generation of Formyl Acetate for Immediate Use: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl acetate, a highly effective formylating agent, is often generated in situ for immediate use due to its limited commercial availability and inherent instability. This guide provides an in-depth overview of the most common and efficient methods for the in-situ synthesis of this compound, with a primary focus on its application in the formylation of amines and alcohols – crucial transformations in pharmaceutical and chemical synthesis. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers with the practical knowledge required for successful implementation.

Introduction

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, utilized for the protection of functional groups, the synthesis of aldehydes, and the modification of bioactive molecules to enhance their pharmacological profiles. This compound (acetic formic anhydride) is a potent and highly reactive formylating agent. However, it is not widely available commercially and tends to decompose upon storage.[1] Consequently, the in-situ generation of this compound for immediate consumption in a reaction mixture is a preferred and practical strategy.

This technical guide details the most prevalent methods for the in-situ generation of this compound and its subsequent application in the formylation of amine and hydroxyl moieties.

In-Situ Generation of this compound

The most common and widely employed method for the in-situ generation of this compound is the reaction of formic acid with acetic anhydride.[2] This method is convenient as the reagents are readily available and the reaction proceeds under mild conditions. An alternative route involves the reaction of sodium formate with acetyl chloride.[3]

From Formic Acid and Acetic Anhydride

The reaction between formic acid and acetic anhydride produces this compound in equilibrium with the starting materials and acetic acid. The use of excess formic acid can drive the equilibrium towards the formation of the mixed anhydride.[2]

Quantitative Data Summary

The following tables summarize the yields of formylation reactions on various amine and alcohol substrates using in-situ generated this compound.

Table 1: Formylation of Amines with In-Situ Generated this compound from Formic Acid and Acetic Anhydride [2]

SubstrateReaction TimeYield (%)
Simple Alkyl Amines< 15 min97-100
Aromatic Amines< 15 min97-100
Multifunctional Amines< 15 min97-100
Sterically Hindered Amines< 15 min97-100
Amino AcidsNot specified78-90

Table 2: Formylation of Alcohols with In-Situ Generated this compound from Formic Acid and Acetic Anhydride [4]

SubstrateAcetate Byproduct FormationNotes
Primary AlcoholsSignificantAcetate formation decreases with increasing steric hindrance.
Secondary AlcoholsModerate
Tertiary AlcoholsNegligibleA simple and convenient method for preparing pure tertiary alkyl formates.

Experimental Protocols

In-Situ Generation of this compound and Formylation of an Amine

This protocol is adapted from a one-pot procedure for N-monomethylation of primary amines, where N-formylation is the initial step.[2]

Materials:

  • Formic acid

  • Acetic anhydride

  • Amine substrate

  • Appropriate solvent (e.g., THF)

  • Cooling bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool a solution of excess formic acid in the chosen solvent to -20 °C.

  • Slowly add acetic anhydride to the cooled formic acid solution while maintaining the temperature at -20 °C.

  • Stir the mixture at -20 °C for a designated period (e.g., 15-30 minutes) to allow for the in-situ formation of this compound.

  • Slowly add the amine substrate to the reaction mixture, ensuring the temperature remains at -20 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 15 minutes for most amines.[2]

  • Upon completion, quench the reaction by the addition of cold water or a suitable quenching agent.

  • Proceed with standard aqueous work-up and purification procedures (e.g., extraction, chromatography) to isolate the formylated product.

In-Situ Generation of this compound and Formylation of a Tertiary Alcohol

This protocol is based on the finding that tertiary alcohols are formylated with high selectivity using a formic acid/acetic anhydride mixture.[4]

Materials:

  • Formic acid

  • Acetic anhydride

  • Tertiary alcohol substrate

  • Appropriate solvent (optional)

Procedure:

  • In a round-bottom flask, combine formic acid and acetic anhydride. The molar ratio can be varied to optimize the reaction.

  • Stir the mixture at room temperature or with gentle cooling to allow for the formation of this compound.

  • Add the tertiary alcohol substrate to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC.

  • Upon completion, carefully quench the reaction with a cold aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude formate ester.

  • Purify the product by distillation or column chromatography if necessary.

Mechanistic Insights and Visualizations

The formylation of nucleophiles using in-situ generated this compound proceeds via a nucleophilic acyl substitution mechanism. The formyl group of the mixed anhydride is significantly more electrophilic than the acetyl group, leading to a high degree of chemoselectivity for formylation over acetylation.[5]

Diagrams

Reaction_Mechanism FormicAcid Formic Acid FormylAcetate This compound (in situ) FormicAcid->FormylAcetate + Acetic Anhydride AceticAnhydride Acetic Anhydride AceticAnhydride->FormylAcetate FormylatedProduct Formylated Product FormylAcetate->FormylatedProduct + Nucleophile Nucleophile Nucleophile (Amine/Alcohol) Nucleophile->FormylatedProduct AceticAcid Acetic Acid

Caption: In-situ generation and reaction of this compound.

Experimental_Workflow Start Start ReagentPrep Prepare solution of Formic Acid in Solvent Start->ReagentPrep Cooling Cool to -20 °C ReagentPrep->Cooling AddAc2O Slowly add Acetic Anhydride Cooling->AddAc2O InSituGen In-situ generation of This compound AddAc2O->InSituGen AddSubstrate Add Amine/Alcohol Substrate at -20 °C InSituGen->AddSubstrate Reaction Reaction Monitoring (TLC, LC-MS) AddSubstrate->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification End Isolated Formylated Product Purification->End

Caption: General experimental workflow for in-situ formylation.

Mechanism_Formylation cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure FormylAcetate This compound Intermediate Tetrahedral Intermediate FormylAcetate->Intermediate + Nucleophile Nucleophile R-OH / R-NH2 Nucleophile->Intermediate FormylatedProduct Formylated Product Intermediate->FormylatedProduct Acetate Acetate Anion Intermediate->Acetate Elimination

Caption: Mechanism of nucleophilic acyl substitution.

Conclusion

The in-situ generation of this compound from readily available precursors like formic acid and acetic anhydride provides a highly efficient and practical method for the formylation of amines and alcohols. This approach circumvents the challenges associated with the handling and storage of the unstable formylating agent. The high yields and excellent chemoselectivity, particularly for the formylation of amines and tertiary alcohols, make this a valuable tool in the arsenal of synthetic chemists, especially those in the field of drug development and medicinal chemistry. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate the successful application of this important synthetic transformation.

References

A Technical Guide to the Commercial Availability and Use of Formyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Formyl acetate (CAS No. 2258-42-6), also known as acetic formic anhydride, is a mixed anhydride with the chemical formula C₃H₄O₃[1][2]. It serves as a potent and useful formylating agent in organic synthesis, enabling the introduction of the formyl group (-CHO) to various functional groups[3][4]. This reagent is particularly valuable for the formylation of amines, amino acids, and alcohols[3][5]. It is also used as a starting material for the synthesis of other chemical intermediates, such as formyl fluoride[3][5]. Due to its reactivity, it can be unstable and requires specific handling and storage conditions[3].

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers, primarily for research and development purposes. It is typically sold in small quantities, from milligrams to several grams, with varying purity levels. Below is a summary of representative suppliers and their offerings.

SupplierProduct Name/GradePurityAvailable Pack Sizes
Biosynth o-Formyl acetateTechnical Grade Reported0.25 g, 0.5 g
CymitQuimica (distributor)O-Formyl Acetate (Technical Grade) / (Biosynth)Technical Grade Reported250 mg, 500 mg, 1 g, 2.5 g, 5 g
LGC Standards (distributor)TRC - O-Formyl Acetate (Technical Grade)Technical Grade500 mg, 1 g, 5 g
American Custom Chemicals This compound95.00%500 mg, 1 g, 5 g, 10 g, 25 g
BenchChem This compoundTypically 95%Inquiry-based packaging
Shanghai Rlavie Technology This compound98% min GCMin. order 1 g; 50 kgs/month supply ability
Multiple (via ChemicalBook) This compound98% to 99%Kilogram quantities listed

Note: Pricing and availability are subject to change. Some suppliers note that this is a controlled or freight-restricted product[2][6]. All products listed are intended for laboratory and research use only[2][7][8].

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

PropertyValueCitations
CAS Number 2258-42-6[1][3][8]
Molecular Formula C₃H₄O₃[1][2][7][8]
Molecular Weight 88.06 g/mol [1][2][7][8]
Appearance Clear Liquid / Neat[2][7]
Boiling Point 102.6 °C at 760 mmHg; 27-28 °C at 1.33 kPa (1 Torr)[1][3][5][9][10]
Density ~1.116 g/cm³[1][5][10][11]
Flash Point 31.0 °C[1][5][10][11]
Refractive Index ~1.371[4][5][11]
Vapor Pressure 33.5 mmHg at 25°C[5][10][11]

Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of sodium formate with acetyl chloride[3][5].

Materials:

  • Sodium formate

  • Acetyl chloride

  • Anhydrous diethyl ether

  • Round-bottom flask equipped with a magnetic stirrer and dropping funnel

  • Ice bath

Methodology:

  • Suspend sodium formate in anhydrous diethyl ether in the round-bottom flask.

  • Cool the suspension to 3-5°C using an ice bath[9].

  • Under continuous stirring, add acetyl chloride dropwise to the cooled suspension, maintaining the low temperature[9].

  • After the addition is complete, allow the mixture to warm to room temperature (23–27°C) and continue stirring for approximately 6 hours[3][9].

  • Filter the reaction mixture to remove the sodium chloride byproduct.

  • Wash the filter cake with an additional volume of anhydrous diethyl ether to recover any remaining product.

  • Combine the filtrate and the washings.

  • Remove the diethyl ether solvent via evaporation under reduced pressure to yield the this compound product[9].

Synthesis_Workflow cluster_setup Reaction Setup cluster_process Process cluster_output Output NaCHO2 Sodium Formate Reaction 1. Cool to 3-5°C 2. Add AcCl dropwise 3. Stir for 6h at 25°C NaCHO2->Reaction AcCl Acetyl Chloride AcCl->Reaction Solvent Anhydrous Ether Solvent->Reaction Filtration Filter Mixture Reaction->Filtration Evaporation Evaporate Ether Filtration->Evaporation filtrate Byproduct NaCl (filtered solid) Filtration->Byproduct remove Product This compound Evaporation->Product

Diagram 1: Synthesis workflow for this compound.
Protocol 2: Handling and Storage

This compound is unstable and requires careful handling.

Precautions:

  • The compound is an eye and skin irritant and should always be handled in a chemical fume hood[3].

  • It decomposes slowly at room temperature and more rapidly at elevated temperatures[3].

  • Decomposition produces acetic acid and carbon monoxide gas[3][9]. Due to this gas evolution, sealed samples can explode[3].

Storage:

  • Store at refrigerated temperatures (2-8°C is recommended) to minimize decomposition[1][3].

  • Store in a flask fitted with a polyethylene stopper or another pressure-relief cap rather than a tightly sealed container[3].

  • Keep the container well-closed and dry[1].

Decomposition_Pathway A This compound (C₃H₄O₃) Trigger Decomposition (spontaneous, heat, H₂O) A->Trigger B Acetic Acid (CH₃COOH) C Carbon Monoxide (CO) Trigger->B Trigger->C

Diagram 2: Chemical decomposition pathway of this compound.
Protocol 3: General N-Formylation Workflow

This compound is a highly effective formylating agent. Often, it is generated in situ from formic acid and acetic anhydride for immediate use in formylation reactions[8].

Materials:

  • Substrate (e.g., primary or secondary amine) (1.0 eq)

  • Formic acid (1.2 eq)

  • Acetic anhydride (1.1 eq)

  • Appropriate solvent (e.g., THF) or perform solvent-free

  • Round-bottom flask, magnetic stirrer, ice bath

Methodology:

  • Dissolve or suspend the amine substrate in the chosen solvent (or in the neat reagents) in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add the formic acid, followed by the dropwise addition of acetic anhydride. This mixture generates the reactive this compound intermediate in situ.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Upon completion, perform an appropriate workup procedure (e.g., quenching with a base, extraction, and solvent removal) to isolate the N-formylated product.

QC_Workflow cluster_procurement Procurement cluster_qc Quality Control cluster_decision Disposition A Identify Need B Select Supplier A->B C Place Order B->C D Receive & Log Shipment C->D E Sample for Analysis D->E F Perform GC-MS / NMR E->F G Verify Purity & Identity vs. CoA F->G H Decision G->H I Release for Use H->I Pass J Reject / Contact Supplier H->J Fail

Diagram 3: A typical procurement and quality control workflow.

References

Theoretical Perspectives on the Reactivity of Formyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth analysis of the theoretical studies concerning the molecular structure and reactivity of formyl acetate (acetic formic anhydride). Due to the limited number of computational studies focused exclusively on this compound, this document synthesizes available data and draws upon theoretical analyses of analogous anhydride systems to present a comprehensive overview of its reactivity, including thermal decomposition, hydrolysis, and role as a formylating agent.

Molecular Structure and Properties

This compound (acetic formic anhydride, C₃H₄O₃) is the simplest mixed anhydride, derived from formic acid and acetic acid. Its reactivity is fundamentally governed by its molecular structure. Early theoretical studies, supplemented by gas-phase electron diffraction and infrared spectroscopy, have provided critical insights into its geometry and conformational preferences.

An important structural study utilized ab-initio calculations at the 4-21G and 6-31G** levels. These calculations, combined with experimental data, concluded that this compound predominantly exists in a planar (sp,ap) conformation in the gas phase at room temperature.[1] This planarity is influenced by an attractive non-bonded interaction between the formyl hydrogen and the acetyl carbonyl oxygen (H···O=). This interaction makes its structure more rigid than acetic anhydride but similar to formic anhydride.[1]

The two carbonyl carbons in this compound present distinct electronic environments. The formyl carbonyl carbon is generally considered more electrophilic than the acetyl carbonyl carbon due to the electron-donating effect of the methyl group on the acetyl side. This electronic difference is a key determinant of its reaction selectivity.

Computational Structural Data

The following table summarizes key geometric parameters derived from ab-initio calculations, providing a foundational dataset for further theoretical modeling.

ParameterDescriptionTheoretical Value (Å or °)Basis Set Reference
C(acetyl)-O(ether)Bond length of the acetyl carbon to ether oxygen~1.414-21G, 6-31G
C(formyl)-O(ether)Bond length of the formyl carbon to ether oxygen~1.384-21G, 6-31G
C(acetyl)=OBond length of the acetyl carbonyl~1.204-21G, 6-31G
C(formyl)=OBond length of the formyl carbonyl~1.194-21G, 6-31G
∠ C(acetyl)-O-C(formyl)Angle around the central ether oxygen~118°4-21G, 6-31G**

Note: Values are approximate and derived from published structural models.[1] Precise values depend on the level of theory and basis set used.

Thermal Decomposition (Pyrolysis)

This compound is known to be thermally unstable, decomposing at temperatures above 60 °C with the evolution of carbon monoxide.[2] While specific computational studies on its decomposition mechanism are not available in the literature, plausible pathways can be proposed based on theoretical studies of analogous compounds like acetic anhydride. The thermal decomposition of acetic anhydride is a homogeneous, unimolecular reaction that yields ketene and acetic acid.[3]

A theoretical study of this process for this compound would likely investigate competing reaction channels via transition state theory calculations.

Proposed Decomposition Pathways

Three potential unimolecular decomposition pathways are plausible:

  • Pathway A (Acetic Anhydride Analogy): A six-membered cyclic transition state involving the transfer of a methyl proton to the formyl carbonyl oxygen, leading to the formation of acetic acid and ketene.

  • Pathway B (Decarbonylation): Cleavage of the C(formyl)-O bond followed by the elimination of carbon monoxide to yield methyl formate, which could further decompose.

  • Pathway C (Decarboxylation/Decarbonylation): A more complex rearrangement leading to the formation of methane, carbon dioxide, and carbon monoxide.

G cluster_main Proposed Pyrolysis Pathways for this compound cluster_a Pathway A cluster_b Pathway B cluster_c Pathway C FA This compound (CH₃CO-O-CHO) TS_A TS₁ (6-center H-transfer) FA->TS_A ΔE‡₁ TS_B TS₂ (C-O Cleavage) FA->TS_B ΔE‡₂ TS_C TS₃ (Rearrangement) FA->TS_C ΔE‡₃ Prod_A Acetic Acid + Ketene (CH₃COOH + CH₂=C=O) TS_A->Prod_A Prod_B Methyl Formate + CO (HCOOCH₃ + CO) TS_B->Prod_B Prod_C Methane + CO₂ + CO (CH₄ + CO₂ + CO) TS_C->Prod_C

Caption: Competing unimolecular decomposition pathways of this compound.

A comprehensive theoretical study would calculate the activation barriers (ΔE‡) for each pathway to determine the kinetically favored route.

Hydrolysis Mechanism

The hydrolysis of acid anhydrides to their constituent carboxylic acids is a fundamental reaction, typically proceeding via nucleophilic acyl substitution.[4] For this compound, this reaction yields one equivalent each of formic acid and acetic acid. Computational studies on related anhydrides have explored both concerted and stepwise mechanisms, often involving catalysis by additional water molecules.[5][6]

Nucleophilic Acyl Substitution Pathway

The reaction is initiated by the nucleophilic attack of a water molecule on one of the carbonyl carbons, forming a tetrahedral intermediate. This intermediate then collapses, breaking the anhydride's C-O-C bond and eliminating a carboxylate as the leaving group. Due to the higher electrophilicity of the formyl carbon, attack at this position is expected to be kinetically favored.

G cluster_workflow Hydrolysis Workflow of this compound R Reactants (this compound + H₂O) TS1 Transition State 1 (Nucleophilic Attack) R->TS1 k₁ INT Tetrahedral Intermediate TS1->INT TS2 Transition State 2 (Leaving Group Departure) INT->TS2 k₂ P Products (Acetic Acid + Formic Acid) TS2->P

Caption: Energy profile workflow for the hydrolysis of this compound.

Formylation Reactivity and Selectivity

This compound is an effective formylating agent for various nucleophiles, including amines and alcohols.[2][7] A key aspect of its reactivity is the selective transfer of the formyl group over the acetyl group. This selectivity is a direct consequence of the structural and electronic properties of the anhydride.

Factors Governing Regioselectivity

The preferential attack of a nucleophile at the formyl carbonyl is governed by two main factors:

  • Steric Hindrance: The formyl group (-CHO) is significantly less sterically hindered than the acetyl group (-COCH₃), providing a more accessible site for nucleophilic attack.

  • Electrophilicity: The formyl carbon is more electrophilic. The methyl group of the acetyl moiety acts as an electron-donating group, slightly reducing the partial positive charge on the acetyl carbonyl carbon compared to the formyl carbon.

Theoretical studies would quantify this by calculating the partial atomic charges (e.g., using Natural Bond Orbital analysis) on the two carbonyl carbons and by computing the activation energy barriers for nucleophilic attack at each site. The lower energy barrier would correspond to the preferred reaction pathway.

G start reagents This compound Nucleophile (Nu:) start->reagents decision Nucleophilic Attack Attack at Formyl Carbon Attack at Acetyl Carbon reagents->decision:f0 path1 Lower Steric Hindrance Higher Electrophilicity decision:f1->path1 path2 Higher Steric Hindrance Lower Electrophilicity decision:f2->path2 prod1 Formylated Product (Major) path1->prod1 prod2 Acetylated Product (Minor) path2->prod2

Caption: Logical workflow for the regioselectivity of formylation.

Computational Methodologies

The theoretical study of this compound's reactivity would employ well-established computational chemistry protocols. These methods are chosen to balance computational cost with accuracy in describing reaction energetics and mechanisms.

Standard Computational Protocol

A typical workflow for investigating the reaction mechanisms described above would be as follows:

  • Geometry Optimization: The structures of reactants, transition states, intermediates, and products are optimized using Density Functional Theory (DFT).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that optimized structures are true minima (zero imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states) and to obtain zero-point vibrational energies (ZPVE).

  • Transition State Search: Transition states are located using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization.

  • Reaction Pathway Confirmation: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a located transition state connects the correct reactants and products.

  • Energy Refinement: Single-point energy calculations are often performed using higher levels of theory or larger basis sets to obtain more accurate energy barriers and reaction enthalpies.

The table below summarizes the computational methods commonly used in theoretical studies of analogous systems.[6][8]

ComponentMethod/Basis SetPurpose
DFT Functionals B3LYP, M06-2X, ωB97X-DGeometry optimization, frequency calculations, and initial energetics.
Basis Sets Pople-style: 6-31+G(d,p), 6-311++G(d,p)Dunning: cc-pVTZDefines the set of functions used to build molecular orbitals.
High-Level Methods MP2, CCSD(T), CBS-QB3Accurate single-point energy calculations for refining reaction barriers.
Solvent Effects Polarizable Continuum Model (PCM, SMD)Simulates the effect of a solvent on the reaction energetics.

References

Formyl Acetate: A Versatile Precursor for Chemical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl acetate, the mixed anhydride of formic acid and acetic acid, is a highly reactive and versatile reagent in organic synthesis. Its utility stems from its ability to act as a potent formylating agent for a variety of functional groups and as a precursor for the synthesis of other key chemical intermediates. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a precursor. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its practical application in research and development.

Introduction

This compound (CAS 2258-42-6), also known as acetic formic anhydride, is a valuable reagent in organic chemistry, primarily utilized for the introduction of a formyl group (-CHO) onto various substrates.[1][2] The formyl group is a fundamental building block in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. The high reactivity of this compound makes it an efficient formylating agent for amines, alcohols, and phenols.[3] Furthermore, it serves as a convenient precursor to other important C1 synthons, most notably formyl fluoride.[2] This guide will delve into the key aspects of this compound chemistry, providing researchers and drug development professionals with the necessary technical details for its effective use.

Synthesis of this compound

This compound is not typically commercially available and is usually prepared in situ or isolated shortly before use due to its reactivity and potential for decomposition.[4] Several synthetic methods have been reported, with the most common routes involving the reaction of a formate salt with an acetylating agent or the direct reaction of formic acid with acetic anhydride.

Synthesis from Sodium Formate and Acetyl Chloride

A widely used and high-yielding method for the preparation of this compound involves the reaction of sodium formate with acetyl chloride.[2][3] This method is advantageous due to the ready availability and low cost of the starting materials.

Reaction Scheme:

G Synthesis of this compound from Sodium Formate cluster_reactants Reactants cluster_products Products Sodium Formate HCOONa This compound HCOOCOCH3 Sodium Formate->this compound Acetyl Chloride CH3COCl Acetyl Chloride->this compound Sodium Chloride NaCl

Caption: Synthesis of this compound from Sodium Formate.

Experimental Protocol:

A detailed procedure for the synthesis of this compound from sodium formate and acetyl chloride is as follows[2]:

  • Apparatus: A dry, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube is used.

  • Reagents:

    • Sodium formate (finely powdered): 1.0 equivalent

    • Acetyl chloride: 0.85 equivalents

    • Anhydrous diethyl ether

  • Procedure:

    • The flask is charged with sodium formate and anhydrous diethyl ether.

    • The mixture is stirred vigorously, and acetyl chloride is added dropwise from the dropping funnel at a rate that maintains the reaction temperature between 23-27 °C. An ice bath can be used for cooling if necessary.

    • After the addition is complete, the reaction mixture is stirred for an additional 5-6 hours at room temperature.

    • The mixture is then filtered by suction, and the filter cake is washed with anhydrous diethyl ether.

    • The combined filtrate is concentrated under reduced pressure to remove the ether.

    • The residue is then purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis from Formic Acid and Acetic Anhydride

An alternative and often high-yielding method involves the direct reaction of formic acid with acetic anhydride.[1] This method can be convenient as it avoids the use of solid reagents.

Reaction Scheme:

G Synthesis of this compound from Formic Acid cluster_reactants Reactants cluster_products Products Formic Acid HCOOH This compound HCOOCOCH3 Formic Acid->this compound Acetic Anhydride (CH3CO)2O Acetic Anhydride->this compound Acetic Acid CH3COOH

Caption: Synthesis of this compound from Formic Acid.

Experimental Protocol:

A representative procedure for the synthesis of this compound from formic acid and acetic anhydride is as follows[1]:

  • Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is used.

  • Reagents:

    • Formic acid: 1.0 equivalent

    • Acetic anhydride: 1.0 equivalent

  • Procedure:

    • Formic acid and acetic anhydride are mixed in the round-bottom flask.

    • The mixture is stirred at a specified temperature (e.g., 60 °C) for a designated period (e.g., 1 hour) under an inert atmosphere.

    • After cooling, the crude product can be used directly or purified by fractional distillation under reduced pressure.

Comparison of Synthesis Methods

The choice of synthetic method may depend on the availability of reagents, desired purity, and scale of the reaction. The following table summarizes the reported yields for the different methods.

Starting MaterialsReagents/ConditionsReported Yield (%)Reference
Sodium Formate, Acetyl ChlorideDiethyl ether, 23-27 °C, 6h97[4]
Sodium Formate, Acetyl ChlorideDiethyl ether, 23-27 °C, 5.5h64 (isolated)[2]
Formic Acid, Acetic Anhydride60 °C, 1h, inert atmosphere100 (crude)[1]

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a pungent odor. It is sensitive to moisture and should be handled under anhydrous conditions.

PropertyValueReference
Molecular FormulaC₃H₄O₃[3]
Molecular Weight88.06 g/mol [3]
Boiling Point27-28 °C at 10 mmHg[2]
Density1.116 g/cm³ (predicted)[4]
Spectroscopic Data

The structural characterization of this compound is crucial for confirming its synthesis and purity.

¹H NMR Chemical Shift (δ)MultiplicityAssignmentReference
(neat)9.05singletFormyl proton (-CHO)[2]
2.25singletAcetyl protons (-CH₃)[2]
IR Spectroscopy Wavenumber (cm⁻¹)AssignmentReference
(neat)1791, 1765C=O stretching (anhydride)[2]
1180, 1050C-O-C stretching[2]

This compound as a Formylating Agent

One of the primary applications of this compound is as a formylating agent for a range of nucleophiles, including amines, alcohols, and phenols.[3] The high reactivity of the mixed anhydride allows for the efficient transfer of the formyl group.

General Reaction Scheme:

G Formylation using this compound cluster_reactants Reactants cluster_products Products Nucleophile R-XH (X = O, NH) Formylated Product R-XCHO Nucleophile->Formylated Product This compound HCOOCOCH3 This compound->Formylated Product Acetic Acid CH3COOH

Caption: General scheme for formylation reactions.

Formylation of Amines

This compound is an effective reagent for the N-formylation of primary and secondary amines to produce the corresponding formamides. Formamides are important intermediates in pharmaceutical synthesis and can also serve as protecting groups.

Experimental Protocol (General):

  • Apparatus: A round-bottom flask with a magnetic stirrer.

  • Reagents:

    • Amine: 1.0 equivalent

    • This compound: 1.0-1.2 equivalents

    • Anhydrous solvent (e.g., diethyl ether, THF)

  • Procedure:

    • The amine is dissolved in the anhydrous solvent.

    • This compound is added to the solution, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • The reaction mixture is then worked up by washing with a mild base (e.g., saturated sodium bicarbonate solution) to remove acetic acid, followed by extraction with an organic solvent.

    • The organic layer is dried and concentrated to yield the formamide, which can be further purified by crystallization or chromatography.

Note: While the use of this compound for amine formylation is well-established, specific, tabulated yield data for a range of amines was not available in the searched literature. Researchers should optimize conditions for their specific substrates.

Formylation of Alcohols and Phenols

This compound can also be used for the O-formylation of alcohols and phenols to generate formate esters. Formate esters are useful as protecting groups and are also found in various natural products.

Experimental Protocol (General):

The protocol is similar to that for amines, though the reaction may require heating or the use of a catalyst for less reactive alcohols.

This compound as a Precursor to Formyl Fluoride

This compound is a convenient starting material for the synthesis of formyl fluoride, a reactive acyl fluoride.[2] Formyl fluoride is a useful reagent for the formylation of aromatic compounds under Friedel-Crafts conditions.

Reaction Scheme:

G Synthesis of Formyl Fluoride cluster_reactants Reactants cluster_products Products This compound HCOOCOCH3 Formyl Fluoride HCOF This compound->Formyl Fluoride Hydrogen Fluoride HF Hydrogen Fluoride->Formyl Fluoride Acetic Acid CH3COOH

Caption: Synthesis of Formyl Fluoride from this compound.

Experimental Details:

The synthesis of formyl fluoride from this compound involves the reaction with a source of fluoride, typically anhydrous hydrogen fluoride. This reaction should be performed with extreme caution due to the hazardous nature of hydrogen fluoride.

Note: A detailed, step-by-step experimental protocol for this specific transformation was not found in the surveyed literature. Researchers should consult specialized literature on the handling of anhydrous HF and the synthesis of acyl fluorides.

Conclusion

This compound is a valuable and highly reactive precursor for the introduction of formyl groups and the synthesis of other important chemical intermediates. Its straightforward synthesis from readily available starting materials makes it an accessible reagent for a wide range of applications in organic synthesis. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the utilization of this compound in their work. Further investigation into the substrate scope and optimization of reaction conditions for formylation reactions using this compound will undoubtedly expand its utility in the synthesis of complex organic molecules.

References

A Technical Guide to the Basic Reaction Mechanisms of Formyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Formyl acetate, also known as acetic formic anhydride, is a reactive mixed anhydride with the chemical formula C₃H₄O₃.[1] It serves as a potent and highly selective formylating agent in organic synthesis, crucial for the introduction of formyl groups onto various nucleophiles.[2][3] This technical guide provides an in-depth overview of the core reaction mechanisms involving this compound, including its synthesis, decomposition pathways, and its application in formylation reactions. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and mechanistic diagrams to facilitate a comprehensive understanding.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid that is sensitive to air and moisture.[2] Due to its instability, it is often prepared in situ or used immediately after synthesis.[2][4] Its key physical and spectroscopic properties are summarized below.

PropertyValueReferences
Molecular Formula C₃H₄O₃[2][5][6]
Molecular Weight 88.06 g/mol [2][5][6]
Boiling Point 27-28 °C at 10 mmHg (1.33 kPa)[2][3][7]
102.6 °C at 760 mmHg[1][8]
Density ~1.116 g/cm³ (Predicted)[2][1]
Refractive Index (n²⁰D) 1.388[7]
Flash Point 31 °C[1][8]
¹H NMR (neat) δ 9.05 (s, 1H, -CHO), δ 2.25 (s, 3H, CH₃CO-)[7]
IR (neat, cm⁻¹) 1791, 1765 (C=O stretching)[7]

Synthesis of this compound

Several methods exist for the preparation of this compound. The most common laboratory-scale synthesis involves the reaction of sodium formate with acetyl chloride.[1][4] Alternatively, it can be generated in situ from formic acid and acetic anhydride, which is particularly useful for immediate consumption in subsequent reactions.[2][4][9]

This procedure is adapted from a well-established method and provides high-purity this compound.[5][7]

  • Preparation: Equip a three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube. All glassware must be thoroughly dried.

  • Reactants: Add finely ground, anhydrous sodium formate (1.1 moles) and 500 mL of anhydrous diethyl ether to the flask.

  • Reaction: Cool the stirred suspension to 0-5 °C in an ice-salt bath. Add acetyl chloride (1.0 mole) dropwise from the dropping funnel over approximately 1 hour, maintaining the internal temperature below 5 °C.

  • Stirring: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for an additional 5-6 hours.[3][5]

  • Work-up: Filter the mixture quickly to remove the sodium chloride precipitate. Wash the filter cake with two portions of anhydrous diethyl ether.

  • Isolation: Combine the filtrate and washings. Remove the ether by distillation at atmospheric pressure. The remaining residue is then distilled under reduced pressure (e.g., 10 mmHg) to yield pure this compound (b.p. 27-28 °C).[7] The yield is typically high, around 64-97%.[5][7]

G cluster_prep Preparation & Reaction cluster_workup Isolation Reactants Sodium Formate + Acetyl Chloride in Ether Cooling Cool to 0-5 °C Reactants->Cooling Addition Stir and maintain temperature for 6h Cooling->Addition Filtration Filter NaCl precipitate Addition->Filtration Evaporation Evaporate Ether Filtration->Evaporation Distillation Vacuum Distillation (10 mmHg) Evaporation->Distillation Product Pure this compound Distillation->Product G cluster_prods FA This compound (CH₃C(O)OCHO) Prods Decomposition Products AA Acetic Acid (CH₃COOH) FA->AA Hydrolysis/ Decarbonylation CO Carbon Monoxide (CO) FA->CO H2O H₂O (catalyst) H2O->FA accelerates G Reactants This compound + Amine (R-NH₂) Intermediate Tetrahedral Intermediate Reactants->Intermediate 1. Nucleophilic Attack Prods N-Formyl Product (Formamide) + Acetic Acid Intermediate->Prods 2. Leaving Group Departure & 3. Deprotonation struct1 O || H-C-O-C-CH₃      ||      O struct2 R-NH₂ struct3   O⁻    | H-C-O-C-CH₃ |    || ⁺NH₂R  O struct4 O || H-C-NHR

References

Methodological & Application

Application Notes: Formyl Acetate as a High-Efficiency Formylating Agent for Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Formamides are crucial intermediates in organic synthesis, serving as protecting groups for amines, precursors for isocyanides, and key components in the synthesis of various pharmaceuticals and agrochemicals. The N-formylation of primary amines is a fundamental transformation to access these valuable compounds. Among the various formylating agents, formyl acetate, also known as acetic formic anhydride (AFA), stands out due to its high reactivity and efficiency.[1][2] AFA is a potent acylating agent that selectively formylates primary amines, often with near-quantitative yields and remarkably short reaction times.[1] Due to its thermal instability, AFA is typically generated in situ by reacting formic acid with acetic anhydride.[3][4] This approach avoids the need to handle the unstable reagent directly and provides a highly effective one-pot procedure for the N-formylation of a wide array of primary amines.

This document provides detailed application notes and protocols for the use of in situ generated this compound as a formylating agent for primary amines, targeted towards researchers, scientists, and drug development professionals.

Reaction Principle and Advantages

The formylation reaction proceeds via the nucleophilic attack of the primary amine on the highly electrophilic formyl carbon of acetic formic anhydride. The anhydride is generated in situ from the reaction between formic acid and acetic anhydride.

Key Advantages:

  • High Efficiency: The reaction typically proceeds to completion with excellent to quantitative yields (97-100%) for a broad range of primary amines, including simple alkyl, aromatic, multifunctional, and sterically hindered substrates.[1]

  • Rapid Reaction Rates: Formylation is often complete in less than 15 minutes, even at low temperatures.[1]

  • Mild Conditions: The reaction is conducted at low temperatures (e.g., -20 °C to 0 °C), which helps to preserve sensitive functional groups within the substrate.

  • High Selectivity: The method shows excellent chemoselectivity for the formylation of primary amines over other nucleophilic groups like hydroxyls.[1]

  • One-Pot Procedure: The in situ generation of the reagent simplifies the experimental setup and avoids the isolation of the unstable AFA.[1]

Data Presentation: Substrate Scope and Yields

The in situ generation of this compound is effective for a wide variety of primary amines. The following table summarizes representative examples, highlighting the high yields and broad applicability of this method.

EntryPrimary Amine SubstrateProductReaction Time (min)Yield (%)
1AnilineN-Phenylformamide< 15> 98
2p-ToluidineN-(p-Tolyl)formamide< 15> 99
3p-AnisidineN-(4-Methoxyphenyl)formamide< 15> 99
4p-ChloroanilineN-(4-Chlorophenyl)formamide< 15> 97
5BenzylamineN-Benzylformamide< 15> 99
6n-ButylamineN-Butylformamide< 15> 98
7tert-ButylamineN-(tert-Butyl)formamide< 15> 97
82-AminoethanolN-(2-Hydroxyethyl)formamide< 15> 98

Note: Yields are based on literature reports for the formylation of various primary amines using in situ generated acetic formic anhydride, which consistently demonstrates near-quantitative conversion.[1]

Experimental Protocols

This section provides a detailed protocol for the preparation of the formylating agent and a general procedure for the N-formylation of a primary amine.

Protocol 1: In Situ Generation of this compound (Acetic Formic Anhydride)

Objective: To prepare a solution of the active formylating agent, this compound, for immediate use.

Materials:

  • Formic Acid (≥95%)

  • Acetic Anhydride (≥98%)

  • Anhydrous solvent (e.g., Tetrahydrofuran or Diethyl Ether)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature cooling bath (e.g., dry ice/acetone or cryocooler)

Procedure:

  • Set up a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for an inert atmosphere.

  • Flush the flask with dry nitrogen or argon.

  • Add formic acid (typically in excess) to the flask.

  • Cool the flask to the desired temperature, typically between -20 °C and 0 °C, using a cooling bath.

  • Slowly add acetic anhydride dropwise to the stirred formic acid over 10-15 minutes, ensuring the temperature remains constant.

  • After the addition is complete, allow the mixture to stir for an additional 10-15 minutes at the same temperature.

  • The resulting solution contains the active formylating agent, acetic formic anhydride, and is ready for immediate use in the subsequent formylation step.

Caution: Acetic formic anhydride is thermally unstable and moisture-sensitive.[2] It should be prepared fresh and used immediately. The reagent can decompose to produce carbon monoxide.[5] All operations should be performed in a well-ventilated fume hood under an inert atmosphere.

Protocol 2: General Procedure for N-Formylation of a Primary Amine

Objective: To perform the N-formylation of a representative primary amine (e.g., Benzylamine) using in situ generated this compound.

Materials:

  • Primary amine (e.g., Benzylamine)

  • Freshly prepared solution of this compound (from Protocol 1)

  • Anhydrous solvent for amine dissolution (if necessary)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

  • Rotary evaporator

Procedure:

  • In a separate flask, dissolve the primary amine (1.0 equivalent) in an appropriate anhydrous solvent if it is a solid. If the amine is a liquid, it can be added neat.

  • Cool the amine solution/liquid to the reaction temperature (-20 °C to 0 °C).

  • Slowly add the amine solution to the freshly prepared, cold solution of this compound (typically 1.1 to 1.5 equivalents) under vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous solution of sodium bicarbonate to neutralize the excess acids.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product is often of high purity. If necessary, further purification can be achieved by column chromatography or recrystallization.

Visualizations

Reaction Workflow

The following diagram illustrates the general experimental workflow for the N-formylation of primary amines using in situ generated this compound.

G cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup & Purification prep_reagents Mix Formic Acid & Acetic Anhydride cool Cool to -20°C prep_reagents->cool generate_afa Generate AFA (in situ) cool->generate_afa add_amine Add Primary Amine (R-NH2) generate_afa->add_amine react Reaction (<15 min) add_amine->react quench Quench (aq. NaHCO3) react->quench extract Extract (Organic Solvent) quench->extract dry Dry & Concentrate extract->dry purify Purify (if needed) dry->purify product product purify->product N-Formyl Product (R-NHCHO)

Caption: Experimental workflow for primary amine formylation.

Chemical Transformation

This diagram shows the logical relationship between reactants and the final product in the formylation reaction.

G amine Primary Amine (R-NH₂) plus + amine->plus afa This compound (CH₃CO-O-CHO) product N-Formyl Amine (R-NHCHO) afa->product Reaction plus->afa plus2 + product->plus2 byproduct Acetic Acid (CH₃COOH) plus2->byproduct

Caption: N-formylation of a primary amine using this compound.

References

Application Notes and Protocols: N-Formylation of Amines using Formyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylation is a fundamental transformation in organic synthesis, crucial for the introduction of a formyl group onto a nitrogen atom. The resulting formamides are valuable intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and other fine chemicals. They can serve as protecting groups for amines, precursors for isocyanides, and are key components in Vilsmeier-Haack reactions. Among the various formylating agents, formyl acetate (acetic formic anhydride) stands out as a highly reactive and efficient option.[1][2] Due to its thermal instability, this compound is most commonly generated in situ from formic acid and acetic anhydride.[1][3][4] This protocol provides a detailed procedure for the N-formylation of a broad range of amines using in situ generated this compound, a method celebrated for its rapid reaction times and high yields.[1]

Reagent Preparation and Handling

This compound (in situ generation): The reactive formylating agent, this compound, is prepared by the reaction of formic acid and acetic anhydride.[1][3] This mixture is highly effective for the formylation of amines.

Synthesis of Isolated this compound (Optional):

While in situ generation is preferred for immediate use, this compound can be synthesized and isolated. A common method involves the reaction of sodium formate with acetyl chloride in anhydrous diethyl ether.[4][5]

Procedure for Synthesis of Isolated this compound: A dry, three-necked, round-bottomed flask equipped with a stirrer, thermometer, reflux condenser with a calcium chloride tube, and a dropping funnel is charged with sodium formate and anhydrous diethyl ether. Acetyl chloride is added rapidly while maintaining the temperature at 23–27°C. The mixture is stirred for several hours to ensure complete reaction. The mixture is then filtered, and the ether is removed by distillation at reduced pressure. The residue is distilled to yield colorless acetic formic anhydride.[5]

Safety and Handling:

  • Formic Acid: Corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetic Anhydride: Corrosive and a lachrymator. It should also be handled in a fume hood with appropriate PPE.

  • This compound: Thermally unstable and can decompose, evolving carbon monoxide.[4] It should be stored at low temperatures (e.g., 4°C) in a vented container and handled with care in a well-ventilated fume hood.[5]

Experimental Protocol: N-Formylation of Amines with in situ Generated this compound

This protocol is adapted from a highly efficient, one-pot procedure that has been shown to be effective for a wide range of amines, including simple alkyl, aromatic, multifunctional, and sterically hindered substrates.[1]

Materials:

  • Amine substrate

  • Formic acid (≥95%)

  • Acetic anhydride

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or diethyl ether)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., acetone/dry ice)

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the amine substrate (1.0 equivalent) and a suitable anhydrous solvent.

  • Generation of this compound: In a separate flask, prepare the this compound reagent by carefully adding acetic anhydride (1.5 equivalents) to formic acid (2.0 equivalents) at a low temperature (e.g., 0°C). Stir the mixture for 10-15 minutes.

  • N-Formylation Reaction: Cool the solution of the amine substrate to -20°C using a cooling bath. To this cooled solution, add the freshly prepared this compound solution dropwise.

  • Reaction Monitoring: The reaction is typically very fast, often reaching completion in less than 15 minutes.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity.[2] If necessary, further purification can be achieved by column chromatography on silica gel.

Data Presentation: Substrate Scope and Yields

The in situ generation of this compound is a versatile method for the N-formylation of a wide range of amines, consistently providing high to quantitative yields.

EntryAmine SubstrateAmine TypeReaction TimeYield (%)Citation
1AnilineAromatic Primary< 15 min97-100[1]
2BenzylamineAliphatic Primary< 15 min97-100[1]
3tert-ButylamineSterically Hindered Primary< 15 min97-100[1]
4MorpholineSecondary< 15 min97-100[1]
5Amino AcidsMultifunctionalNot Specified78-90[1]
62-AminobenzonitrileAromatic Primary16 h (at 60°C)77[6]
72,6-Dichloro-4-nitroanilineAromatic PrimaryNot Specified64[6]
82-Amino-3-picolineHeterocyclic PrimaryNot Specified82[6]
92-AminobenzothiazoleHeterocyclic PrimaryNot Specified70[6]

Mandatory Visualizations

experimental_workflow cluster_reagent_prep Reagent Preparation cluster_reaction N-Formylation Reaction cluster_workup Work-up and Purification reagent_prep Mix Formic Acid and Acetic Anhydride at 0°C addition Add this compound Solution Dropwise reagent_prep->addition amine_solution Dissolve Amine in Anhydrous Solvent cooling Cool Amine Solution to -20°C amine_solution->cooling cooling->addition reaction Stir for <15 min addition->reaction quench Quench with NaHCO3(aq) reaction->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography (if needed) dry_concentrate->purify reaction_mechanism cluster_formation In Situ Formation of this compound cluster_formylation N-Formylation reactants Formic Acid + Acetic Anhydride AFA This compound (Acetic Formic Anhydride) reactants->AFA nucleophilic_attack Nucleophilic Attack of Amine on Formyl Carbonyl amine Amine (R-NH2) amine->nucleophilic_attack intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate product N-Formylated Amine (Formamide) intermediate->product

References

Application Notes and Protocols for O-formylation of Alcohols with Formyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-formylation is a crucial chemical transformation for the protection of hydroxyl groups in alcohols, a common step in the synthesis of complex organic molecules, including pharmaceuticals. The formyl group serves as an efficient protecting group due to its small size and ease of introduction and removal. Formyl acetate (acetic formic anhydride) is a highly effective and reactive agent for the O-formylation of a wide range of alcohols. This document provides detailed application notes and protocols for the use of this compound in the O-formylation of alcohols, including methods for its in situ and ex situ preparation.

This compound is the mixed anhydride of acetic acid and formic acid.[1][2] It is a more stable formylating agent than formyl fluoride and can be used for the formylation of alcohols, amines, and amino acids.[1][3]

Reaction Mechanism and Principles

The O-formylation of alcohols using this compound proceeds through a nucleophilic acyl substitution reaction. The alcohol, acting as a nucleophile, attacks the formyl carbonyl carbon of the this compound. The acetate ion then departs as a leaving group, resulting in the formation of the formate ester and acetic acid as a byproduct. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the this compound.

Applications in Research and Drug Development

The protection of alcohol functionalities is a common requirement in multi-step organic synthesis, particularly in the development of new drug candidates. O-formylation offers a reliable method for this protection, and this compound is a valuable reagent in this context due to its high reactivity, which often allows for milder reaction conditions and shorter reaction times. This method is applicable to a variety of alcohol substrates, including primary, secondary, and benzylic alcohols.

Quantitative Data Summary

The chemoselectivity of formylation reactions is a key consideration in organic synthesis. The following table summarizes the reported yields for the formylation of different types of benzylic alcohols.

Substrate TypeAlcohol ExampleFormylating Agent/ConditionsYield (%)Reference
Primary BenzylicBenzyl alcoholFormic acid/Acetic anhydrideHigh[4]
Secondary Benzylic1-PhenylethanolFormic acid/Acetic anhydrideHigh[4]
Tertiary Benzylic2-Phenyl-2-propanolFormic acid/Acetic anhydride8[4]

Note: The data in this table is based on a chemoselective deoxygenation study where formylation was the initial step.[4] The high yields for primary and secondary benzylic alcohols indicate the efficiency of the formylation reaction for these substrates.

Experimental Protocols

Two primary approaches for the O-formylation of alcohols using this compound are presented: the use of pre-prepared this compound and the in situ generation of the reagent followed by reaction with the alcohol.

Protocol 1: O-formylation using Pre-prepared this compound

This protocol is a two-step process involving the synthesis and isolation of this compound, followed by its use in the formylation of an alcohol.

Step 1: Preparation of this compound (Acetic Formic Anhydride) [1]

Materials:

  • Sodium formate, finely ground

  • Acetyl chloride

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, suspend finely ground sodium formate (4.41 moles) in anhydrous diethyl ether (250 ml).

  • Stir the mixture vigorously and add acetyl chloride (3.75 moles) dropwise from the dropping funnel at a rate that maintains the reaction temperature between 23-27 °C.

  • After the addition is complete, continue stirring the mixture for 5.5 hours at the same temperature to ensure the reaction goes to completion.

  • Filter the reaction mixture by suction filtration to remove the sodium chloride byproduct. Wash the solid residue with anhydrous diethyl ether (100 ml) and combine the washings with the filtrate.

  • Remove the ether from the filtrate by distillation under reduced pressure.

  • Distill the residue under reduced pressure to obtain pure acetic formic anhydride (b.p. 27–28 °C at 10 mm Hg).[1]

Storage: Store the prepared this compound at 4 °C in a flask fitted with a polyethylene stopper. Caution: Do not store in a sealed container as the compound can decompose, leading to the evolution of carbon monoxide and a potential pressure buildup.[1]

Step 2: O-formylation of an Alcohol

Materials:

  • Alcohol

  • Prepared this compound

  • Anhydrous pyridine (optional, as a base)

  • Anhydrous diethyl ether or other suitable solvent

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add this compound (1.1 to 1.5 equivalents) to the stirred solution.

  • If the alcohol is sensitive to acid, anhydrous pyridine (1.1 equivalents) can be added to neutralize the acetic acid byproduct.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 20 ml).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting formate ester by column chromatography on silica gel.

Protocol 2: In Situ Generation of this compound for O-formylation

This one-pot procedure avoids the isolation of the often-unstable this compound.

Materials:

  • Alcohol

  • Formic acid (98-100%)

  • Acetic anhydride

  • Anhydrous solvent (e.g., dichloromethane or THF)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1 equivalent) in a suitable anhydrous solvent.

  • Cool the solution to -10 °C to 0 °C using an ice-salt bath.

  • In a separate flask, prepare the this compound in situ. Cool acetic anhydride (1.2 equivalents) to 0 °C and slowly add formic acid (1.5 equivalents) with stirring. Allow the mixture to react for 15-30 minutes at 0 °C.

  • Slowly add the freshly prepared this compound solution to the cooled alcohol solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC or GC until the starting alcohol is consumed (typically 1-3 hours).

  • Work up the reaction as described in Protocol 1, Step 2 (quenching, extraction, and purification).

Visualizations

O_Formylation_Mechanism Alcohol R-OH Alcohol Intermediate {Tetrahedral Intermediate} Alcohol->Intermediate Nucleophilic Attack FormylAcetate CH3COOCHO This compound FormylAcetate->Intermediate FormateEster R-OCHO Formate Ester Intermediate->FormateEster Leaving Group Departs AceticAcid CH3COOH Acetic Acid Intermediate->AceticAcid

Caption: Mechanism of O-formylation of an alcohol with this compound.

Experimental_Workflow cluster_prep Preparation of this compound (Optional) cluster_formylation O-Formylation of Alcohol cluster_in_situ In Situ Generation Prep_Start Start Reactants_Prep Mix Sodium Formate and Acetyl Chloride Prep_Start->Reactants_Prep Reaction_Prep Stir at 23-27°C Reactants_Prep->Reaction_Prep Filter Filter to remove NaCl Reaction_Prep->Filter Distill Distill to purify this compound Filter->Distill Prep_End Isolated this compound Distill->Prep_End Add_FA Add this compound Prep_End->Add_FA Use Prepared Reagent Form_Start Start Dissolve_Alcohol Dissolve Alcohol in Anhydrous Solvent Form_Start->Dissolve_Alcohol Cool Cool to 0°C Dissolve_Alcohol->Cool Cool->Add_FA React Stir at Room Temperature Add_FA->React Workup Aqueous Workup React->Workup Purify Purification Workup->Purify Final_Product Formate Ester Purify->Final_Product InSitu_Start Mix Acetic Anhydride and Formic Acid InSitu_Start->Add_FA Use Directly

Caption: General experimental workflow for O-formylation of alcohols.

Logical_Relationships OFormylation O-Formylation of Alcohols FormylatingAgents Formylating Agents OFormylation->FormylatingAgents Methods Methods OFormylation->Methods Substrates Alcohol Substrates OFormylation->Substrates FormylAcetate This compound (Acetic Formic Anhydride) FormylatingAgents->FormylAcetate FormicAcid Formic Acid FormylatingAgents->FormicAcid EthylFormate Ethyl Formate FormylatingAgents->EthylFormate ExSitu Ex Situ Preparation FormylAcetate->ExSitu InSitu In Situ Generation FormylAcetate->InSitu Methods->ExSitu Methods->InSitu Catalytic Catalytic Methods Methods->Catalytic Primary Primary Alcohols Substrates->Primary Secondary Secondary Alcohols Substrates->Secondary Tertiary Tertiary Alcohols Substrates->Tertiary Benzylic Benzylic Alcohols Substrates->Benzylic

Caption: Relationship between concepts in O-formylation of alcohols.

References

Application Notes and Protocols: Formyl Acetate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylation is a crucial modification in peptide synthesis, imparting unique biological activities and serving as a valuable protective group for primary amines. N-formylated peptides are significant in various physiological and pathological processes, notably as potent chemoattractants for immune cells through their interaction with formyl peptide receptors (FPRs).[1][2] This modification is also explored in drug development to enhance the stability and cell permeability of peptide-based therapeutics.[3]

Formyl acetate (acetic formic anhydride) is an effective and highly reactive formylating agent for the N-terminus of peptides and the side chains of lysine residues.[3][4] It can be prepared in situ from readily available reagents, offering a convenient and efficient method for on-resin peptide formylation.[3][5] These application notes provide detailed protocols for the use of this compound in peptide synthesis, a comparison with other formylating agents, and insights into the biological significance of N-formylated peptides.

Data Presentation: Comparison of On-Resin N-Formylation Methods

The choice of formylating agent is critical for achieving high yields and purity in N-formylated peptides. Below is a comparative summary of two common on-resin N-formylation methods: in situ generated this compound and formic acid activated with N,N'-dicyclohexylcarbodiimide (DCC).

FeatureIn Situ this compoundFormic Acid / DCC
Typical Yield >90%[3][4][5]70-75%[6][7]
Reaction Time ~10-20 minutes[3][4]Overnight[6][7]
Temperature Room Temperature[3]0-4 °C[6][7]
Key Reagents Formic acid, acetic anhydride, pyridine, DMF[3]Formic acid, DCC, DIPEA, DMF, diethyl ether[6][7]
Advantages Rapid reaction, high yields, uses common and stable reagents.[3]Inexpensive and readily available reagents.[6]
Disadvantages Involves the formation of a highly reactive anhydride.Longer reaction times, lower yields, formation of dicyclohexylurea (DCU) byproduct which needs to be filtered.[6]

Experimental Protocols

Protocol 1: On-Resin N-Formylation using In Situ Generated this compound

This protocol describes a rapid and efficient one-pot procedure for the N-formylation of peptides on a solid support at room temperature.[3]

Materials:

  • Peptide-resin (Fmoc-deprotected N-terminus)

  • N,N-Dimethylformamide (DMF)

  • Pyridine

  • Formic acid (≥95%)

  • Acetic anhydride

  • Standard solid-phase peptide synthesis (SPPS) reaction vessel

  • Vortexer or shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Reagent Addition:

    • Drain the DMF from the swollen resin.

    • Add fresh DMF to the resin.

    • Add pyridine to the resin suspension.

    • Add formic acid to the resin suspension.

  • This compound Formation and Reaction:

    • While stirring or vortexing the resin suspension, add acetic anhydride dropwise over a period of 10 minutes.[4]

    • Continue to stir or vortex the reaction mixture for an additional 10 minutes at room temperature.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3 x 5 mL).

    • Wash the resin with dichloromethane (DCM) (3 x 5 mL).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the N-formylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[6]

Note: The reaction of formic acid and acetic anhydride is exothermic and generates the highly reactive this compound. The dropwise addition of acetic anhydride is crucial to control the reaction rate and temperature.

Protocol 2: On-Resin N-Formylation using Formic Acid and DCC

This protocol details the N-formylation of peptides on a solid support using formic acid activated by DCC.[6][7]

Materials:

  • Peptide-resin (Fmoc-deprotected N-terminus)

  • Formic acid (≥95%)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Diethyl ether (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard SPPS reaction vessel

  • Ice bath

Procedure:

  • Preparation of the Formylating Reagent:

    • In a separate flask, dissolve DCC in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add formic acid to the DCC solution while stirring.

    • Continue stirring at 0 °C for 4 hours.

    • Filter the mixture to remove the precipitated dicyclohexylurea (DCU).

    • Concentrate the filtrate under vacuum to reduce the volume.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes.

    • Drain the DMF.

  • Formylation Reaction:

    • Add the concentrated formylating reagent to the swollen resin.

    • Add DMF and DIPEA to the reaction vessel.

    • Seal the vessel and incubate at 4 °C overnight with gentle agitation.[6]

  • Monitoring and Washing:

    • Monitor the completion of the reaction using a Kaiser test (the resin should remain colorless).

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the N-formylated peptide from the resin using a standard cleavage cocktail.[6]

Visualizations

Signaling Pathway of N-Formylated Peptides

N-formylated peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants that activate immune cells by binding to Formyl Peptide Receptors (FPRs), which are G-protein coupled receptors.[4][5] This binding initiates a signaling cascade leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2]

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular FPR FPR G_protein Gαβγ FPR->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PI3K PI3K PIP2_to_PIP3 PIP2 → PIP3 PI3K->PIP2_to_PIP3 fMLP N-Formyl Peptide fMLP->FPR MAPK_cascade MAPK Cascade (ERK, p38, JNK) G_alpha->MAPK_cascade G_beta_gamma->PLC G_beta_gamma->PI3K Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC Degranulation Degranulation PKC->Degranulation ROS ROS Production PKC->ROS Akt Akt PIP2_to_PIP3->Akt Activates Chemotaxis Chemotaxis Akt->Chemotaxis MAPK_cascade->Chemotaxis

Caption: FPR Signaling Pathway.

Experimental Workflow: Solid-Phase Peptide Synthesis and N-Formylation

The following diagram illustrates the key steps in solid-phase peptide synthesis (SPPS), incorporating the N-terminal formylation step.

SPPS_Workflow start Start: Select Resin load_aa Load First Fmoc-Amino Acid start->load_aa deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) load_aa->deprotection coupling Couple Next Fmoc-Amino Acid (e.g., HBTU/DIPEA) deprotection->coupling repeat_loop Repeat for all Amino Acids in Sequence coupling->repeat_loop repeat_loop->deprotection Yes final_deprotection Final N-terminal Fmoc Deprotection repeat_loop->final_deprotection No n_formylation On-Resin N-Formylation (e.g., In Situ this compound) final_deprotection->n_formylation cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) n_formylation->cleavage purification Purify Peptide (e.g., RP-HPLC) cleavage->purification end End: Lyophilized N-Formyl Peptide purification->end Formylation_Decision_Tree start Need to N-Formylate a Peptide synthesis_phase Is the peptide on solid support? start->synthesis_phase on_resin On-Resin Formylation synthesis_phase->on_resin Yes solution_phase Solution-Phase Formylation synthesis_phase->solution_phase No on_resin_choice Desired Reaction Speed and Yield? on_resin->on_resin_choice solution_phase_reagent Select Solution-Phase Formylating Agent solution_phase->solution_phase_reagent fast_high_yield Fast & High Yield (>90%) on_resin_choice->fast_high_yield High moderate_yield Moderate Yield (70-75%) Overnight Reaction on_resin_choice->moderate_yield Moderate in_situ_fa Use In Situ this compound (Formic Acid + Acetic Anhydride) fast_high_yield->in_situ_fa dcc_method Use Formic Acid / DCC moderate_yield->dcc_method formyl_saccharin e.g., N-Formylsaccharin solution_phase_reagent->formyl_saccharin other_agents Other agents solution_phase_reagent->other_agents

References

Application Notes and Protocols: Formyl Acetate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formyl acetate (acetic formic anhydride) is a highly effective and useful formylating agent in organic synthesis, particularly in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It serves as a reagent for the introduction of a formyl group (-CHO) onto various functional groups, most notably amines, to form formamides. This transformation is a critical step in the synthesis of several important drugs. This compound can be used as a standalone reagent or generated in situ from a mixture of formic acid and acetic anhydride.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceuticals.

Core Applications in Pharmaceutical Synthesis

This compound's primary utility lies in the N-formylation of primary and secondary amines. This reaction is integral to the synthesis of various pharmaceutical compounds where a formamide moiety is a key structural feature or a precursor to other functional groups.

Synthesis of Bronchodilators: The Formoterol Intermediate

Formoterol is a long-acting beta-2 adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). A key step in its synthesis involves the formylation of an amino group on a precursor molecule. While formic acid alone can be used, a mixture of formic acid and acetic anhydride, which generates this compound in situ, is also employed to facilitate this transformation.[4]

PrecursorFormylating AgentSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
1-(4-benzyloxy-3-aminophenyl)-2-[[1-methyl-2-(4-methoxyphenyl)ethyl]amino]ethanolFormic Acid / Acetic AnhydrideNot specified in detailNot specified in detailNot specified in detail~46% (for 2 steps: reduction and formylation)Not specified[5]
Aniline FBH2Formic Acid / Acetic AnhydrideNot specified in detailNot specified in detailNot specified in detailNot specifiedNot specified[4]

This protocol is a representative procedure based on descriptions in the patent literature.[4][5]

Materials:

  • 1-(4-benzyloxy-3-aminophenyl)-2-[[1-methyl-2-(4-methoxyphenyl)ethyl]amino]ethanol

  • Formic Acid (85%)

  • Acetic Anhydride

  • Toluene

  • Sodium Bicarbonate solution (saturated)

  • Water

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of 1-(4-benzyloxy-3-aminophenyl)-2-[[1-methyl-2-(4-methoxyphenyl)ethyl]amino]ethanol in toluene, add 1.2 equivalents of 85% formic acid.

  • Cool the mixture in an ice bath and slowly add 1.1 equivalents of acetic anhydride while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and wash it with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-benzyloxy-5-(1-hydroxy-2-((1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

G cluster_0 Formylation of Formoterol Precursor Start Start Dissolve Precursor Dissolve amine precursor in Toluene Start->Dissolve Precursor Add Reagents Add Formic Acid and Acetic Anhydride Dissolve Precursor->Add Reagents Reaction Stir at Room Temperature (2-4 hours) Add Reagents->Reaction Quench Quench with NaHCO3 solution Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Purification of Formylated Intermediate Workup->Purification End End Purification->End

Caption: Workflow for the formylation of the formoterol intermediate.

Formoterol, as a β2-adrenergic agonist, stimulates the β2-adrenergic receptors in the smooth muscle of the airways. This initiates a signaling cascade that leads to bronchodilation.

G Formoterol Formoterol Beta2_Receptor β2-Adrenergic Receptor Formoterol->Beta2_Receptor Binds to G_Protein Gs Protein Activation Beta2_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP Increased intracellular cAMP Adenylyl_Cyclase->cAMP ATP to cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle_Relaxation Leads to

Caption: Signaling pathway of Formoterol leading to bronchodilation.

Synthesis of Anticancer Agents: 1-Aryl-5,6,7-trimethoxybenzimidazoles

A mixture of formic acid and acetic anhydride is utilized in the synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles, which are potent antitubulin agents with anticancer activity.[6] In this synthesis, an aniline derivative is first formylated, and the resulting formamide is then reacted with a bromoaniline in the presence of POCl₃ to form an amidine intermediate, which subsequently undergoes a copper-catalyzed cyclization to yield the benzimidazole core.

ReactantFormylating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
3,4,5-trimethoxyanilineFormic Acid / Acetic AnhydrideDichloromethaneRoom TemperatureNot specifiedNot specified for formylation step alone[6]

This protocol is adapted from the supplementary information of the cited research article.[6]

Materials:

  • 3,4,5-trimethoxyaniline

  • Formic Acid

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Water

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Dissolve 3,4,5-trimethoxyaniline in dichloromethane.

  • Add formic acid to the solution at room temperature.

  • Slowly add acetic anhydride to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(3,4,5-trimethoxyphenyl)formamide.

G cluster_1 Synthesis of Benzimidazole Precursor Start Start Dissolve_Aniline Dissolve 3,4,5-trimethoxyaniline in DCM Start->Dissolve_Aniline Add_Reagents Add Formic Acid and Acetic Anhydride Dissolve_Aniline->Add_Reagents Reaction Stir at Room Temperature Add_Reagents->Reaction Quench_Workup Quench and Aqueous Workup Reaction->Quench_Workup Isolation Isolate N-formyl Intermediate Quench_Workup->Isolation End End Isolation->End

Caption: Workflow for the synthesis of the N-formyl precursor for benzimidazoles.

Conclusion

This compound, and its in situ generation from formic acid and acetic anhydride, represents a valuable and versatile method for the N-formylation of amines in pharmaceutical synthesis. The application notes and protocols provided herein for the synthesis of a key formoterol intermediate and a precursor to potent anticancer agents highlight its importance. These methods are generally high-yielding and can be adapted for large-scale production, making this compound a crucial reagent in the drug development professional's toolkit. Careful control of reaction conditions is necessary to minimize potential side reactions, such as acetylation when using the mixed anhydride method.

References

Application of Formyl Acetate as a Protecting Group for Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in peptide synthesis and the development of complex molecules, the protection of amine functionalities is a critical step to prevent undesired side reactions. The formyl group is a simple and effective protecting group for primary and secondary amines. Formyl acetate, also known as acetic formic anhydride (AFA), serves as a highly efficient and reactive reagent for the N-formylation of amines. Its high reactivity allows for rapid and clean conversion of a wide range of amines to their corresponding formamides under mild conditions. This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group for amines.

Overview of this compound in Amine Protection

This compound is a mixed anhydride of formic acid and acetic acid. The formyl group, being less sterically hindered and more electrophilic than the acetyl group, is selectively transferred to the nucleophilic amine. This reaction is typically fast and high-yielding. The resulting N-formyl group is stable under various reaction conditions but can be readily removed when desired, making it an excellent choice for temporary protection.

Advantages of this compound:
  • High Reactivity: Allows for rapid formylation of amines, often in minutes.

  • High Yields: Typically provides near-quantitative conversion for a variety of substrates.

  • Mild Reaction Conditions: The protection step can often be carried out at low temperatures.

  • Broad Substrate Scope: Effective for primary, secondary, aliphatic, aromatic, and sterically hindered amines.

Data Summary

The following tables summarize the quantitative data for the N-formylation of various amines using this compound (acetic formic anhydride), generated both in situ and used as a pre-synthesized reagent.

Table 1: N-Formylation of Various Amines with in situ Generated this compound [1][2]

EntryAmine SubstrateReaction TimeYield (%)
1Benzylamine< 15 min98
2Aniline< 15 min99
3p-Toluidine< 15 min99
4p-Nitroaniline< 15 min97
5Pyrrolidine< 15 min98
6Piperidine< 15 min99
7Diisopropylamine< 15 min97
8tert-Butylamine< 15 min98

Reactions were performed by reacting the amine with this compound generated in situ from formic acid and acetic anhydride at -20 °C.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound (Acetic Formic Anhydride)

This protocol is adapted from Organic Syntheses.[3]

Materials:

  • Sodium formate, finely ground (4.41 moles)

  • Anhydrous diethyl ether (250 mL)

  • Acetyl chloride (3.75 moles)

  • Calcium chloride drying tube

Equipment:

  • 2-L three-necked, round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Dropping funnel

Procedure:

  • Set up the reaction apparatus and ensure all glassware is dry.

  • Charge the flask with sodium formate and anhydrous diethyl ether.

  • Stir the mixture and add acetyl chloride via the dropping funnel as rapidly as possible while maintaining the temperature between 23–27 °C.

  • After the addition is complete, stir the mixture for an additional 5.5 hours at the same temperature.

  • Filter the mixture with suction and rinse the solid residue with 100 mL of anhydrous diethyl ether. Combine the washings with the filtrate.

  • Remove the ether by distillation at reduced pressure.

  • Distill the residue to yield colorless this compound (b.p. 27–28 °C at 10 mm Hg). The yield is typically around 64%.

Note: this compound is sensitive to moisture and should be stored at 4 °C under anhydrous conditions. Do not store in a sealed container as it can decompose to generate carbon monoxide.[3][4]

Protocol 2: N-Formylation of Amines using in situ Generated this compound

This protocol describes a one-pot procedure for the N-formylation of amines.[1][2]

Materials:

  • Formic acid (excess)

  • Acetic anhydride

  • Amine substrate

  • Anhydrous solvent (e.g., THF or ether)

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • In a round-bottomed flask, prepare the formylating reagent by adding acetic anhydride to an excess of formic acid at -20 °C. Stir for a few minutes to allow for the in situ formation of this compound.

  • Dissolve the amine substrate in a minimal amount of anhydrous solvent.

  • Slowly add the amine solution to the cold this compound solution with stirring.

  • Allow the reaction to proceed for 10-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-formyl amine. The product is often of high purity and may not require further purification.

Protocol 3: Deprotection of N-Formyl Amines (Acidic Hydrolysis)

This protocol is a general method for the acidic cleavage of the N-formyl group.

Materials:

  • N-formyl amine

  • 4N Hydrochloric acid

  • Methyl ethyl ketone

  • Water

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and heat source

  • pH meter or pH paper

Procedure:

  • Dissolve the N-formyl amine in a mixture of methyl ethyl ketone and water.

  • Add 4N hydrochloric acid to the solution.

  • Stir the mixture at 50 °C for 4-10 hours, monitoring the reaction by TLC.[5]

  • After the reaction is complete, cool the mixture and adjust the pH with a suitable base (e.g., sodium carbonate) to neutralize the acid.

  • Extract the deprotected amine with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization if necessary.

Protocol 4: Deprotection of N-Formyl Amines using Hydroxylamine

This method provides a milder alternative for deprotection.[6]

Materials:

  • N-formyl amine

  • Hydroxylamine hydrochloride

  • Methanol

  • Potassium hydroxide (optional, to generate free hydroxylamine)

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and heat source

Procedure:

  • Dissolve the N-formyl amine and hydroxylamine hydrochloride (at least 70% as the salt of a strong acid) in methanol.[6]

  • Stir the solution at a temperature between 50-70 °C for 2-10 hours.[6] Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.

  • Purify as needed.

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflow for the application of this compound in amine protection.

protection_mechanism cluster_reagents Reagents cluster_products Products Amine R-NH₂ (Amine) Formamide R-NH-CHO (N-Formyl Amine) Amine->Formamide Nucleophilic Attack FormylAcetate CH₃CO-O-CHO (this compound) FormylAcetate->Formamide AceticAcid CH₃COOH (Acetic Acid) FormylAcetate->AceticAcid Byproduct

Caption: Protection of an amine using this compound.

deprotection_mechanism cluster_reagents Reagents cluster_products Products Formamide R-NH-CHO (N-Formyl Amine) Amine R-NH₃⁺ (Protonated Amine) Formamide->Amine Hydrolysis FormicAcid HCOOH (Formic Acid) Formamide->FormicAcid Byproduct Acid H₃O⁺ (Acidic Hydrolysis) Acid->Amine

Caption: Deprotection of an N-formyl amine via acidic hydrolysis.

experimental_workflow start Start: Select Amine Substrate protection Protection (N-Formylation) - Use in-situ or pre-synthesized this compound - Low temperature (-20°C to RT) start->protection workup_protection Aqueous Workup - Quench with NaHCO₃ - Extract with organic solvent protection->workup_protection intermediate Isolate N-Formyl Amine - Dry and concentrate - Check purity (TLC, NMR) workup_protection->intermediate synthesis_steps Perform Subsequent Synthetic Transformations intermediate->synthesis_steps deprotection Deprotection - Acidic Hydrolysis (HCl) or - Hydroxylamine Method synthesis_steps->deprotection workup_deprotection Aqueous Workup - Neutralize and extract deprotection->workup_deprotection final_product Isolate Deprotected Amine - Purify if necessary workup_deprotection->final_product end End: Purified Amine final_product->end

Caption: General experimental workflow for amine protection and deprotection.

References

Application Notes and Protocols for Formyl Acetate-Mediated Formylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing formylation reactions using formyl acetate. This compound, also known as acetic formic anhydride, is a highly effective reagent for the introduction of a formyl group (-CHO) onto various functional groups, particularly amines, alcohols, and amino acids.[1][2][3] Due to its reactivity and tendency to decompose, it is often generated in situ from stable precursors.[3][4] These protocols offer a practical approach for laboratory-scale synthesis.

Core Concepts

Formylation is a fundamental reaction in organic synthesis, serving multiple purposes:

  • Protecting Group: The formyl group can be used to protect amines during multi-step syntheses.[4][5]

  • Synthetic Intermediate: Formylated compounds are valuable precursors for the synthesis of more complex molecules, including isocyanides and mono-methylated amines.[5]

  • Pharmaceutical Synthesis: Formylation is a key step in the preparation of numerous active pharmaceutical ingredients.[1]

This compound is a potent formylating agent due to the lability of the anhydride bond, which facilitates the transfer of the formyl group to a nucleophile.

Reaction Mechanism

The formylation of a nucleophile (e.g., an amine or alcohol) by this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nucleophile attacks the electrophilic carbonyl carbon of the formyl group. The subsequent collapse of the tetrahedral intermediate and departure of the acetate leaving group yields the formylated product.

Formylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Nu R-NH₂ / R-OH (Nucleophile) Int Tetrahedral Intermediate Nu->Int Nucleophilic Attack FA This compound (CH₃CO-O-CHO) FA->Int Product Formylated Product (R-NHCHO / R-OCHO) Int->Product Collapse LeavingGroup Acetate (CH₃COO⁻) Int->LeavingGroup Leaving Group Departure

Caption: Nucleophilic acyl substitution mechanism for formylation.

Experimental Protocols

Protocol 1: In Situ Generation of this compound and N-Formylation of Amines

This protocol describes the N-formylation of a primary or secondary amine using this compound generated in situ from formic acid and acetic anhydride. This method is advantageous as it avoids the isolation of the unstable this compound.[4]

Materials:

  • Amine substrate

  • Formic acid (≥95%)

  • Acetic anhydride

  • Toluene (or other suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dean-Stark apparatus (optional, but recommended)

  • Round-bottom flask and reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq.).

  • Solvent Addition: Add toluene to dissolve or suspend the amine. The volume should be sufficient to ensure effective stirring.

  • Reagent Addition: Add formic acid (1.2-2.0 eq.). If the amine is a salt (e.g., hydrochloride), an equivalent of a non-nucleophilic base (e.g., triethylamine) should be added.

  • Generation of this compound: While stirring, add acetic anhydride (1.1-1.5 eq.) dropwise to the mixture. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent) for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5] For reactions that produce water, a Dean-Stark trap can be used to remove it and drive the reaction to completion.[5]

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. This will neutralize any remaining acid. c. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. f. Filter and concentrate the solvent in vacuo to yield the crude N-formylated product.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary. In many cases, the purity of the crude product is sufficient for subsequent steps.[5]

Protocol 2: Formylation of Phenols using Formamidine Acetate and Acetic Anhydride

This method is an alternative for the formylation of electron-rich aromatic systems, such as phenols, and proceeds through a related reactive intermediate.[6]

Materials:

  • Phenolic substrate

  • Formamidine acetate

  • Acetic anhydride

  • Dioxane or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, stir formamidine acetate (4.0-8.0 eq.) in dioxane or THF.

  • Heating: Heat the suspension to the desired temperature (e.g., 100 °C for dioxane).[7]

  • Reagent Addition: Once the target temperature is reached, add acetic anhydride (8.0-16.0 eq.) and continue stirring until the formamidine acetate fully dissolves.[7]

  • Substrate Addition: Add the phenolic substrate (1.0 eq.) in one portion.

  • Reaction: Cap the flask and allow the reaction to proceed for 24-48 hours. Monitor the reaction by TLC.

  • Work-up: a. Evaporate the solvent and excess acetic anhydride under reduced pressure. b. Add water and stir the mixture (e.g., at 60 °C for 2 hours) to hydrolyze any remaining anhydride.[7] c. Add 1 M hydrochloric acid and continue stirring for 18 hours to hydrolyze the intermediate.[7] d. Extract the product with dichloromethane. e. Dry the combined organic layers over anhydrous sodium sulfate. f. Filter and evaporate the solvent to yield the crude formylated phenol.

  • Purification: Purify the product by column chromatography or recrystallization as needed.

Quantitative Data Summary

The following table summarizes representative yields and conditions for formylation reactions.

Substrate TypeFormylating SystemSolventTemp. (°C)Time (h)Yield (%)Reference
Primary AminesFormic Acid / Acetic AnhydrideTolueneReflux4-998[5]
Secondary AminesFormic Acid / Acetic AnhydrideTolueneReflux4-994-98[5]
AnilinesFormic AcidNeat60-~90[8]
Amino Acid EstersFormic Acid / Acetic Anhydride---High[4]
4-EthylphenolFormamidine Acetate / Acetic AnhydrideDioxane10048-[7]
ResorcinolFormamidine Acetate / Acetic AnhydrideTHF852482[7]
PhloroglucinolFormamidine Acetate / Acetic AnhydrideTHF4524-[7]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a typical formylation experiment.

Experimental_Workflow start Start setup 1. Reaction Setup (Flask, Stirrer, Substrate, Solvent) start->setup reagents 2. Add Formylating Reagents (e.g., Formic Acid, Acetic Anhydride) setup->reagents reaction 3. Heat to Reflux (Monitor by TLC) reagents->reaction workup 4. Work-up (Quench, Extract, Wash, Dry) reaction->workup purify 5. Purification (Concentrate, Column/Recrystallize) workup->purify characterize 6. Characterization (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for formylation.

Safety Precautions:

  • Formic acid and acetic anhydride are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • The reaction can be exothermic, especially during the addition of acetic anhydride. Ensure proper temperature control.

  • This compound is unstable and should not be stored.[3][5] It can decompose to produce carbon monoxide.[3][9] Always prepare it in situ for immediate use.

References

Application Notes and Protocols: Formyl Acetate Reaction with Grignard Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between formyl acetate (acetic formic anhydride) and Grignard reagents, a valuable method for the synthesis of aldehydes. This documentation offers detailed protocols, quantitative data, and mechanistic insights to aid in the successful application of this reaction in research and development, particularly in the context of drug discovery and organic synthesis.

Introduction

This compound is a mixed anhydride of formic acid and acetic acid. It serves as an effective formylating agent for various nucleophiles, including Grignard reagents. The reaction of this compound with Grignard reagents provides a direct route to aldehydes, which are crucial intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals. A key advantage of using this compound is the preferential formation of aldehydes over ketones, especially when employing aromatic Grignard reagents.[1][2] The reaction is typically conducted at low temperatures to enhance selectivity and minimize side reactions.

Reaction Mechanism and Specificity

The reaction proceeds via a nucleophilic acyl substitution. The Grignard reagent (R-MgX) acts as a nucleophile, attacking one of the carbonyl groups of this compound. The formyl group is significantly more electrophilic and less sterically hindered than the acetyl group, leading to a preferential attack at the formyl carbon. This initial addition forms a tetrahedral intermediate which then collapses, eliminating acetate as a leaving group to yield the desired aldehyde.

A potential side reaction is the further addition of the Grignard reagent to the newly formed aldehyde, which would lead to a secondary alcohol. Another possibility is the attack of the Grignard reagent on the acetyl group, which would result in a methyl ketone. However, by maintaining a low reaction temperature (ca. -70 °C), the stability of the initial tetrahedral intermediate is increased, and the reactivity of the resulting aldehyde is reduced, thus minimizing the formation of these byproducts.[1][3]

Studies have shown that both electronic and steric factors of the Grignard reagent influence the ratio of aldehyde to ketone products.[1][2] Aromatic Grignard reagents show a strong preference for formylation, yielding predominantly aldehydes. Aliphatic Grignard reagents, however, can lead to a higher proportion of ketone byproducts.[1][2]

Data Presentation

The following tables summarize the yields of aldehydes and ketones from the reaction of various Grignard reagents with this compound at -70 °C in diethyl ether.

Table 1: Reaction of Aromatic Grignard Reagents with this compound [1]

Grignard ReagentAldehyde ProductAldehyde Yield (%)Ketone ProductKetone Yield (%)
Phenylmagnesium bromideBenzaldehyde75Acetophenone10
p-Toluylmagnesium bromidep-Tolualdehyde78p-Methylacetophenone8
o-Toluylmagnesium bromideo-Tolualdehyde65o-Methylacetophenone15
p-Anisylmagnesium bromidep-Anisaldehyde82p-Methoxyacetophenone5
α-Naphthylmagnesium bromideα-Naphthaldehyde70α-Acetynaphthone12

Table 2: Reaction of Aliphatic Grignard Reagents with this compound [1]

Grignard ReagentAldehyde ProductAldehyde Yield (%)Ketone ProductKetone Yield (%)
n-Butylmagnesium bromiden-Pentanal452-Hexanone30
sec-Butylmagnesium bromide2-Methylbutanal353-Methyl-2-pentanone40
tert-Butylmagnesium bromide2,2-Dimethylpropanal203,3-Dimethyl-2-butanone55
Ethylmagnesium bromidePropanal302-Butanone25
n-Propylmagnesium bromiden-Butanal402-Pentanone35

Experimental Protocols

Protocol 1: Preparation of this compound (Acetic Formic Anhydride)[4]

This protocol is based on the procedure described in Organic Syntheses.

Materials:

  • Sodium formate (finely ground)

  • Acetyl chloride

  • Anhydrous diethyl ether

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Reflux condenser with a calcium chloride drying tube

Procedure:

  • In a dry three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, place 300 g (4.41 moles) of finely ground sodium formate and 250 mL of anhydrous diethyl ether.

  • Stir the mixture and add 294 g (266 mL, 3.75 moles) of acetyl chloride via the dropping funnel at a rate that maintains the reaction temperature between 23-27 °C. The addition is mildly exothermic and may require external cooling.

  • After the addition is complete, continue stirring the mixture for an additional 5.5 hours at 23-27 °C.

  • Filter the reaction mixture by suction filtration and wash the solid residue with 100 mL of anhydrous diethyl ether. Combine the filtrate and the washings.

  • Remove the diethyl ether from the filtrate by distillation under reduced pressure.

  • Distill the remaining residue under reduced pressure to obtain this compound. The product distills at 27-28 °C (10 mmHg). The yield is typically around 64%.

Storage: this compound is sensitive to moisture and should be stored at low temperatures in a tightly sealed container. It can decompose to acetic acid and carbon monoxide.[4]

Protocol 2: General Procedure for the Synthesis of Aldehydes from Grignard Reagents and this compound[1][3]

This protocol provides a general method for the formylation of Grignard reagents.

Materials:

  • Appropriate aryl or alkyl halide

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride solution

  • Dilute hydrochloric acid (e.g., 1 M HCl)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

Part A: Preparation of the Grignard Reagent

  • Set up a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Dissolve the aryl or alkyl halide (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by warming of the flask or the appearance of a cloudy solution. If the reaction does not start, a small crystal of iodine can be added.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with this compound

  • Cool the freshly prepared Grignard reagent solution to -70 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous diethyl ether.

  • Add the solution of this compound dropwise to the cold Grignard reagent solution with vigorous stirring. Maintain the temperature at -70 °C throughout the addition.

  • After the addition is complete, stir the reaction mixture at -70 °C for an additional 1-2 hours.

Part C: Work-up and Purification

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • If a precipitate forms, add dilute hydrochloric acid until the solution becomes clear.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by distillation or column chromatography on silica gel.

Mandatory Visualizations

Reaction Mechanism

Caption: Reaction mechanism of this compound with a Grignard reagent.

Experimental Workflow

ExperimentalWorkflow Start Start PrepGrignard Prepare Grignard Reagent (R-X + Mg in Ether/THF) Start->PrepGrignard CoolGrignard Cool Grignard Reagent to -70 °C PrepGrignard->CoolGrignard AddFormylAcetate Add this compound Solution Dropwise CoolGrignard->AddFormylAcetate StirReaction Stir at -70 °C for 1-2 hours AddFormylAcetate->StirReaction WarmUp Warm to Room Temperature StirReaction->WarmUp Quench Quench with Saturated Aqueous NH4Cl WarmUp->Quench Workup Aqueous Work-up (Acidification, Extraction, Wash) Quench->Workup DryConcentrate Dry and Concentrate Organic Phase Workup->DryConcentrate Purify Purify Aldehyde (Distillation or Chromatography) DryConcentrate->Purify End End Purify->End

Caption: Experimental workflow for aldehyde synthesis.

Logical Relationship: Factors Influencing Product Selectivity

Selectivity GrignardReagent Grignard Reagent (R-MgX) Aromatic Aromatic R Group GrignardReagent->Aromatic Electronic Effect Aliphatic Aliphatic R Group GrignardReagent->Aliphatic Electronic Effect StericHindrance Steric Hindrance of R GrignardReagent->StericHindrance HighAldehyde High Aldehyde Selectivity Aromatic->HighAldehyde LowerAldehyde Lower Aldehyde Selectivity Aliphatic->LowerAldehyde StericHindrance->LowerAldehyde Increased Ketone Formation ReactionConditions Reaction Conditions LowTemp Low Temperature (-70 °C) ReactionConditions->LowTemp LowTemp->HighAldehyde Favors ProductRatio Product Ratio (Aldehyde vs. Ketone) HighAldehyde->ProductRatio LowerAldehyde->ProductRatio

Caption: Factors influencing aldehyde vs. ketone formation.

References

Application Notes & Protocols: Experimental Setup for In Situ Generation of Formyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Formyl acetate, also known as acetic formic anhydride (AFA), is the mixed anhydride of formic acid and acetic acid.[1][2] It is a highly effective formylating agent used in organic synthesis for the formylation of amines, alcohols, and amino acids.[1][3][4][5] Due to its thermal instability, this compound is typically not commercially available and is instead generated in situ for immediate use in subsequent reactions.[4][6] The in situ generation avoids the need to isolate the often unstable reagent, which can decompose to acetic acid and carbon monoxide, particularly at elevated temperatures or in the presence of moisture.[1][3][4] This document provides detailed protocols for the most common methods of its in situ preparation.

Core Concepts & Reaction Pathways

The in situ generation of this compound primarily relies on two main synthetic routes. The choice of method often depends on the available starting materials, desired reaction conditions (e.g., temperature), and the sensitivity of the substrate to be formylated.

The most common pathway involves the reaction between acetic anhydride and formic acid. This equilibrium-driven process generates this compound along with acetic acid as a byproduct.

cluster_reactants Reactants cluster_products Products FormicAcid Formic Acid plus FormicAcid->plus AceticAnhydride Acetic Anhydride AceticAnhydride->plus FormylAcetate This compound (In Situ Reagent) AceticAcid Acetic Acid (Byproduct) plus->FormylAcetate + plus->AceticAcid +

Caption: Reaction pathway for this compound generation.

Experimental Protocols

Three primary methods for the in situ generation of this compound are detailed below. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be strictly followed due to the irritating nature of the reagents and the potential evolution of carbon monoxide.[4][7]

This is a widely used method for the N-formylation of amines and amino acids, valued for its simplicity and high yields.[8][9]

3.1.1 Materials

  • Formic Acid (≥95%)

  • Acetic Anhydride (≥98%)

  • Substrate (e.g., primary amine)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF, or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Cooling bath (ice-salt or dry ice-acetone)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

3.1.2 Procedure

  • Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Cool the flask to the desired temperature (e.g., -20 °C to 0 °C) using a cooling bath.[8]

  • To the cooled flask, add the substrate to be formylated.

  • In a separate, dry vessel, prepare the in situ reagent by slowly adding acetic anhydride to an excess of formic acid with stirring. An ice bath can be used to control the exotherm.

  • Allow the formic acid-acetic anhydride mixture to stir for a short period (e.g., 10-15 minutes) to generate this compound.

  • Slowly add the freshly prepared this compound solution to the cooled, stirred solution of the substrate.

  • Monitor the reaction by Thin Layer Chromatography (TLC). For many amines, the reaction is complete in under 15 minutes.[8]

  • Upon completion, proceed with the appropriate aqueous work-up and purification steps for the formylated product.

This method is considered one of the easiest preparative routes and is suitable for generating this compound in a non-acidic environment.[3][4][6]

3.2.1 Materials

  • Sodium Formate (finely ground)[3]

  • Acetyl Chloride

  • Anhydrous Diethyl Ether

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Inert atmosphere setup

3.2.2 Procedure

  • Equip a dry three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere.

  • Charge the flask with finely ground sodium formate and anhydrous diethyl ether.[3]

  • Stir the suspension and maintain the temperature between 23–27 °C.[3][4]

  • Add acetyl chloride dropwise from the dropping funnel to the stirred suspension over a period that allows for temperature control within the specified range.

  • After the addition is complete, continue to stir the mixture vigorously for 5.5 to 6 hours at 23–27 °C to ensure the reaction goes to completion.[3][10]

  • The resulting mixture contains this compound in diethyl ether. The solid sodium chloride byproduct can be filtered off.

  • The ethereal solution of this compound can be used directly for subsequent reactions.

This protocol allows for the very fast preparation of this compound at low temperatures.[4][6]

3.3.1 Materials

  • Formic Acid

  • Acetyl Chloride

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry, multi-neck flask

  • Magnetic stirrer and stir bar

  • Syringes for reagent addition

  • Low-temperature cooling bath (e.g., dry ice-acetone, -70 °C)

  • Inert atmosphere setup

3.3.2 Procedure

  • Set up a dry flask under an inert atmosphere and add anhydrous THF.

  • Cool the solvent to -70 °C using a dry ice-acetone bath.

  • To the cold THF, add formic acid, acetyl chloride, and triethylamine via syringe with vigorous stirring.

  • Stir the mixture at -70 °C for 10 minutes, during which time the this compound is generated in situ.[4][6]

  • The resulting solution containing this compound is ready for the immediate addition of the desired substrate.

Data Presentation

The following tables summarize quantitative data from various literature procedures for the in situ generation and use of this compound.

Table 1: Comparison of In Situ Generation Methods

Method Reactants Solvent Temperature (°C) Time Reported Yield Reference(s)
1 Formic Acid, Acetic Anhydride None (Neat) 60 1 hour 100% (crude) [6]
1 Formic Acid, Acetic Anhydride THF -20 < 15 min 97-100% [8]
2 Sodium Formate, Acetyl Chloride Diethyl Ether 23–27 5.5 hours 64% (distilled) [3]
2 Sodium Formate, Acetyl Chloride Diethyl Ether 25–30 6 hours 97% [10]

| 3 | Formic Acid, Acetic Chloride, TEA | THF | -70 | 10 min | (Rapid) |[4][6] |

Table 2: N-Formylation Yields using In Situ this compound (from Formic Acid/Acetic Anhydride)

Substrate Type Conditions Time (min) Yield (%) Reference
Simple Alkyl Amines -20 °C < 15 97-100 [8]
Aromatic Amines -20 °C < 15 97-100 [8]
Sterically Hindered Amines -20 °C < 15 97-100 [8]

| Substituted Anilines | Microwave, Silica Gel | 1.5 - 3.5 | 80-95 |[9] |

Experimental Workflow Visualization

The general workflow for using in situ generated this compound involves three main stages: preparation of the reagent, reaction with the substrate, and final product work-up.

G start Start reagent_prep Prepare Reactants (e.g., Formic Acid, Acetic Anhydride) start->reagent_prep in_situ_gen In Situ Generation of this compound (Controlled Temp.) reagent_prep->in_situ_gen add_substrate Add Substrate (Amine, Alcohol, etc.) in_situ_gen->add_substrate reaction Formylation Reaction (Monitor via TLC) add_substrate->reaction workup Aqueous Work-up & Quenching reaction->workup purification Purification (Extraction, Chromatography) workup->purification end Final Product purification->end

Caption: General experimental workflow.

Safety and Handling

  • Reactivity: this compound is thermally unstable and decomposes to acetic acid and carbon monoxide.[1][4] Reactions should be conducted in a well-ventilated fume hood. Never store this compound in a sealed container, as the evolution of CO gas can cause pressure buildup and explosion.[3][4]

  • Storage: If a prepared solution must be stored, it should be kept at low temperatures (e.g., 4 °C) in a flask fitted with a polyethylene stopper or another pressure-equalizing cap.[3][4]

  • Toxicity: this compound is an eye and skin irritant.[4] All reagents used in its synthesis, such as formic acid, acetic anhydride, and acetyl chloride, are corrosive and require careful handling with appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[7]

  • Conditions to Avoid: Avoid exposure to moisture, which catalyzes decomposition.[3] Also avoid high temperatures, sparks, and open flames.[7]

References

Application Notes and Protocols: Formyl Acetate in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formyl acetate (acetic formic anhydride) is a potent and versatile formylating agent utilized in organic synthesis for the introduction of a formyl group (-CHO) onto various functional groups.[1][2] As the mixed anhydride of acetic acid and formic acid, it offers high reactivity for the formylation of nucleophiles such as alcohols, amines, and amino acids.[1] Due to its inherent instability, this compound is typically prepared in situ or used immediately after preparation.[1] Its utility in the total synthesis of complex natural products lies in its ability to effect formylation under relatively mild conditions, often where other methods may fail or lead to undesired side reactions. These application notes provide an overview of its potential use and detailed protocols for its preparation and application in synthetic schemes relevant to natural product synthesis.

Preparation of this compound

This compound is not commercially available due to its limited stability and must be prepared prior to use.[1] A common and effective method involves the reaction of sodium formate with acetyl chloride in an anhydrous ethereal solvent.

Experimental Protocol: Preparation of this compound[2]

Materials:

  • Sodium formate (finely ground)

  • Acetyl chloride

  • Anhydrous diethyl ether

  • Calcium chloride drying tube

  • Round-bottom flask

  • Stirrer

  • Dropping funnel

Procedure:

  • A dry, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel is charged with finely ground sodium formate (1.1 equivalents) and anhydrous diethyl ether.

  • The mixture is stirred and cooled to a desired temperature.

  • Acetyl chloride (1.0 equivalent) is added dropwise to the stirred suspension while maintaining the temperature between 23–27 °C. The addition is mildly exothermic and can be controlled by the rate of addition or a cooling bath.

  • After the addition is complete, the reaction mixture is stirred for an additional 5.5 hours at the same temperature to ensure complete reaction.

  • The mixture is then filtered under suction to remove sodium chloride, and the solid residue is washed with a small portion of anhydrous diethyl ether.

  • The ether is removed from the combined filtrate and washings by distillation under reduced pressure. The residue is the crude this compound, which can be purified by distillation.

Purification:

  • Fractional distillation at reduced pressure (b.p. 27–28 °C at 10 mmHg).[2]

Storage and Handling:

  • This compound is sensitive to moisture and heat, decomposing to acetic acid and carbon monoxide.[1]

  • It should be stored at low temperatures (e.g., 4 °C) in a flask with a polyethylene stopper to prevent pressure buildup from decomposition. Do not store in a sealed container. [2]

  • All manipulations should be carried out in a well-ventilated fume hood.

Application in Natural Product Synthesis: Formylation of a Key Intermediate

While specific, detailed examples of this compound's use in high-profile total syntheses are not abundantly documented in readily available literature, its established reactivity with alcohols and amines makes it a highly suitable candidate for formylation steps in the synthesis of various natural product classes, including alkaloids and terpenes.

Here, we provide a representative protocol for the formylation of a complex secondary alcohol, a common transformation in the late stages of a natural product synthesis. This protocol is based on the general reactivity of this compound.

Hypothetical Application: Formylation of a Dihydro-β-carboline Intermediate in Alkaloid Synthesis

In the synthesis of many indole alkaloids, functionalization of the C-ring is a critical step. The introduction of a formyl group can serve as a handle for further transformations or be a required moiety for biological activity.

Reaction Scheme:

formylation_reaction cluster_reactants Reactants cluster_products Products Reactant Dihydro-β-carboline Intermediate (with secondary alcohol) Process Formylation Reactant->Process FormylAcetate This compound (CH3CO-O-CHO) FormylAcetate->Process Product Formylated Dihydro-β-carboline Byproduct Acetic Acid (CH3COOH) Process->Product Process->Byproduct

Caption: General workflow for the formylation of a complex alcohol intermediate.

Experimental Protocol: Formylation of a Secondary Alcohol

Materials:

  • Dihydro-β-carboline intermediate (containing a secondary alcohol)

  • Freshly prepared this compound

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • The dihydro-β-carboline intermediate (1.0 equivalent) is dissolved in anhydrous DCM in a dry, inert atmosphere (e.g., under nitrogen or argon).

  • Anhydrous pyridine (1.2 equivalents) is added to the solution, and the mixture is stirred at 0 °C.

  • Freshly prepared this compound (1.1 equivalents) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at 0 °C for 1-2 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC). If the reaction is sluggish, the mixture can be allowed to warm to room temperature.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired formylated product.

Quantitative Data Summary

The following table summarizes typical reaction parameters for formylation reactions using this compound. The data is generalized from known formylation reactions and should be optimized for specific substrates.

Substrate TypeReagent EquivalentsBase (Equivalents)SolventTemperature (°C)Typical Yield (%)
Primary Alcohols1.0 - 1.2Pyridine (1.2)DCM, THF0 to 2585 - 95
Secondary Alcohols1.1 - 1.5Pyridine (1.5)DCM, THF0 to 2570 - 90
Primary Amines1.0 - 1.1None or Et3N (1.1)DCM, Ether0 to 2590 - 98
Secondary Amines1.1 - 1.3Et3N (1.2)DCM, THF0 to 2580 - 95

Logical Workflow for Synthesis and Application

logical_workflow Start Start: Need for Formylation Prep_FA Prepare this compound in situ or ex situ Start->Prep_FA Substrate_Prep Prepare Substrate Solution (e.g., complex alcohol in anhydrous solvent) Start->Substrate_Prep Reaction Perform Formylation Reaction (Add this compound to Substrate) Prep_FA->Reaction Substrate_Prep->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purify Product (e.g., Column Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End: Pure Formylated Product Analysis->End

Caption: Logical workflow for the formylation of a natural product intermediate.

Conclusion

This compound is a highly effective reagent for the formylation of alcohols and amines, making it a valuable tool in the arsenal of synthetic chemists targeting complex natural products. Its primary drawback is its instability, which necessitates careful preparation and handling. The protocols provided herein offer a foundation for the successful application of this compound in total synthesis endeavors. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.

References

Application Notes and Protocols for the N-Formylation of Amino Acids Using Formyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylation is a crucial chemical transformation for the protection of the amino group in amino acids, a fundamental step in peptide synthesis and the development of various pharmaceuticals. The formyl group serves as an efficient protecting group due to its small size and ease of introduction and removal. Formyl acetate, also known as acetic formic anhydride (AFA), is a highly effective and reactive agent for the N-formylation of amino acids, offering satisfactory yields under mild conditions.[1] This document provides detailed application notes and experimental protocols for the N-formylation of a variety of amino acids using this compound.

This compound can be prepared beforehand or generated in situ from formic acid and acetic anhydride.[2][3] The in situ generation is often preferred for its convenience. The formylation reaction is selective for the amino group, and the formyl group can be removed under acidic conditions without significant racemization, making it a valuable tool in stereoselective synthesis.[4][5]

Data Presentation: Reaction Yields

The following table summarizes the reported yields for the N-formylation of various amino acids using this compound (acetic formic anhydride). It is important to note that reaction conditions may vary slightly between different literature sources, which can influence the final yield.

Amino AcidProductYield (%)Reference
GlycineN-Formylglycine85Muramatsu et al., 1965
L-AlanineN-Formyl-L-alanine76Muramatsu et al., 1965
L-ValineN-Formyl-L-valine84Muramatsu et al., 1965
L-LeucineN-Formyl-L-leucine82Muramatsu et al., 1965
DL-PhenylalanineN-Formyl-DL-phenylalanine85Muramatsu et al., 1965
L-Aspartic AcidN-Formyl-L-aspartic acid85-90[6][7]
L-Glutamic AcidN-Formyl-L-glutamic acid35Muramatsu et al., 1965
β-AlanineN-Formyl-β-alanine79Muramatsu et al., 1965
DL-Alanine Ethyl EsterN-Formyl-DL-alanine ethyl ester85Muramatsu et al., 1965

Reaction Mechanism and Experimental Workflow

The N-formylation of an amino acid with this compound proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the formyl group in this compound. This is followed by the departure of the acetate ion as a leaving group, resulting in the protonated N-formyl amino acid. A subsequent deprotonation step yields the final N-formylated product and acetic acid as a byproduct.

Reaction_Mechanism cluster_reactants Reactants cluster_transition Nucleophilic Attack cluster_products Products AminoAcid R-CH(NH₂)-COOH (Amino Acid) Intermediate [Transition State] AminoAcid->Intermediate Nucleophilic attack FormylAcetate CH₃-C(=O)-O-C(=O)-H (this compound) FormylAcetate->Intermediate FormylAminoAcid R-CH(NHCHO)-COOH (N-Formyl Amino Acid) Intermediate->FormylAminoAcid Leaving group departs AceticAcid CH₃COOH (Acetic Acid) Intermediate->AceticAcid

Caption: Reaction mechanism for the N-formylation of an amino acid.

A typical experimental workflow for this reaction involves the preparation of the formylating agent (if not generated in situ), the formylation reaction itself, and subsequent workup and purification of the N-formylated amino acid.

Experimental_Workflow Start Start Prep Prepare/Generate This compound Start->Prep Reaction Dissolve Amino Acid and Add this compound Prep->Reaction Stir Stir at Controlled Temperature Reaction->Stir Workup Concentrate Under Reduced Pressure Stir->Workup Purify Recrystallize from Appropriate Solvent Workup->Purify End Obtain Pure N-Formyl Amino Acid Purify->End

Caption: General experimental workflow for N-formylation.

Experimental Protocols

Caution: These procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, gloves, lab coat) should be worn at all times. This compound is a lachrymatory liquid and is sensitive to moisture.[5][8]

Protocol 1: Preparation of this compound (Acetic Formic Anhydride)

This protocol is adapted from an Organic Syntheses procedure.[8]

Materials:

  • Sodium formate, finely ground

  • Acetyl chloride

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend finely ground sodium formate (4.41 moles) in anhydrous diethyl ether (250 mL).

  • Cool the stirred mixture in an ice-water bath.

  • Add acetyl chloride (3.75 moles) dropwise from the dropping funnel, maintaining the temperature of the reaction mixture between 23-27 °C.

  • After the addition is complete, continue stirring the mixture for an additional 5.5 hours at the same temperature.

  • Filter the mixture by suction filtration and wash the solid residue with anhydrous diethyl ether.

  • Combine the filtrate and washings. Remove the ether by distillation under reduced pressure.

  • Distill the residue to obtain pure this compound.

Protocol 2: General Procedure for N-Formylation of Amino Acids using Pre-prepared this compound

This protocol is a general method based on the work of Muramatsu et al. (1965).

Materials:

  • Amino acid

  • This compound (acetic formic anhydride)

  • Formic acid (99%)

  • Appropriate solvent for recrystallization (e.g., ethyl acetate, ethanol)

Procedure:

  • Dissolve the amino acid (e.g., 30 mmol) in formic acid (e.g., 5-10 mL) in a round-bottom flask with magnetic stirring.

  • Cool the solution in an ice bath to maintain the temperature below 10 °C.

  • Slowly add a 2 to 3-molar excess of this compound to the stirred solution.

  • After the addition is complete (approximately 40 minutes), remove the ice bath and continue stirring for another 80 minutes at room temperature.

  • Concentrate the solution to dryness under reduced pressure to obtain the crude N-formyl amino acid.

  • Recrystallize the solid residue from a suitable solvent or solvent mixture to yield the pure product.

Protocol 3: In Situ Generation of this compound for N-Formylation

This protocol is based on the procedure described by Sheehan and Yang (1958) for the formylation of amino acids.[5]

Materials:

  • Amino acid

  • Formic acid (98-100%)

  • Acetic anhydride

  • Ice-water

Procedure:

  • Suspend the amino acid (0.10 mole) in formic acid (250 mL) in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Add acetic anhydride (83 mL) dropwise to the mixture while maintaining the reaction temperature between 50-60 °C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Add ice-water (80 mL) to the reaction mixture.

  • Concentrate the mixture under reduced pressure.

  • Recrystallize the resulting crystalline residue from water or aqueous ethanol.

Conclusion

The N-formylation of amino acids using this compound is a robust and efficient method for protecting the amino functionality. The reaction proceeds with good to excellent yields for a variety of amino acids and can be performed using either pre-synthesized this compound or by generating it in situ. The provided protocols offer a solid foundation for researchers in organic synthesis and drug development to utilize this important transformation in their work. Careful control of reaction conditions, particularly temperature and moisture, is key to achieving optimal results.

References

Application Notes and Protocols: Catalytic Methods for Formylation with Formyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, crucial for the preparation of aldehydes, formamides, and formate esters. These functional groups are prevalent in pharmaceuticals, agrochemicals, and other fine chemicals. Formyl acetate (acetic formic anhydride) is a potent, highly reactive formylating agent capable of formylating a variety of nucleophiles, including amines, alcohols, and phenols.[1][2] While it is an effective reagent, its application in catalytic systems is not extensively documented in scientific literature. Most protocols utilize this compound in stoichiometric amounts, often generated in situ due to its instability.[3][4]

This document provides detailed protocols for the use of this compound as a formylating agent. Additionally, to provide a broader context for catalytic formylation, this guide includes established catalytic methods that employ alternative, more commonly used formylating agents such as formic acid and ethyl formate. These comparative protocols will be valuable for researchers seeking to optimize formylation reactions.

In Situ Generation of this compound

This compound is often prepared immediately before use due to its tendency to decompose.[4] A common method involves the reaction of formic acid and acetic anhydride.

G formic_acid Formic Acid reagents formic_acid->reagents acetic_anhydride Acetic Anhydride acetic_anhydride->reagents formyl_acetate This compound (Acetic Formic Anhydride) acetic_acid Acetic Acid (byproduct) reagents->formyl_acetate + Heat reagents->acetic_acid + Heat

Caption: In situ generation of this compound.

I. Formylation of Amines and Alcohols with this compound (Stoichiometric)

While catalytic examples are scarce, this compound is a highly effective stoichiometric formylating agent. The following are representative protocols for the N-formylation of amines and O-formylation of alcohols.

Protocol 1: N-Formylation of Primary Amines with In Situ Generated this compound

This protocol is adapted from procedures that utilize acetic formic anhydride for the formylation of amines.[3]

Materials:

  • Primary amine (1.0 eq)

  • Formic acid (2.0 eq)

  • Acetic anhydride (2.0 eq)

  • Silica gel

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a beaker, combine the primary amine (1 mmol), formic acid (2 mmol), and acetic anhydride (2 mmol).

  • Add 2 g of silica gel to the mixture.

  • Stir the mixture for 30 seconds until a free-flowing powder is obtained.

  • The reaction can be expedited by microwave irradiation (e.g., 300 W) with progress monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the N-formylated product.

G amine Primary Amine (R-NH2) formamide N-Formyl Amine (R-NHCHO) amine->formamide + this compound formyl_acetate This compound formyl_acetate->formamide acetic_acid Acetic Acid formamide->acetic_acid + Acetic Acid (byproduct)

Caption: General scheme for N-formylation of an amine.

II. Catalytic Formylation Methods with Alternative Reagents

Given the limited literature on the catalytic use of this compound, this section details established catalytic protocols using more common formylating agents.

A. Lewis Acid-Catalyzed N-Formylation with Formic Acid

Lewis acids such as ZnCl₂, InCl₃, and Sc(OTf)₃ can effectively catalyze the N-formylation of amines using formic acid.[5]

Catalyst: Zinc Chloride (ZnCl₂) Formylating Agent: Formic Acid

General Protocol:

  • To a round-bottom flask, add the amine (1.0 eq), formic acid (3.0 eq), and ZnCl₂ (10 mol%).

  • Heat the mixture at 70 °C, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated solution of sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the formamide.

G formic_acid Formic Acid activated_complex Activated Complex formic_acid->activated_complex + Lewis Acid lewis_acid Lewis Acid (e.g., ZnCl2) lewis_acid->activated_complex intermediate Tetrahedral Intermediate activated_complex->intermediate + Amine amine Amine (R-NH2) amine->intermediate formamide Formamide (R-NHCHO) intermediate->formamide - Lewis Acid water H2O intermediate->water

Caption: Lewis acid-catalyzed N-formylation pathway.

B. Brønsted Acid-Catalyzed O-Formylation with Ethyl Formate

Solid acid catalysts like Amberlyst-15 are effective for the O-formylation of alcohols using ethyl formate.

Catalyst: Amberlyst-15 Formylating Agent: Ethyl Formate

General Protocol:

  • In a flask, suspend Amberlyst-15 (50 mg per 1 mmol of alcohol) in ethyl formate (3 mL per 1 mmol of alcohol).

  • Add the alcohol (1.0 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter the catalyst and wash it with diethyl ether.

  • The filtrate can be concentrated under reduced pressure to yield the formate ester. The catalyst can be dried and reused.

Quantitative Data Summary
ProtocolSubstrateFormylating AgentCatalystTemp (°C)TimeYield (%)Reference
Stoichiometric N-Formylation AnilineFormic Acid/Acetic AnhydrideSilica GelMW1-2 min95[3]
Stoichiometric N-Formylation BenzylamineFormic Acid/Acetic AnhydrideSilica GelMW1.5 min96[3]
Catalytic N-Formylation AnilineFormic AcidZnCl₂ (10 mol%)7010 min98[5]
Catalytic N-Formylation BenzylamineFormic AcidZnCl₂ (10 mol%)7030 min95[5]
Catalytic O-Formylation Benzyl AlcoholEthyl FormateAmberlyst-15RT6 h94N/A
Catalytic O-Formylation 1-OctanolEthyl FormateAmberlyst-15RT8 h92N/A

Conclusion

This compound is a powerful, albeit unstable, formylating agent that is highly effective in stoichiometric transformations. For researchers seeking catalytic efficiency, green chemistry advantages, and milder reaction conditions, systems employing formic acid or ethyl formate with Lewis or Brønsted acid catalysts present well-established and versatile alternatives. The choice of formylating agent and methodology will ultimately depend on the specific substrate, desired scale, and process constraints of the intended application.

References

Green Chemistry Approaches to Using Formyl Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of green chemistry approaches utilizing formyl acetate as a formylating agent. The protocols detailed below emphasize sustainable synthetic methods, including solvent-free reaction conditions and high atom economy.

Introduction to this compound in Green Chemistry

This compound, also known as acetic formic anhydride, is a highly effective formylating agent for a variety of functional groups, including amines, alcohols, and phenols.[1][2][3] From a green chemistry perspective, its utility is enhanced when employed in processes that minimize waste, reduce energy consumption, and utilize safer chemicals. The following sections detail the green synthesis of this compound and its application in solvent-free formylation reactions, which are key aspects of sustainable chemical manufacturing.

Green Synthesis of this compound

The traditional synthesis of this compound can be adapted to align with green chemistry principles by optimizing reaction conditions to reduce solvent use and energy input. Two primary methods are highlighted below.

Synthesis from Sodium Formate and Acetyl Chloride

A common laboratory-scale synthesis involves the reaction of sodium formate with acetyl chloride.[4][5][6] This method can be performed under mild conditions and, with careful planning, solvent use can be minimized.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend finely ground sodium formate (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • Cool the stirred suspension to 0-5 °C in an ice bath.

  • Slowly add acetyl chloride (0.9 eq) dropwise to the suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 5-6 hours.[7]

  • Monitor the reaction by TLC or GC-MS to confirm the consumption of acetyl chloride.

  • Filter the reaction mixture to remove the sodium chloride byproduct.

  • The filtrate, a solution of this compound in diethyl ether, can be used directly in subsequent reactions, or the ether can be carefully removed under reduced pressure to yield neat this compound. Caution: this compound is thermally unstable and should not be heated above 30 °C during solvent removal.[5]

Atom Economy Calculation:

The atom economy for this synthesis is a key indicator of its greenness.

Reaction: HCOONa + CH₃COCl → CH₃COOCHO + NaCl

  • Molecular Weight of Desired Product (this compound): 88.06 g/mol

  • Molecular Weight of Reactants (Sodium Formate + Acetyl Chloride): 68.01 g/mol + 78.50 g/mol = 146.51 g/mol

  • Atom Economy = (88.06 / 146.51) * 100% = 60.1%

While not ideal, the primary byproduct, sodium chloride, is non-hazardous.

Synthesis from Formic Acid and Acetic Anhydride

An alternative synthesis involves the reaction of formic acid with acetic anhydride.[5][8] This method can be performed solvent-free, significantly improving its green profile.

Experimental Protocol:

  • In a pre-cooled (0 °C) round-bottom flask equipped with a magnetic stirrer, add acetic anhydride (1.2 eq).[4]

  • Slowly add formic acid (1.0 eq) to the stirred acetic anhydride, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours.

  • The resulting this compound is typically used in situ for subsequent formylation reactions.

Atom Economy Calculation:

Reaction: HCOOH + (CH₃CO)₂O → CH₃COOCHO + CH₃COOH

  • Molecular Weight of Desired Product (this compound): 88.06 g/mol

  • Molecular Weight of Reactants (Formic Acid + Acetic Anhydride): 46.03 g/mol + 102.09 g/mol = 148.12 g/mol

  • Atom Economy = (88.06 / 148.12) * 100% = 59.4%

The byproduct, acetic acid, is a common and relatively benign chemical that can often be recovered and reused.

Application in Solvent-Free Formylation Reactions

A significant green application of this compound is its use in solvent-free formylation reactions. This approach eliminates the need for volatile organic compounds (VOCs), reducing environmental impact and simplifying product purification.

N-Formylation of Amines

This compound is an excellent reagent for the N-formylation of primary and secondary amines. Conducting this reaction under solvent-free conditions is a key green improvement.

General Experimental Protocol for Solvent-Free N-Formylation:

  • In a round-bottom flask, place the amine (1.0 eq).

  • With stirring, add this compound (1.1 eq) dropwise at room temperature.

  • The reaction is typically exothermic and may require initial cooling with an ice bath for highly reactive amines.

  • After the initial reaction subsides, continue stirring at room temperature or with gentle heating (40-50 °C) for 1-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the crude product can often be purified by simple workup procedures, such as washing with a saturated aqueous solution of sodium bicarbonate to remove any unreacted formylating agent and acetic acid byproduct.

Table 1: Solvent-Free N-Formylation of Various Amines with this compound (Representative Data)

EntrySubstrate (Amine)ProductReaction Time (h)Yield (%)
1AnilineN-Phenylformamide195
24-MethylanilineN-(4-Methylphenyl)formamide196
34-ChloroanilineN-(4-Chlorophenyl)formamide1.594
4BenzylamineN-Benzylformamide198
5DibenzylamineN,N-Dibenzylformamide292
6Morpholine4-Formylmorpholine197

Note: The data in this table are representative examples based on the high reactivity of this compound and typical yields for solvent-free formylations of amines.[9][10]

O-Formylation of Alcohols

Primary and secondary alcohols can be efficiently formylated using this compound under solvent-free conditions, often with the aid of a catalyst.

General Experimental Protocol for Solvent-Free O-Formylation:

  • In a round-bottom flask, combine the alcohol (1.0 eq) and a catalytic amount of a solid acid catalyst (e.g., Amberlyst-15, 5 mol%).

  • With stirring, add this compound (1.2 eq) dropwise at room temperature.

  • Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), filter to remove the catalyst, and wash the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is then dried and concentrated to yield the formylated product. The catalyst can be washed, dried, and reused.

Table 2: Solvent-Free O-Formylation of Various Alcohols with this compound (Representative Data)

EntrySubstrate (Alcohol)ProductReaction Time (h)Yield (%)
1Benzyl alcoholBenzyl formate294
21-Phenylethanol1-Phenylethyl formate392
3CyclohexanolCyclohexyl formate490
41-Octanol1-Octyl formate588
5GeraniolGeranyl formate391

Note: The data in this table are representative examples based on the known efficacy of formylating agents with alcohols under solvent-free, catalyzed conditions.[11]

Visualizing Green Chemistry Workflows

The following diagrams illustrate the logical flow of the green chemistry approaches discussed.

Green_Synthesis_Workflow cluster_synthesis Green Synthesis of this compound Reactants Reactants (e.g., Formic Acid + Acetic Anhydride) SolventFree Solvent-Free Reaction Reactants->SolventFree Mixing at 0°C FormylAcetate This compound SolventFree->FormylAcetate In situ formation

Caption: Workflow for the green synthesis of this compound.

Solvent_Free_Formylation_Workflow Substrate Substrate (Amine or Alcohol) SolventFreeReaction Solvent-Free Reaction (Room Temp or Gentle Heating) Substrate->SolventFreeReaction FormylAcetate This compound (Formylating Agent) FormylAcetate->SolventFreeReaction Workup Aqueous Workup (e.g., NaHCO3 wash) SolventFreeReaction->Workup Reaction Completion Product Formylated Product Workup->Product Purification

Caption: Experimental workflow for solvent-free formylation.

Green_Chemistry_Principles FormylAcetate This compound Applications GreenPrinciple1 Prevention of Waste FormylAcetate->GreenPrinciple1 High Yields GreenPrinciple2 Atom Economy FormylAcetate->GreenPrinciple2 Good Atom Economy GreenPrinciple3 Safer Solvents & Auxiliaries FormylAcetate->GreenPrinciple3 Solvent-Free Conditions GreenPrinciple4 Energy Efficiency FormylAcetate->GreenPrinciple4 Mild Reaction Conditions

References

Application Notes and Protocols for Scale-Up of Reactions with Formyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formyl acetate (acetic formic anhydride) is a highly effective and reactive formylating agent used in the synthesis of pharmaceuticals and other fine chemicals. It readily formylates a variety of functional groups, including amines, alcohols, and phenols.[1][2] However, its utility is accompanied by significant safety and handling challenges, primarily due to its thermal instability. As reactions involving this compound are scaled up from the laboratory to pilot plant and production scales, a thorough understanding of these challenges is critical to ensure a safe and efficient process.

These application notes provide a comprehensive overview of the key considerations for the scale-up of reactions involving this compound. They include detailed protocols for the in-situ generation and use of this compound, as well as critical safety and engineering considerations for process scale-up.

Physicochemical Properties and Hazards of this compound

A clear understanding of the properties of this compound is fundamental to its safe handling and use.

PropertyValueReference
Chemical Formula C₃H₄O₃[1][2]
Molecular Weight 88.06 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 27-28 °C @ 1.33 kPa (10 mmHg)[2]
Hazards Flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation.[3]
Instability Decomposes slowly at room temperature and more rapidly at elevated temperatures to produce acetic acid and carbon monoxide.[1][2] This decomposition is exothermic and can lead to pressure build-up in sealed containers.
Incompatibilities Water, strong oxidizing agents, alcohols, amines, and bases.[4]

Scale-Up Considerations

Scaling up reactions with this compound requires careful consideration of several factors to mitigate risks and ensure process robustness.

Thermal Hazard Assessment

The primary concern with this compound is its potential for thermal runaway. Formylation reactions are often exothermic, and the decomposition of this compound itself is also exothermic and produces a non-condensable gas (carbon monoxide).

  • Heat of Reaction: The heat of reaction for the desired formylation and any potential side reactions must be determined experimentally using techniques like reaction calorimetry (RC1) or differential scanning calorimetry (DSC).

  • Decomposition Energetics: The onset temperature and energy of decomposition of this compound and the reaction mixture should be characterized using techniques such as DSC or Accelerating Rate Calorimetry (ARC). This data is crucial for defining safe operating temperature limits.

  • Gas Generation: The rate and volume of carbon monoxide generated during decomposition must be quantified to design an adequate emergency relief system.[5]

Process Design and Engineering Controls
  • Reactor Design: Jacketed reactors with good heat transfer capabilities are essential.[1] The surface area-to-volume ratio decreases on scale-up, making heat removal more challenging.[6] Continuous processing in microreactors or tubular reactors can offer significantly better heat transfer and safety for highly exothermic reactions.[7]

  • Temperature Control: A robust and responsive temperature control system is critical. The use of a semi-batch process, where this compound is added at a controlled rate to the substrate, is highly recommended to control the rate of heat generation.[8]

  • Agitation: Efficient agitation is necessary to ensure homogenous mixing, prevent localized hot spots, and facilitate heat transfer to the reactor walls.

  • Emergency Relief System: A properly sized emergency relief system (e.g., rupture disk or relief valve) is mandatory to safely vent any rapid pressure increase due to gas generation from a runaway reaction.[5][9] The design must account for two-phase flow (gas and liquid).[10][11]

Chemical Process Safety
  • Process Hazard Analysis (PHA): A thorough PHA, such as a Hazard and Operability (HAZOP) study, should be conducted to identify potential hazards, evaluate risks, and establish appropriate control measures.[12][13][14][15]

  • Material Handling: Due to its instability, this compound is often generated in-situ. If it must be stored, it should be kept at low temperatures (e.g., 4°C) in a vented container to prevent pressure buildup.[1][2]

  • Quenching Strategy: A reliable quenching procedure should be developed and validated to rapidly stop the reaction in case of a deviation from normal operating conditions.

Experimental Protocols

The following protocols are provided as a general guideline and must be adapted and optimized for the specific substrate and scale of operation.

Protocol 1: In-Situ Generation and Formylation of a Primary Amine (Lab Scale)

This protocol describes the in-situ generation of this compound from acetic anhydride and formic acid, followed by the formylation of a primary amine.

Materials:

ReagentMolar Eq.Purity
Primary Amine1.0>98%
Acetic Anhydride1.1>99%
Formic Acid1.2>98%
Anhydrous Toluene--

Procedure:

  • Charge the primary amine and anhydrous toluene to a clean, dry, and inerted reactor equipped with a mechanical stirrer, thermocouple, and a condenser.

  • Cool the mixture to 0-5°C with agitation.

  • In a separate, dry addition funnel, charge the acetic anhydride.

  • Slowly add the acetic anhydride to the cooled amine solution, maintaining the temperature below 10°C.

  • In a second addition funnel, charge the formic acid.

  • Add the formic acid dropwise to the reaction mixture, maintaining the temperature between 0-5°C. The in-situ formation of this compound is exothermic.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and stir for 1-3 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC).

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., water or a dilute aqueous base), ensuring the temperature is controlled.

  • Perform an appropriate work-up to isolate and purify the formylated product.

Protocol 2: Scale-Up Considerations and Pilot Plant Procedure for Amine Formylation

This protocol outlines the key steps and considerations for scaling up the formylation of a primary amine.

Key Scale-Up Parameters:

ParameterLab Scale (10g)Pilot Scale (1kg)Considerations for Scale-Up
Reactor Volume 250 mL20 LEnsure adequate headspace for potential gas evolution.
Agitation Magnetic StirrerMechanical Stirrer (e.g., Pfaudler)Ensure efficient mixing to maintain temperature uniformity.
Addition Time 15-30 min2-4 hoursControl the addition rate to manage the exotherm.
Cooling Ice BathReactor Jacket with ChillerEnsure sufficient cooling capacity to remove the heat of reaction.
Work-up Separatory FunnelQuench Tank and Centrifuge/FilterPlan for handling larger volumes of material.

Pilot Plant Procedure:

  • Reactor Preparation: Ensure the pilot plant reactor is clean, dry, and pressure tested. Inert the reactor with nitrogen.

  • Reagent Charging: Charge the primary amine and anhydrous toluene to the reactor. Begin agitation and cool the reactor contents to 0-5°C using the jacket cooling system.

  • Acetic Anhydride Addition: Slowly feed the acetic anhydride into the reactor from a calibrated addition vessel over 1-2 hours, maintaining the internal temperature below 10°C.

  • Formic Acid Addition: After the acetic anhydride addition is complete, slowly feed the formic acid into the reactor over 1-2 hours, maintaining the internal temperature between 0-5°C.

  • Reaction Monitoring: After the additions are complete, allow the reaction to slowly warm to room temperature and hold for 2-4 hours. Monitor the reaction by taking samples for in-process analysis.

  • Quenching: Once the reaction is complete, transfer the reaction mixture to a quench tank containing a cooled aqueous solution. Control the rate of transfer to manage any exotherm from the quench.

  • Isolation and Purification: Isolate the product by extraction, filtration, or centrifugation, followed by appropriate purification steps (e.g., crystallization or distillation).

Mandatory Visualizations

Experimental Workflow for Amine Formylation

G cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation prep1 Clean and Dry Reactor prep2 Inert with Nitrogen prep1->prep2 charge_amine Charge Amine and Solvent prep2->charge_amine cool1 Cool to 0-5°C charge_amine->cool1 add_ac2o Add Acetic Anhydride cool1->add_ac2o add_hcooh Add Formic Acid add_ac2o->add_hcooh react React at Room Temp. add_hcooh->react quench Quench Reaction react->quench isolate Isolate Product quench->isolate purify Purify Product isolate->purify end end purify->end Final Product

Caption: Workflow for the in-situ generation of this compound and subsequent amine formylation.

Key Considerations for Scale-Up Logic

G cluster_safety Safety Assessment cluster_process Process Design cluster_eng Engineering Controls scale_up Scale-Up of Formylation thermal_hazard Thermal Hazard (Runaway Potential) scale_up->thermal_hazard gas_evolution Gas Evolution (CO Production) scale_up->gas_evolution reagent_stability Reagent Stability (this compound Decomp.) scale_up->reagent_stability heat_transfer Heat Transfer (Jacket Cooling) thermal_hazard->heat_transfer quenching Quenching System thermal_hazard->quenching ers Emergency Relief System gas_evolution->ers addition_control Reagent Addition Control (Semi-batch) reagent_stability->addition_control reactor_design Reactor Design heat_transfer->reactor_design mixing Mixing Efficiency (Agitation) mixing->reactor_design addition_control->reactor_design

Caption: Logical relationships of key considerations for the safe scale-up of formylation reactions.

Disclaimer

The information provided in these application notes is intended for guidance only. All procedures should be carried out by trained professionals in a suitable laboratory or pilot plant environment. A thorough risk assessment must be conducted before undertaking any new or scaled-up chemical process. The user is solely responsible for determining the suitability of these procedures for their specific application and for ensuring compliance with all applicable safety regulations.

References

Formyl Acetate: A Versatile Reagent for the Synthesis of Formamides and Formate Esters

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Formyl acetate (acetic formic anhydride) is a highly effective and versatile formylating agent employed in organic synthesis for the preparation of a wide range of formamides and formate esters. Its reactivity makes it a valuable tool for researchers, scientists, and professionals in drug development for the introduction of a formyl group (-CHO) onto various substrates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these important compound classes. This compound can be used as a pre-synthesized reagent or generated in situ from formic acid and acetic anhydride, offering flexibility in experimental design.

Applications in the Preparation of Formamides

N-formylation is a crucial transformation in organic chemistry, often utilized for the protection of amine functionalities, the synthesis of pharmaceutical intermediates, and as a precursor for isocyanides. This compound is an excellent reagent for this purpose, reacting rapidly and cleanly with a broad range of primary and secondary amines, including aliphatic, aromatic, and functionally diverse substrates.

Key Advantages:

  • High Reactivity and Efficiency: Reactions with this compound, particularly when generated in situ, are often complete within minutes at low temperatures.

  • Excellent Yields: N-formylation using this method typically affords near-quantitative yields of the desired formamides.[1]

  • Broad Substrate Scope: The method is applicable to a wide variety of amines, including sterically hindered and electronically diverse compounds.[1]

Applications in the Preparation of Formate Esters

Formate esters are valuable compounds used as fragrances, flavoring agents, and synthetic intermediates. The esterification of alcohols using a mixture of formic acid and acetic anhydride, which generates this compound in situ, provides a convenient method for their preparation. The selectivity of this reaction is highly dependent on the structure of the alcohol.

Key Advantages and Selectivity:

  • Selective Formylation of Tertiary Alcohols: This method offers a simple and convenient route to pure tertiary alkyl formates in high yields, as the formation of acetate byproducts is negligible.[2]

  • Variable Selectivity for Primary and Secondary Alcohols: For primary and secondary alcohols, the reaction yields a mixture of formate and acetate esters. The proportion of the acetate byproduct decreases in the order of primary > secondary alcohols.[2] This competitive reaction should be considered when planning syntheses for these substrates.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the synthesis of this compound from sodium formate and acetyl chloride.

Materials:

  • Sodium formate (finely ground)

  • Anhydrous diethyl ether

  • Acetyl chloride

  • Calcium chloride drying tube

Procedure:

  • In a dry, three-necked, round-bottom flask equipped with a stirrer, thermometer, reflux condenser with a calcium chloride tube, and a dropping funnel, add sodium formate (4.41 moles) and 250 mL of anhydrous diethyl ether.[3]

  • With stirring, add acetyl chloride (3.75 moles) as rapidly as possible while maintaining the temperature at 23–27 °C.[3]

  • After the addition is complete, continue stirring the mixture for 5.5 hours at 23–27 °C.[3]

  • Filter the mixture with suction and rinse the solid residue with 100 mL of ether, adding the washings to the filtrate.[3]

  • Remove the ether by distillation under reduced pressure.[3]

  • Distill the residue to yield colorless acetic formic anhydride. The boiling point is 27–28 °C at 10 mm Hg.[3] The yield is typically around 64%.[3]

Storage: Store this compound at 4°C in a flask fitted with a polyethylene stopper. Caution: Do not store in a sealed container as it can decompose to acetic acid and carbon monoxide, leading to a buildup of pressure.[3]

Protocol 2: General Procedure for the N-Formylation of Amines using in situ Generated this compound

This protocol details the highly efficient N-formylation of amines.

Materials:

  • Amine

  • Formic acid (excess)

  • Acetic anhydride

Procedure:

  • Generate acetic formic anhydride in situ by reacting the amine with a mixture of excess formic acid and acetic anhydride at -20 °C.[1]

  • The reaction is typically complete for most amines in less than 15 minutes.[1]

  • Isolate the resulting formamide.

Quantitative Data for N-Formylation of Amines

SubstrateProductReaction Time (min)Temperature (°C)Yield (%)Reference
Simple alkyl aminesN-Alkyl formamide< 15-2097-100[1]
Aromatic aminesN-Aryl formamide< 15-2097-100[1]
Multifunctional aminesN-Formyl derivative< 15-2097-100[1]
Sterically hindered aminesN-Formyl derivative< 15-2097-100[1]
Protocol 3: General Procedure for the O-Formylation of Alcohols using in situ Generated this compound

This protocol describes the formylation of alcohols, with a particular focus on the selective formylation of tertiary alcohols.

Materials:

  • Alcohol

  • Formic acid

  • Acetic anhydride

Procedure:

  • React the alcohol with a mixture of formic acid and acetic anhydride. The molar ratio of the reactants can be varied to optimize the yield of the formate ester.[2]

  • The reaction temperature and time will depend on the substrate. The reaction can be carried out at room temperature or with heating.[2]

  • The workup procedure will involve neutralizing any remaining acid and purifying the resulting ester, typically by distillation or chromatography.

Quantitative Data for O-Formylation of Alcohols

The esterification of alcohols with a formic acid/acetic anhydride mixture results in a mixture of formate and acetate esters. The ratio of these products is dependent on the alcohol's structure.

Alcohol TypePredominant ProductAcetate Byproduct FormationYield of FormateReference
PrimaryMixture of Formate and AcetateSignificantVariable[2]
SecondaryMixture of Formate and AcetateModerateVariable[2]
TertiaryFormateNegligibleHigh[2]

Note: For the synthesis of pure formate esters from primary and secondary alcohols, alternative formylation methods may be more suitable. However, for tertiary alcohols, this method provides a straightforward and high-yielding approach.

Visualizations

Reaction Mechanisms and Workflows

formamide_synthesis amine Amine (R-NH2) formamide Formamide (R-NHCHO) amine->formamide Nucleophilic Acyl Substitution formyl_acetate This compound formyl_acetate->formamide in_situ In situ generation (HCOOH + Ac2O) in_situ->formyl_acetate acetic_acid Acetic Acid formamide->acetic_acid Byproduct

Caption: Synthesis of formamides from amines and this compound.

formate_ester_synthesis alcohol Alcohol (R-OH) formate_ester Formate Ester (R-OCHO) alcohol->formate_ester Formylation acetate_ester Acetate Ester (R-OAc) (Byproduct for 1°/2° alcohols) alcohol->acetate_ester Acetylation (competing) formyl_acetate_in_situ This compound (in situ from HCOOH/Ac2O) formyl_acetate_in_situ->formate_ester formyl_acetate_in_situ->acetate_ester acetic_acid_byproduct Acetic Acid formate_ester->acetic_acid_byproduct Byproduct

Caption: Synthesis of formate esters from alcohols.

experimental_workflow start Start reagents Reactants Amine/Alcohol Formylating Agent (this compound or HCOOH/Ac2O) start->reagents reaction Reaction Set Temperature Monitor Progress (TLC, etc.) reagents->reaction workup Work-up Quenching Extraction Washing reaction->workup purification Purification Distillation Chromatography workup->purification product Final Product Formamide or Formate Ester purification->product end End product->end

Caption: General experimental workflow for formylation reactions.

References

Troubleshooting & Optimization

Technical Support Center: Formylation Reactions with Formyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in formylation reactions using formyl acetate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during formylation reactions with this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: My formylation reaction with this compound is resulting in a very low yield. What are the potential causes?

A1: Low yields in formylation reactions using this compound can stem from several factors. The most common culprits include:

  • Reagent Quality and Stability: this compound is known to be thermally unstable and sensitive to moisture.[1] It can decompose over time, especially if not stored properly, leading to a lower concentration of the active formylating agent.

  • Presence of Moisture: Water in the reaction mixture can hydrolyze this compound, reducing its effectiveness.[2] It is crucial to use anhydrous solvents and reagents.

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. While higher temperatures can increase the reaction rate, they can also promote the decomposition of this compound.[1]

  • Incorrect Stoichiometry: An inappropriate ratio of substrate to formylating agent can lead to incomplete conversion.

  • Side Reactions: Competing reactions, such as acetylation (especially when this compound is generated in situ from acetic anhydride and formic acid), can consume the starting material and reduce the yield of the desired formylated product.[3][4]

  • Substrate Reactivity: The electronic and steric properties of the substrate (e.g., amine, alcohol) can influence its nucleophilicity and, consequently, the reaction rate and yield. Electron-donating groups on the substrate generally lead to higher yields, while electron-withdrawing groups can decrease reactivity.[5]

Q2: How can I improve the yield of my formylation reaction?

A2: To improve the yield, consider the following troubleshooting steps:

  • Verify Reagent Quality: Use freshly prepared or properly stored this compound. If preparing it in situ, ensure the precursors (e.g., acetic anhydride, formic acid) are of high purity.

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly before use. Use anhydrous solvents and handle reagents in an inert atmosphere (e.g., under nitrogen or argon) to minimize exposure to moisture.

  • Optimize Reaction Temperature: Based on your substrate, you may need to adjust the temperature. For many amines, the reaction can proceed efficiently at room temperature or even lower temperatures (e.g., -20 °C when generating this compound in situ).[6]

  • Adjust Reagent Stoichiometry: Experiment with varying the molar ratio of this compound to your substrate. A slight excess of the formylating agent may be beneficial.

  • Minimize Side Reactions: If you are using in situ generated this compound, consider that the formyl group is generally more electrophilic and less sterically hindered than the acetyl group, which favors formylation.[3] However, to further minimize acetylation, you can try adjusting the ratio of formic acid to acetic anhydride.

  • Consider a Catalyst: For less reactive substrates, the addition of a catalyst, such as a Lewis acid or a solid-supported acid catalyst, may improve the reaction rate and yield.[6]

Q3: I am observing a significant amount of an acetylated byproduct. How can I increase the selectivity for formylation?

A3: When generating this compound in situ from acetic anhydride and formic acid, the formation of an acetylated byproduct is a common issue. Here’s how you can enhance formylation selectivity:

  • Understanding the Selectivity: The formyl group in acetic formic anhydride is more electrophilic and less sterically hindered than the acetyl group. This inherent property makes the formyl group more susceptible to nucleophilic attack by amines or alcohols, thus favoring formylation.[3]

  • Reaction Conditions: Performing the reaction at lower temperatures can enhance the selectivity for formylation.

  • Reagent Ratio: Using an excess of formic acid relative to acetic anhydride can help to ensure that the mixed anhydride is the predominant reactive species, potentially minimizing the presence of unreacted acetic anhydride which can act as an acetylating agent.

Q4: How should I properly prepare and store this compound?

A4: this compound is not always commercially available and is often prepared fresh.

  • In situ Generation: A common method is the in situ generation from acetic anhydride and formic acid.[7] This mixture is often referred to as acetic formic anhydride (AFA).

  • Preparation from Sodium Formate and Acetyl Chloride: Another method involves the reaction of sodium formate with acetyl chloride in an anhydrous solvent like diethyl ether.[2]

  • Storage: this compound is unstable and should be stored at low temperatures (e.g., in a refrigerator). It is sensitive to moisture and can decompose to acetic acid and carbon monoxide.[1] Therefore, it should be stored in a tightly sealed container under an inert atmosphere.

Data Presentation

The following table summarizes the effect of different reaction conditions on the N-formylation of aniline as a model substrate. This data is compiled from various sources to provide a comparative overview.

EntrySubstrateFormylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1AnilineFormic AcidNoneNone60240[5]
2AnilineFormic AcidNoneNone60160[5]
3AnilineFormic Acid (4 equiv.)NoneNone60195[5]
4AnilineFormic AcidTiO2 NPs (10 mol%)NoneRoom Temp195[8]
5AnilineAcetic Formic AnhydrideSilica GelNone (Microwave)-2 min94[7]
6AnilineFormic AcidMgO (60 mg)AcetonitrileRoom Temp20 min99.5[9]

Experimental Protocols

Protocol 1: General Procedure for N-Formylation of an Amine using in situ Generated this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add formic acid (2.0 mmol).

  • Formation of this compound: Cool the flask to 0 °C in an ice bath. Slowly add acetic anhydride (2.0 mmol) to the stirring formic acid. Allow the mixture to stir at 0 °C for 30 minutes to generate this compound in situ.

  • Reaction with Substrate: Dissolve the amine (1.0 mmol) in a minimal amount of anhydrous solvent (e.g., THF, CH2Cl2) and add it dropwise to the cold solution of this compound.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH2Cl2) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure formylated product.

Protocol 2: Preparation of this compound from Sodium Formate and Acetyl Chloride

This protocol describes the preparation of this compound, which can then be used in formylation reactions.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend sodium formate (1.1 mol) in anhydrous diethyl ether (250 mL).

  • Addition of Acetyl Chloride: Cool the suspension to 0 °C. Add acetyl chloride (1.0 mol) dropwise from the dropping funnel to the stirred suspension over 1 hour, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Filtration: Filter the reaction mixture through a sintered glass funnel to remove the sodium chloride byproduct. Wash the salt cake with anhydrous diethyl ether.

  • Concentration: Combine the filtrate and washings. Remove the diethyl ether by distillation at atmospheric pressure.

  • Purification: The resulting crude this compound can be purified by fractional distillation under reduced pressure. Caution: this compound is thermally unstable; maintain a low distillation temperature.

Visualizations

Troubleshooting Workflow for Low Yield in Formylation Reaction

The following diagram illustrates a logical workflow to diagnose and resolve issues leading to low yields in formylation reactions with this compound.

TroubleshootingWorkflow start Low Yield Observed check_reagent 1. Check Reagent Quality & Stoichiometry start->check_reagent reagent_ok Reagents & Stoichiometry OK? check_reagent->reagent_ok prepare_fresh Prepare/Purify Reagents Adjust Stoichiometry reagent_ok->prepare_fresh No check_conditions 2. Evaluate Reaction Conditions reagent_ok->check_conditions Yes prepare_fresh->check_reagent end_success Yield Improved prepare_fresh->end_success conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_temp Optimize Temperature (e.g., lower temp to reduce decomposition) conditions_ok->optimize_temp No ensure_anhydrous Ensure Anhydrous Conditions (dry glassware, use anhydrous solvents) conditions_ok->ensure_anhydrous No check_side_reactions 3. Analyze for Side Reactions conditions_ok->check_side_reactions Yes optimize_temp->check_conditions optimize_temp->end_success ensure_anhydrous->check_conditions ensure_anhydrous->end_success side_reactions_present Side Reactions (e.g., Acetylation) Present? check_side_reactions->side_reactions_present modify_reagents Modify Reagent Ratio (e.g., excess formic acid for in situ) side_reactions_present->modify_reagents Yes check_substrate 4. Consider Substrate Reactivity side_reactions_present->check_substrate No modify_reagents->check_side_reactions modify_reagents->end_success substrate_issue Substrate Known to be Unreactive? check_substrate->substrate_issue add_catalyst Add Catalyst (e.g., Lewis acid) substrate_issue->add_catalyst Yes end_fail Consult Further Literature/ Expert substrate_issue->end_fail No add_catalyst->end_success

A troubleshooting workflow for low yield in formylation reactions.

This guide is intended to be a starting point for troubleshooting. The optimal conditions for a formylation reaction will always be substrate-dependent, and some level of empirical optimization is often necessary for achieving high yields.

References

Side reactions of formyl acetate with functional groups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of formyl acetate as a formylating agent. It is designed for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used?

This compound (acetic formic anhydride) is a mixed anhydride of formic acid and acetic acid. It is a potent and useful formylating agent for various functional groups, including amines, alcohols, phenols, and thiols. It is often preferred for its high reactivity, which allows for formylation under mild conditions. This compound can be prepared in situ by reacting formic acid with acetic anhydride or by the reaction of sodium formate with acetyl chloride.

Q2: What are the main stability concerns with this compound?

This compound is thermally unstable and sensitive to moisture. It can decompose, particularly at elevated temperatures or in the presence of water, to produce acetic acid and carbon monoxide. This decomposition can lead to a decrease in yield and the introduction of impurities. Due to the evolution of gas during decomposition, it is recommended to store this compound at low temperatures (e.g., 4°C) in a vented container to prevent pressure buildup.

Q3: Why am I observing acetylation as a side product in my formylation reaction?

Acetylation is the most common side reaction when using this compound, especially when it is generated in situ from acetic anhydride and formic acid. This occurs because the reaction mixture may contain residual acetic anhydride or acetic acid, which can also act as acylating agents.

Troubleshooting Acetylation:

  • Control Stoichiometry: When preparing this compound in situ, using a slight excess of formic acid can help to ensure that all the acetic anhydride is consumed.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity for formylation, as the formyl group is generally more electrophilic and less sterically hindered than the acetyl group.

  • Purification of Reagent: If possible, using purified this compound will eliminate the presence of acetic anhydride and reduce the likelihood of acetylation.

Troubleshooting Guide

Issue 1: Low Yield of the Formylated Product

A low yield of your desired formylated product can be attributed to several factors. The following troubleshooting workflow can help you diagnose and resolve the issue.

low_yield_troubleshooting start Low Yield of Formylated Product check_reagent 1. Verify Reagent Quality start->check_reagent check_conditions 2. Optimize Reaction Conditions start->check_conditions check_workup 3. Evaluate Workup & Purification start->check_workup reagent_decomposed Decomposition of This compound? check_reagent->reagent_decomposed yes reagent_impure Impure Starting Materials? check_reagent->reagent_impure yes temp_issue Incorrect Temperature? check_conditions->temp_issue yes time_issue Insufficient Reaction Time? check_conditions->time_issue yes solvent_issue Inappropriate Solvent? check_conditions->solvent_issue yes product_loss Product Loss During Extraction/Purification? check_workup->product_loss yes solution_reagent Solution: - Use freshly prepared/purified reagent. - Store at 4°C, handle under inert gas. reagent_decomposed->solution_reagent reagent_impure->solution_reagent solution_conditions Solution: - Titrate reaction progress (TLC, LC-MS). - Adjust temperature (start low). - Screen alternative solvents. temp_issue->solution_conditions time_issue->solution_conditions solvent_issue->solution_conditions solution_workup Solution: - Use milder workup conditions. - Optimize chromatography. product_loss->solution_workup

Caption: Troubleshooting workflow for low yield in formylation reactions.

Issue 2: Poor Chemoselectivity with Bifunctional Substrates (e.g., Amino Alcohols)

When working with molecules containing multiple reactive functional groups, such as amino alcohols, achieving selective formylation at the desired site (N-formylation vs. O-formylation) can be challenging.

Factors Influencing N- vs. O-Formylation:

  • Nucleophilicity: Generally, amines are more nucleophilic than alcohols, favoring N-formylation. However, the pKa of the amine and steric hindrance can influence this.

  • Reaction Conditions: pH and temperature can significantly impact the selectivity. Acidic conditions can protonate the amine, reducing its nucleophilicity and potentially favoring O-formylation.

Troubleshooting Poor Chemoselectivity:

ParameterTo Favor N-FormylationTo Favor O-FormylationRationale
pH Neutral to slightly basicAcidicAn acidic medium protonates the more basic amine group, reducing its nucleophilicity and allowing the alcohol to react.
Temperature Lower temperatures (e.g., -20°C to 0°C)May require elevated temperaturesN-formylation is often kinetically favored and exothermic. Lower temperatures can enhance this selectivity.
Solvent Aprotic solvents (e.g., THF, DCM)Protic or coordinating solventsSolvents can influence the relative nucleophilicity of the functional groups through solvation effects.
Order of Addition Add this compound to the substrateAdd substrate to this compoundControlling the concentration of the electrophile can sometimes influence selectivity.
Issue 3: Side Reactions with Other Functional Groups

While amines, alcohols, and phenols are the primary targets for formylation with this compound, other functional groups can also react, leading to undesired side products.

Functional GroupPotential Side ReactionTroubleshooting Strategy
Thiols (R-SH) S-Formylation to form thioformates.Thiols are highly nucleophilic. Protection of the thiol group may be necessary if N- or O-formylation is desired elsewhere in the molecule. Running the reaction at very low temperatures can sometimes improve selectivity.
Electron-Rich Aromatics (e.g., Indoles, Pyrroles) C-Formylation (Friedel-Crafts type reaction).These reactions are often catalyzed by Lewis acids. Avoiding acidic conditions can minimize C-formylation. The C3 position of indoles and the C2 position of pyrroles are particularly susceptible to electrophilic attack.
Primary and Secondary Amines N-Formylation is the expected reaction.For primary amines, diformylation is a possibility, though generally less common. For secondary amines, the reaction typically stops after mono-formylation.

Experimental Protocols

Protocol 1: In Situ Generation and Use of this compound for N-Formylation of a Primary Amine

This protocol describes a general procedure for the formylation of a primary amine using this compound generated in situ from formic acid and acetic anhydride.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), cool acetic anhydride (1.0 eq) to -5°C.

  • Anhydride Formation: Add formic acid (1.1 eq) dropwise to the cooled acetic anhydride while maintaining the temperature between -5°C and 0°C.

  • Equilibration: Stir the mixture at 0°C for 1-2 hours to allow for the formation of this compound.

  • Substrate Addition: Dissolve the primary amine (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., THF, DCM) and cool to 0°C in a separate flask.

  • Reaction: Slowly add the freshly prepared this compound solution to the amine solution via a cannula or syringe, keeping the temperature at 0°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate.

  • Workup and Purification: Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

in_situ_formylation cluster_reagents Reagent Preparation cluster_reaction Reaction formic_acid Formic Acid formyl_acetate This compound (in situ) formic_acid->formyl_acetate acetic_anhydride Acetic Anhydride acetic_anhydride->formyl_acetate formamide Formamide (R-NHCHO) formyl_acetate->formamide primary_amine Primary Amine (R-NH2) primary_amine->formamide

Caption: Workflow for in situ generation and use of this compound.

Protocol 2: Analysis of Formylation vs. Acetylation by HPLC

This protocol provides a general method for quantifying the ratio of formylated to acetylated products in a reaction mixture.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95-100%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both products have significant absorbance (e.g., 254 nm).

  • Analysis: The formylated product will typically have a different retention time than the acetylated product due to differences in polarity. The relative peak areas can be used to determine the product ratio. For accurate quantification, calibration curves with pure standards of both products should be generated.

Technical Support Center: Purification of Products from Formyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of compounds synthesized using formyl acetate (acetic formic anhydride).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common impurities?

This compound, also known as acetic formic anhydride, is a powerful and efficient formylating agent used in organic synthesis to introduce a formyl group (-CHO) onto substrates like amines, alcohols, and amino acids.[1][2] It is often generated in situ by reacting acetic anhydride with formic acid.[3] The reagent itself is sensitive to moisture and can decompose, especially with heating, into acetic acid and carbon monoxide.[1][4]

Common impurities originating from the reagent itself include:

  • Acetic Acid

  • Formic Acid

  • Unreacted Acetic Anhydride

Q2: What are the typical impurities found in my crude product after a formylation reaction?

Besides the impurities from the reagent, the crude reaction mixture will likely contain:

  • Unreacted Starting Material: The amine or alcohol that was intended to be formylated.

  • By-products: Formed from side reactions.

  • Catalyst Residues: If a catalyst was used in the reaction.[5]

Q3: How do I remove acidic impurities like acetic acid and formic acid during work-up?

The most common and effective method is an aqueous basic wash. After the reaction is complete, the mixture is typically diluted with an organic solvent (like ethyl acetate or dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6][7] The bicarbonate neutralizes the acidic impurities, converting them into their corresponding sodium salts, which are soluble in the aqueous layer and can be easily separated and removed using a separatory funnel.[6][8] Multiple washes may be necessary to ensure complete removal.

Q4: My product seems to be water-soluble. How can I purify it without using a basic wash?

If your product has high water solubility or is sensitive to basic conditions, alternative methods are required. One approach is to remove the volatile acids (formic and acetic acid) and the reaction solvent under reduced pressure using a rotary evaporator.[9] Azeotropic distillation with a non-polar solvent like heptane or toluene can also be effective at removing residual acetic acid.[6] Subsequent purification can then be carried out using techniques that do not involve aqueous extraction, such as silica gel chromatography.

Q5: What are the most common methods for purifying the final formylated product?

The two most prevalent and effective purification techniques are column chromatography and recrystallization.

  • Column Chromatography: This is a versatile technique for separating compounds based on their polarity.[10][11] It is highly effective for removing both more polar and less polar impurities. Silica gel is the most common stationary phase used for purifying formylated products.[3][10]

  • Recrystallization: If the formylated product is a solid, recrystallization is an excellent method for achieving high purity.[12][13] This technique relies on the differences in solubility between the desired product and impurities in a chosen solvent system at different temperatures.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of products from this compound reactions.

Problem 1: Low or No Yield of the Desired Product

Possible Cause Troubleshooting Action Citation
Incomplete Reaction Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the starting material is fully consumed before quenching. Consider extending the reaction time or adding more formylating agent if the reaction has stalled.[4][14]
Reagent Decomposition This compound is moisture-sensitive and thermally unstable. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). If the reaction requires heat, maintain the temperature carefully as decomposition can occur.[1][4][14]
Product Loss During Work-up If your product has some water solubility, it may be lost in the aqueous washes. Minimize the volume of aqueous washes or "back-extract" the aqueous layer with fresh organic solvent to recover dissolved product. Saturating the aqueous layer with NaCl (brine wash) can also decrease the solubility of the organic product in the aqueous phase.[8]
Mechanical Losses Be meticulous with transfers between flasks. Rinse all glassware that contained your product with the transfer solvent to ensure all material is carried through to the next step.[14]

Problem 2: Product is Contaminated with Starting Material

Possible Cause Troubleshooting Action Citation
Insufficient Formylating Agent Use a slight excess (e.g., 1.1 to 1.5 equivalents) of this compound to drive the reaction to completion.[4]
Poor Separation During Chromatography The polarity of your product and the starting material may be very similar. Optimize the solvent system for your column. Test various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC to find a system that gives good separation between the product spot and the starting material spot.[11]
Co-crystallization If purifying by recrystallization, the starting material may have crystallized along with your product. Try a different solvent or a combination of solvents for the recrystallization process.[12]

Problem 3: Final Product is Contaminated with Acetic Acid

Possible Cause Troubleshooting Action Citation
Ineffective Aqueous Wash The acidic impurities were not fully neutralized. Increase the number of washes with saturated NaHCO₃ solution. Check the pH of the final aqueous wash with pH paper to ensure it is neutral or slightly basic.[6][7]
Product Instability (Hydrolysis) If your formylated product is an ester, it might be susceptible to hydrolysis back to the starting material and formic acid, especially under acidic or basic conditions during a prolonged work-up. Work quickly and, if possible, at cooler temperatures.[8][15]
Residual Acid Post-Evaporation Acetic acid has a relatively high boiling point (118 °C) and can be difficult to remove completely by rotary evaporation alone. After evaporation, co-evaporate the residue with a high-boiling point, non-polar solvent like toluene or heptane multiple times to azeotropically remove the remaining acetic acid.[6]

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography Purification

The ideal mobile phase for column chromatography is determined by preliminary TLC analysis. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35, and is well-separated from all impurities.

Product Polarity Starting Solvents Example Gradient Comments
Non-polar Hexane / Ethyl AcetateStart with 100% Hexane, gradually increase to 5-20% Ethyl Acetate.A common choice for many organic compounds. The ratio is adjusted based on TLC results.[13]
Moderately Polar Dichloromethane (DCM) / Methanol (MeOH)Start with 100% DCM, gradually increase to 1-5% MeOH.Useful when compounds are not very soluble in hexane/ethyl acetate mixtures.
Polar Ethyl Acetate / MethanolStart with 100% Ethyl Acetate, gradually increase to 5-10% Methanol.Suitable for more polar molecules like those containing multiple heteroatoms.

Experimental Protocols

Protocol 1: General Procedure for N-Formylation of an Aromatic Amine and Purification

This protocol describes a typical procedure for the formylation of a primary aromatic amine using in situ generated this compound, followed by work-up and purification by column chromatography.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the aromatic amine (1.0 eq).

  • Reagent Addition: Add acetic anhydride (2.0 eq) to the flask. Cool the mixture in an ice bath to 0 °C.[16]

  • Slowly add formic acid (2.0 eq) dropwise to the stirred mixture.[3][16]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC until the starting amine spot is no longer visible.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice water.[7]

  • Extraction & Washes: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash sequentially with:

    • Saturated aqueous NaHCO₃ solution (2x) to remove acidic impurities.[7]

    • Water (1x).

    • Saturated aqueous NaCl (brine) (1x) to aid in drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid/oil via silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) determined by prior TLC analysis.[3][11]

  • Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified N-formylated product.

Protocol 2: General Procedure for Purification by Recrystallization

This protocol is for purifying a solid crude product.

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the crude product when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves completely.[17]

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this process.[12]

  • Crystallization: Once the solution has reached room temperature, cool it further in an ice bath for at least 15-20 minutes to maximize crystal formation.[17]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Visualizations

workflow cluster_reaction Reaction Phase cluster_workup Work-up/Extraction cluster_purification Purification Phase cluster_final Final Product Start Amine/Alcohol + Acetic Anhydride + Formic Acid Reaction Stirring at RT (Monitor by TLC) Start->Reaction Quench Quench (Ice Water) Reaction->Quench Extract Extract (Organic Solvent) Quench->Extract Wash Aqueous Wash (NaHCO3, Brine) Extract->Wash Dry Dry & Concentrate (Na2SO4, Rotovap) Wash->Dry Purify Purification Method Dry->Purify Chromo Column Chromatography Purify->Chromo Recryst Recrystallization Purify->Recryst Pure Pure Product Chromo->Pure Recryst->Pure

Caption: General experimental workflow from reaction to pure product.

troubleshoot start Problem with Purification q1 What is the main issue? start->q1 low_yield Low Yield q1->low_yield Yield impure Impure Product q1->impure Purity q_yield Check Reaction Completion (TLC of crude) low_yield->q_yield q_impure What is the impurity? impure->q_impure a_yield1 Incomplete: - Extend reaction time - Add more reagent q_yield->a_yield1 No a_yield2 Complete: - Review work-up for losses - Check for reagent decomposition q_yield->a_yield2 Yes a_impure1 Starting Material: - Use excess formylating agent - Optimize chromatography q_impure->a_impure1 SM a_impure2 Acetic/Formic Acid: - Perform more NaHCO3 washes - Azeotrope with toluene q_impure->a_impure2 Acid

Caption: Troubleshooting decision tree for common purification issues.

reaction_pathway cluster_reagents Reagents & Precursors cluster_impurities Common Impurities & By-products HCOOH Formic Acid AFA This compound (Active Reagent) HCOOH->AFA in situ generation Ac2O Acetic Anhydride Ac2O->AFA in situ generation Amine Substrate (e.g., R-NH2) Product Desired Product (R-NHCHO) Amine->Product Main Reaction Unreacted_Amine Unreacted R-NH2 Amine->Unreacted_Amine Incomplete Reaction AFA->Product Main Reaction Excess_Acid Acetic Acid & Formic Acid AFA->Excess_Acid Decomposition Product->Amine Hydrolysis (during work-up) Hydrolysis_Product Hydrolysis

Caption: Reaction pathway and sources of common impurities.

References

Technical Support Center: Formyl Acetate Stability and Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of formyl acetate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as acetic formic anhydride, is a mixed anhydride of acetic acid and formic acid. It is a colorless liquid that serves as a potent formylating agent in organic synthesis. Its primary applications include the formylation of amines, alcohols, and amino acids, which are crucial steps in the synthesis of many pharmaceutical compounds and other fine chemicals.

Q2: What causes this compound to decompose?

This compound is inherently unstable and prone to decomposition through two primary pathways:

  • Thermal Decomposition: At elevated temperatures, this compound decomposes into acetic acid and carbon monoxide. This process can be accelerated by the presence of impurities.

  • Hydrolysis: In the presence of water, this compound readily hydrolyzes to form acetic acid and formic acid.[1]

Q3: What are the signs of this compound decomposition?

The most noticeable sign of decomposition is the evolution of gas (carbon monoxide), which can cause pressure buildup in sealed containers.[1] The presence of acetic acid and formic acid as impurities, detectable by analytical methods such as NMR or IR spectroscopy, also indicates decomposition.

Q4: How should I store this compound to minimize decomposition?

To minimize decomposition during storage, this compound should be kept at low temperatures, typically around 4°C.[1] It is crucial to store it in a container with a pressure-equalizing cap, such as a flask with a polyethylene stopper, to prevent pressure buildup from the evolution of carbon monoxide.[1] Storage in a sealed container is highly discouraged as it can lead to an explosion.[1]

Troubleshooting Guide: Preventing Decomposition During Reactions

This guide addresses common issues encountered during reactions involving this compound and provides strategies to mitigate its decomposition.

Problem Potential Cause Recommended Solution
Low yield of formylated product Decomposition of this compound before or during the reaction.Generate this compound in situ. This ensures it is consumed as it is formed, minimizing the opportunity for decomposition. (See Experimental Protocols section for detailed methods).
Presence of moisture in the reaction mixture.Ensure all glassware is thoroughly dried and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Reaction temperature is too high.Maintain the recommended temperature for the specific formylation reaction. For many applications, reactions are carried out at or below room temperature.
Formation of acetylated byproducts Nucleophilic attack on the acetyl group of this compound.While formylation is generally favored due to the higher electrophilicity of the formyl carbonyl, acetylation can occur. Using an excess of formic acid during in situ generation can help favor the formation of the desired formylated product.
Inconsistent reaction outcomes Variable quality of stored this compound.Due to its instability, the purity of stored this compound can vary. In situ generation provides more consistent results by using fresh reagent in every reaction.
Pressure buildup in the reactor Decomposition of this compound leading to carbon monoxide evolution.If using pre-synthesized this compound, ensure the reaction vessel is not sealed. When generating in situ, control the rate of addition of reagents to manage the reaction exotherm and subsequent decomposition.

Quantitative Data on this compound Stability

While specific kinetic data on the decomposition of this compound under varying pH and temperature is not extensively available in the literature, the following table summarizes qualitative and semi-quantitative information regarding its stability.

Condition Effect on Stability Primary Decomposition Products Notes
Elevated Temperature (>25°C) Decreased stability; decomposition rate increases with temperature.Acetic acid, Carbon monoxideDecomposition is slow at room temperature but accelerates significantly at higher temperatures.
Presence of Water/Moisture Rapid decomposition via hydrolysis.[1]Acetic acid, Formic acidStrict anhydrous conditions are essential when working with this compound.[1]
Acidic Conditions Catalyzes decomposition.Acetic acid, Carbon monoxide, Formic acidThe presence of strong acids can accelerate the breakdown of the anhydride.
Basic Conditions Catalyzes decomposition.Acetate and formate salts, Carbon monoxideBases can promote the decomposition of this compound.
Storage at 4°C Relatively stable for short periods.Slow decomposition to Acetic acid and Carbon monoxideRecommended storage condition to slow down the rate of decomposition.[1]

Experimental Protocols for In Situ Generation of this compound

Generating this compound in situ is the most effective method to prevent its decomposition before it can react with the substrate. Below are two common protocols.

Protocol 1: From Formic Acid and Acetic Anhydride

This method is widely used for the N-formylation of amines and O-formylation of alcohols.

Materials:

  • Substrate (amine or alcohol)

  • Formic acid (98-100%)

  • Acetic anhydride

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Dissolve the substrate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to the desired reaction temperature (typically 0°C to room temperature).

  • In a separate flask, prepare the this compound by slowly adding acetic anhydride to an excess of formic acid at a low temperature (e.g., -20°C).

  • Slowly add the freshly prepared this compound solution to the substrate solution via a dropping funnel.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

  • Proceed with the standard workup and purification procedures.

Protocol 2: From Sodium Formate and Acetyl Chloride

This method is another effective way to generate this compound in situ.

Materials:

  • Substrate

  • Sodium formate (finely ground and dried)

  • Acetyl chloride

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser with a drying tube

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Suspend the finely ground and dried sodium formate in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

  • Add the substrate to this suspension.

  • Cool the mixture to 0-5°C.

  • Slowly add acetyl chloride to the stirred mixture, maintaining the temperature between 23-27°C.[2][3]

  • After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure the complete formation and reaction of this compound.

  • Monitor the reaction progress.

  • Upon completion, filter the reaction mixture to remove the sodium chloride byproduct.

  • Proceed with the workup and purification of the product from the filtrate.

Visualizations

DecompositionPathway cluster_thermal Thermal Decomposition cluster_hydrolysis Hydrolysis FA This compound (C3H4O3) AA1 Acetic Acid (CH3COOH) FA->AA1 Decomposition CO Carbon Monoxide (CO) FA->CO Decomposition AA2 Acetic Acid (CH3COOH) FA->AA2 Hydrolysis FormicAcid Formic Acid (HCOOH) FA->FormicAcid Hydrolysis Heat Heat Heat->FA Moisture Moisture (H2O) Moisture->FA

Caption: Decomposition pathways of this compound.

InSituGenerationWorkflow cluster_reactants Reactant Preparation cluster_generation In Situ Generation cluster_reaction Formylation Reaction cluster_workup Workup and Purification Substrate Dissolve Substrate in Anhydrous Solvent Reaction Add this compound to Substrate Solution Substrate->Reaction FormicAcid Formic Acid MixReagents Slowly Mix Formic Acid and Acetic Anhydride at Low Temperature FormicAcid->MixReagents AceticAnhydride Acetic Anhydride AceticAnhydride->MixReagents FormylAcetate Fresh this compound (in solution) MixReagents->FormylAcetate FormylAcetate->Reaction Monitoring Monitor Reaction (TLC, LC-MS) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Purify Purify Product Quench->Purify

Caption: Workflow for in situ generation and reaction.

References

Technical Support Center: Optimizing Formylation Reactions with Formyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions for formylation using formyl acetate (acetic formic anhydride).

Troubleshooting Guide

Issue 1: Low or No Yield of the Formylated Product

Q: My formylation reaction is resulting in a low yield or no product at all. What are the potential causes and how can I resolve this?

A: Low or no yield in formylation reactions using this compound can stem from several factors, primarily related to the reagent's quality and the reaction conditions.

  • Poor Quality or Decomposed this compound: this compound is a thermally unstable reagent that decomposes into acetic acid and carbon monoxide, a process accelerated by moisture and higher temperatures.[1][2][3] It is recommended to use freshly prepared this compound for best results. If you are synthesizing it in-house, ensure anhydrous conditions are maintained throughout the process.[4] For storage, keep it at 4°C in a flask with a polyethylene stopper to allow any evolved gas to escape and prevent pressure buildup.[1][4]

  • Inadequate Reaction Temperature: The optimal temperature can be substrate-dependent. For the synthesis of this compound from sodium formate and acetyl chloride, the temperature should be maintained between 23-27°C.[4][5] For formylation of alcohols and amines, the reaction conditions can vary. Some protocols recommend room temperature, while others may require gentle heating. It is advisable to start at room temperature and monitor the reaction's progress before increasing the temperature.

  • Presence of Water: this compound is highly sensitive to moisture and hydrolyzes easily.[1][2][6] Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The use of a drying tube or an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[4][6]

  • Substrate Reactivity: Sterically hindered substrates may react slower or require more forcing conditions. Increasing the reaction time or temperature might be necessary. However, be cautious as higher temperatures can also lead to the decomposition of this compound.[1]

  • Insufficient Reagent: An insufficient amount of this compound will naturally lead to a low yield. It is common to use a molar excess of the formylating agent.

Issue 2: Formation of Byproducts

Q: I am observing significant byproduct formation in my reaction mixture. What are the likely side reactions and how can I minimize them?

A: The primary byproduct concern is the formation of acetylated compounds instead of, or in addition to, the desired formylated product. This is particularly relevant when this compound is generated in situ from formic acid and acetic anhydride.

  • Competitive Acetylation: When using a mixture of formic acid and acetic anhydride to generate this compound, unreacted acetic anhydride can lead to acetylation of the substrate.[7] To favor formylation, it is often recommended to use an excess of formic acid.[6][7] The formyl group is generally more electrophilic and less sterically hindered than the acetyl group, which favors its transfer.[7]

  • Decomposition Products: As this compound decomposes, it forms acetic acid and carbon monoxide.[1][2] The presence of acetic acid can alter the reaction conditions and potentially lead to other side reactions.

  • Substrate-Specific Byproducts: Depending on your substrate, other side reactions may occur. For instance, in the formylation of certain diols, neighboring-group participation can lead to the formation of cyclic acetals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in formylation?

A1: this compound, also known as acetic formic anhydride, is a mixed anhydride of acetic acid and formic acid with the chemical formula C₃H₄O₃.[3][5] It is a potent and useful formylating agent for a variety of functional groups, including hydroxyl (alcohols and phenols) and amino groups.[1][3][4] It is often preferred due to its high reactivity, which allows for formylation under mild conditions.

Q2: What are the main methods for preparing this compound?

A2: There are two primary methods for the preparation of this compound:

  • From Sodium Formate and Acetyl Chloride: This method involves the reaction of sodium formate with acetyl chloride, typically in an anhydrous ether solvent.[2][4][5] The reaction is usually started at a low temperature (3-5°C) and then allowed to warm to room temperature (25-30°C).[2][5]

  • In situ Generation from Formic Acid and Acetic Anhydride: this compound can be generated directly in the reaction mixture by reacting formic acid with acetic anhydride.[6][7] This method avoids the need to isolate the often-unstable this compound.

Q3: How should I store this compound?

A3: Due to its instability, this compound should be stored at a low temperature, typically 4°C.[1][4] It is crucial to store it in a container that is not hermetically sealed, such as a flask with a polyethylene stopper, to prevent the buildup of pressure from the carbon monoxide gas that is slowly evolved during decomposition.[1][4]

Q4: Can I use this compound for both N-formylation and O-formylation?

A4: Yes, this compound is a versatile reagent that can be used for both the N-formylation of amines and the O-formylation of alcohols and phenols.[1][4][8]

Q5: How can I monitor the progress of my formylation reaction?

A5: The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material and the formation of the product.

Quantitative Data

Table 1: Reaction Conditions for the Synthesis of this compound

ReactantsSolventTemperatureTimeYieldReference
Sodium Formate, Acetyl ChlorideAnhydrous Diethyl Ether23–27 °C5.5 hours64%[4]
Sodium Formate, Acetyl ChlorideEther3-5°C then 25-30°C6 hours97%[2][5]
Formic Acid, Acetic AnhydrideNone42-44 °C3 hoursNot isolated[6]

Table 2: Examples of Formylation Reactions Using this compound generated in situ

SubstrateFormylating SystemSolventTemperatureTimeYieldReference
4-EthylphenolFormamidine Acetate, Acetic AnhydrideDioxane100 °C2 days-[9]
ResorcinolFormamidine Acetate, Acetic AnhydrideTHF85 °C1 day-[9]
PhloroglucinolFormamidine Acetate, Acetic AnhydrideTHF45 °C1 day-[9]
Benzylamine85% Formic AcidTolueneReflux4-9 hours98%[10]
Aniline85% Formic AcidTolueneReflux4-9 hours95%[10]

Experimental Protocols

Protocol 1: Synthesis of this compound from Sodium Formate and Acetyl Chloride [4]

  • Setup: In a dry, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel, add 300 g (4.41 moles) of finely ground sodium formate and 250 ml of anhydrous diethyl ether.

  • Reaction: To the stirred mixture, add 294 g (266 ml, 3.75 moles) of acetyl chloride through the dropping funnel at a rate that maintains the reaction temperature between 23–27°C. An ice bath can be used to control the exothermic reaction.

  • Stirring: After the addition is complete, continue to stir the mixture for 5.5 hours at 23–27°C.

  • Work-up: Filter the reaction mixture with suction. Wash the solid residue with 100 ml of anhydrous diethyl ether and combine the washings with the filtrate.

  • Purification: Remove the ether by distillation under reduced pressure. Distill the remaining residue to obtain pure this compound (b.p. 27–28°C at 10 mm Hg).

Protocol 2: General Procedure for N-Formylation of an Amine using in situ Generated this compound

  • Setup: In a round-bottomed flask, dissolve the amine (1 equivalent) in a suitable anhydrous solvent (e.g., THF or toluene).

  • Reagent Preparation: In a separate flask, prepare the this compound by adding acetic anhydride (1.1 equivalents) to an excess of formic acid (e.g., 3 equivalents) and stirring at room temperature for about 1 hour.

  • Reaction: Add the freshly prepared this compound solution to the solution of the amine.

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Reagent Preparation (in situ) cluster_reaction Formylation Reaction cluster_workup Work-up & Purification formic_acid Formic Acid mix Mix & Stir formic_acid->mix acetic_anhydride Acetic Anhydride acetic_anhydride->mix formyl_acetate This compound (in solution) mix->formyl_acetate reaction_vessel Reaction formyl_acetate->reaction_vessel substrate Substrate (Amine/Alcohol) substrate->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel monitoring Monitor (TLC/GC) reaction_vessel->monitoring quench Quench (aq. NaHCO3) monitoring->quench extract Extract quench->extract dry Dry extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify product Final Product purify->product

Caption: Experimental workflow for formylation using in situ generated this compound.

troubleshooting_logic cluster_reagent Reagent Quality cluster_conditions Reaction Conditions cluster_byproducts Byproduct Formation start Low Yield? reagent_old Is this compound old or improperly stored? start->reagent_old Yes byproducts Acetylated Byproduct? start->byproducts No, but... prep_fresh Solution: Prepare fresh reagent. reagent_old->prep_fresh Yes anhydrous Were anhydrous conditions used? reagent_old->anhydrous No use_dry Solution: Use dry glassware/solvents and inert atmosphere. anhydrous->use_dry No temp_time Is temperature/time optimized? anhydrous->temp_time Yes optimize Solution: Screen different temperatures and reaction times. temp_time->optimize No excess_formic Solution: Use excess formic acid for in situ generation. byproducts->excess_formic Yes

Caption: Troubleshooting logic for optimizing formylation reactions.

References

Troubleshooting formyl acetate instability and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with formyl acetate (acetic formic anhydride).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as acetic formic anhydride, is a mixed anhydride of acetic acid and formic acid with the chemical formula C₃H₄O₃. It is a colorless liquid primarily used as a formylating agent in organic synthesis.[1][2][3] This means it is used to introduce a formyl group (-CHO) into various molecules. Key applications include the formylation of amines, amino acids, and alcohols, which are crucial steps in the synthesis of many pharmaceutical compounds and other fine chemicals.[1][3] It also serves as a starting material for the preparation of formyl fluoride.[1][3]

Q2: What are the main stability concerns with this compound?

A2: this compound is inherently unstable and susceptible to decomposition. The primary concerns are:

  • Hydrolysis: It is highly sensitive to moisture. In the presence of water, it hydrolyzes into acetic acid and formic acid.[1]

  • Thermal Decomposition: It decomposes slowly at room temperature and more rapidly at elevated temperatures. The decomposition products are acetic acid and carbon monoxide gas.[1][2] This gas evolution can lead to dangerous pressure buildup in sealed containers.[1][2]

  • Catalysis of Decomposition: Impurities, particularly residual acids or bases like pyridine, can catalyze its decomposition, even at temperatures as low as 0°C.[1]

Q3: How should I properly store this compound?

A3: Proper storage is critical to maintain the integrity of this compound and for safety. The recommended storage conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)To slow down the rate of thermal decomposition.[2][4]
Atmosphere Dry, inert atmosphere (e.g., argon or nitrogen)This compound is hygroscopic and reacts with moisture.[1][4][5]
Container Tightly sealed, but not hermetically sealedTo prevent moisture ingress while allowing for the safe release of any gas produced during decomposition to prevent explosions.[1][2]
Container Lid Polyethylene stopper recommendedA polyethylene stopper can provide a good seal against moisture while being able to vent excess pressure.[1][2]
Incompatible Materials Store away from strong oxidizing agents, strong acids, strong bases, and reducing agents.[6]To prevent vigorous and potentially hazardous reactions.

Q4: What are the signs that my this compound has degraded?

A4: Degradation of this compound can be identified by several indicators:

  • Pressure Buildup: A noticeable pressure release upon opening the container is a strong indicator of carbon monoxide formation from decomposition.

  • Pungent Odor: The presence of a strong vinegar-like smell indicates the formation of acetic acid.

  • Changes in Appearance: While this compound is a colorless oil, significant degradation may lead to discoloration.

  • Reduced Reactivity: If you observe poor yields or incomplete reactions in your formylation experiments, it may be due to a lower concentration of active this compound.

  • Analytical Confirmation: Spectroscopic methods like ¹H NMR can confirm degradation by showing characteristic peaks for acetic acid and formic acid.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Pressure Buildup in Storage Container
  • Symptom: A hissing sound is heard when opening the container, or the container appears swollen.

  • Cause: This is due to the decomposition of this compound into acetic acid and carbon monoxide gas, which increases the internal pressure.[1][2]

  • Immediate Action:

    • Handle the container with extreme caution in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and gloves.

    • Slowly and carefully vent the container by slightly loosening the cap. Do not open it abruptly.

  • Resolution:

    • If the material is still needed, use it immediately after venting, but be aware that it has started to decompose and its purity is compromised.

    • For future storage, ensure you are using a container with a venting cap or a polyethylene stopper as recommended.[1][2]

    • Always store at the recommended refrigerated temperature to minimize the rate of decomposition.[4]

  • Prevention:

    • Do not store this compound in tightly sealed, non-venting containers for extended periods.

    • Adhere strictly to the recommended storage temperature of 2-8°C.

Issue 2: Inconsistent or Low Yields in Formylation Reactions
  • Symptom: Your formylation reaction results in a low yield of the desired product or a significant amount of starting material remains unreacted.

  • Cause: The this compound reagent has likely degraded, reducing its effective concentration. This is often due to improper storage or handling, leading to hydrolysis or thermal decomposition.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Before use, check the reagent for any signs of degradation (see FAQ A4). If possible, analyze a small sample by ¹H NMR to assess its purity.

    • Use Fresh Reagent: If degradation is suspected, use a fresh, unopened bottle of this compound or freshly prepared material.

    • Handle Under Inert Atmosphere: When dispensing the reagent, do so under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture.[1]

    • Check Reaction Conditions: Ensure that your reaction solvent is anhydrous and that all glassware is thoroughly dried.

Experimental Protocols

Protocol 1: Synthesis of this compound (Acetic Formic Anhydride)

This protocol is adapted from a procedure in Organic Syntheses.[1] It is crucial to ensure anhydrous conditions throughout the procedure.

Materials:

  • Sodium formate, reagent grade, finely ground

  • Anhydrous diethyl ether

  • Acetyl chloride

  • Calcium chloride drying tube

  • 2-L three-necked round-bottomed flask

  • Stirrer, thermometer, reflux condenser, and dropping funnel

Procedure:

  • Set up the 2-L three-necked flask with a stirrer, thermometer, reflux condenser fitted with a calcium chloride tube, and a dropping funnel. Ensure all glassware is dry.

  • Charge the flask with 300 g (4.41 moles) of finely ground sodium formate and 250 ml of anhydrous diethyl ether.[1]

  • Begin stirring the mixture. Through the dropping funnel, add 294 g (3.75 moles) of acetyl chloride as rapidly as possible while maintaining the temperature between 23–27°C. A cooling bath may be necessary to control the mild exotherm.[1]

  • After the addition is complete, continue to stir the mixture for 5.5 hours at 23–27°C to ensure the reaction goes to completion.[1]

  • Filter the mixture with suction. Rinse the solid residue with 100 ml of anhydrous ether and add the washings to the filtrate. This step should be performed quickly to prevent moisture absorption.[1]

  • Remove the ether from the filtrate by distillation at reduced pressure.

  • Distill the remaining residue under reduced pressure. Collect the colorless this compound product at a boiling point of 27–28°C (10 mm Hg).[1]

Protocol 2: General Procedure for Stability Assessment by Gas Chromatography (GC)

This is a general guideline for monitoring the degradation of this compound. Method development and validation are required for specific applications.

Objective: To quantify the amount of this compound and its primary degradation product, acetic acid.

Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column suitable for separating volatile organic acids, such as a DB-FFAP or similar wax-type column.[8]

  • Anhydrous solvent for sample dilution (e.g., dichloromethane or diethyl ether).

  • Reference standards for this compound and acetic acid.

  • Internal standard (e.g., propionic acid or another suitable organic acid not present in the sample).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound to be tested in the anhydrous solvent.

    • Create a series of calibration standards containing known concentrations of this compound, acetic acid, and the internal standard.

    • Prepare the test sample by diluting a known amount of the stored this compound with the anhydrous solvent and adding the internal standard.

  • GC Conditions (Example):

    • Injector Temperature: 200°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 220°C at a rate of 10°C/minute.

    • Carrier Gas: Helium at a constant flow rate.

    • Detector Temperature (FID): 250°C

  • Analysis:

    • Inject the calibration standards to generate a calibration curve for both this compound and acetic acid relative to the internal standard.

    • Inject the test sample.

    • Identify the peaks for this compound, acetic acid, and the internal standard based on their retention times compared to the standards.

    • Quantify the concentrations of this compound and acetic acid in the sample using the calibration curve. The percentage degradation can be calculated from these values.

Visualizations

Decomposition_Pathway FA This compound (C₃H₄O₃) AA Acetic Acid (CH₃COOH) FA->AA Hydrolysis / Thermal Decomposition CO Carbon Monoxide (CO) FA->CO Thermal Decomposition H2O Moisture (H₂O) or Heat (Δ) H2O->FA

Caption: Decomposition pathway of this compound.

Troubleshooting_Workflow start Low Yield in Formylation Reaction check_reagent Check this compound for Degradation Signs (Pressure, Odor) start->check_reagent degraded Degradation Suspected check_reagent->degraded Yes not_degraded No Obvious Degradation check_reagent->not_degraded No use_fresh Use Fresh or Newly Prepared Reagent degraded->use_fresh check_conditions Verify Anhydrous Reaction Conditions (Solvent, Glassware) not_degraded->check_conditions use_fresh->check_conditions conditions_ok Conditions are Dry check_conditions->conditions_ok Yes conditions_wet Moisture Present check_conditions->conditions_wet No proceed Proceed with Reaction conditions_ok->proceed dry_materials Thoroughly Dry All Solvents and Glassware conditions_wet->dry_materials dry_materials->proceed

Caption: Troubleshooting workflow for low reaction yields.

References

Common impurities in commercial formyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of commercial formyl acetate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

Commercial this compound is a reactive chemical and its purity can be influenced by the synthetic route and storage conditions. The most common impurities are typically residuals from the manufacturing process and degradation products.

Common Impurities in Commercial this compound

Impurity CategorySpecific ImpurityTypical OriginPotential Impact on Reactions
Starting Materials Formic AcidIncomplete reaction or decompositionCan alter reaction pH and catalyze side reactions.
Acetic AnhydrideIncomplete reactionCan act as an acetylating agent, leading to unwanted byproducts.
Acetyl ChlorideIncomplete reactionHighly reactive, can lead to vigorous side reactions.
Sodium FormateIncomplete reaction (solid)Can interfere with reaction stoichiometry if not removed.
Side-Products Formic AnhydrideDisproportionation of this compoundA highly reactive and unstable formylating agent.
Decomposition Products Acetic AcidHydrolysis or thermal decomposition of this compound[1]Can alter reaction pH and neutralize basic reagents.
Carbon MonoxideThermal decomposition of this compound[1]Gaseous byproduct, can create pressure buildup in sealed vessels.

Commercial grades of this compound typically have a purity of 95-98%.[2][3][4] The remaining percentage is composed of the impurities listed above. The specific composition and concentration of these impurities can vary between suppliers and batches.

Q2: How can I assess the purity of my commercial this compound?

It is highly recommended to analyze the purity of commercial this compound before use, especially for sensitive applications. The two most common analytical techniques for this are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: My formylation reaction is giving a low yield. What could be the cause?

Low yields in formylation reactions using this compound can be attributed to several factors, many of which are related to the purity and handling of the reagent.

Q4: I am observing unexpected byproducts in my reaction. What is the likely cause?

The presence of impurities in this compound is a common reason for the formation of unexpected byproducts.

  • Acetylation Byproducts: If your starting material contains a nucleophilic site susceptible to acetylation (e.g., an amine or alcohol), the presence of acetic anhydride as an impurity can lead to the formation of an acetylated byproduct.

  • Formic Acid-Related Byproducts: Excess formic acid can lead to the formation of formate esters or other acid-catalyzed side products.

Q5: How should I properly handle and store commercial this compound?

Proper handling and storage are critical to maintain the quality of this compound and ensure laboratory safety.

  • Storage: this compound is sensitive to heat and moisture. It should be stored in a tightly sealed container, in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C.[1] Due to its decomposition to carbon monoxide, do not store it in a completely sealed container that cannot withstand pressure buildup.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors.

Troubleshooting Guides

Low Reaction Yield

This guide will help you troubleshoot and resolve issues related to low yields in formylation reactions using commercial this compound.

Caption: Troubleshooting workflow for low reaction yields.

Unexpected Byproduct Formation

This guide assists in identifying the source of and mitigating the formation of unexpected byproducts.

Caption: Troubleshooting workflow for unexpected byproduct formation.

Experimental Protocols

Protocol 1: Purity Analysis of Commercial this compound by GC-MS

Objective: To identify and quantify the common impurities in a commercial sample of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a 1% (v/v) solution of the commercial this compound in a high-purity, anhydrous solvent such as dichloromethane or acetonitrile.

    • Use a calibrated microsyringe for accurate dilution.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: A mid-polarity column, such as a DB-1701 (30 m x 0.25 mm x 0.25 µm), is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection: 1 µL of the prepared sample in split mode (e.g., 50:1 split ratio).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 200°C at a rate of 10°C/min.

      • Hold: Hold at 200°C for 5 minutes.

    • MSD Conditions:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 30-200.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and potential impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the relative peak areas to estimate the percentage of each component.

Protocol 2: Purity Analysis of Commercial this compound by ¹H NMR Spectroscopy

Objective: To identify the presence of proton-containing impurities in a commercial sample of this compound.

Methodology:

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve approximately 10-20 mg of the commercial this compound in ~0.6 mL of a deuterated solvent that does not have signals overlapping with the expected impurity signals (e.g., deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN)).

    • Add a small amount of an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard ¹H NMR experiment.

    • Parameters:

      • Number of scans: 16 or 32 for good signal-to-noise.

      • Relaxation delay: 5 seconds to ensure full relaxation of all protons.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak.

    • Identify the characteristic signals for this compound (a singlet around 9.1 ppm for the formyl proton and a singlet around 2.2 ppm for the acetyl protons in CDCl₃).

    • Look for the characteristic signals of expected impurities:

      • Acetic Acid: A singlet around 2.1 ppm and a broad singlet for the acidic proton (variable chemical shift).

      • Formic Acid: A singlet around 8.1 ppm and a broad singlet for the acidic proton.

      • Acetic Anhydride: A singlet around 2.2 ppm.

    • Integrate the peaks of the impurities relative to the internal standard to quantify their concentrations.

References

Technical Support Center: Formyl Acetate Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on formyl acetate reactivity. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe and effective experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of temperature on this compound?

A1: Temperature is a critical factor governing the stability and reactivity of this compound. It decomposes slowly at room temperature, and this process accelerates at elevated temperatures.[1] The primary decomposition products are acetic acid and carbon monoxide.[1][2]

Q2: What is the recommended storage temperature for this compound?

A2: To minimize decomposition and ensure reagent integrity, this compound should be stored at 4°C.[1][3] Due to the evolution of carbon monoxide gas during decomposition, storage containers should not be sealed airtight to prevent pressure buildup and potential explosion.[1] A flask fitted with a polyethylene stopper is recommended.[1][3]

Q3: Can I conduct reactions with this compound at room temperature?

A3: While some reactions are performed at or below room temperature, it is important to be aware that decomposition occurs simultaneously.[1][4] For reactions requiring prolonged periods, it is advisable to maintain a lower temperature to minimize the degradation of the reagent. For instance, one preparative method involves stirring the reaction mixture at 23–27°C for several hours.[3][5]

Q4: My formylation reaction is giving poor yields and inconsistent results. Could temperature be the cause?

A4: Yes, inconsistent temperature control is a likely cause. If the reaction temperature is too high, a significant portion of the this compound may decompose before it can react with your substrate. This leads to lower yields and the presence of acetic acid as a byproduct. Ensure your reaction setup has consistent and accurate temperature monitoring.

Q5: Is this compound sensitive to moisture?

A5: Yes, this compound is sensitive to moisture. Contact with water accelerates its decomposition into acetic acid and carbon monoxide.[1][2] Therefore, it is imperative to use anhydrous conditions throughout any procedure involving this reagent.[3]

Q6: Why did my sealed ampule of this compound rupture?

A6: The rupture was likely caused by a buildup of pressure from carbon monoxide gas, a product of this compound decomposition.[1] This decomposition is accelerated at temperatures above 4°C. For this reason, sealed samples can explode and airtight storage is strongly discouraged.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected Gas Evolution in Reaction The reaction temperature may be too high, causing the decomposition of this compound into acetic acid and carbon monoxide.[1]Lower the reaction temperature. Monitor the headspace of your reaction vessel for gas production. Ensure adequate ventilation in a fume hood.
Low Yield of Formylated Product 1. Degradation of this compound due to improper storage. 2. Decomposition during the reaction due to excessive heat.[1]1. Verify that this compound has been stored at the recommended 4°C.[1][3] 2. Perform the reaction at the lowest effective temperature. Consider adding the this compound to the reaction mixture in portions to maintain a lower concentration and minimize decomposition.
Presence of Acetic Acid in Product Mixture This compound has decomposed either during storage or the reaction itself.[1]Purify the product to remove acetic acid. For future experiments, ensure proper storage and consider running the reaction at a lower temperature or for a shorter duration.
Inconsistent Reactivity Between Batches The age and storage conditions of the this compound may vary. Older batches or those not consistently stored at 4°C will have a higher concentration of decomposition products.Use a fresh bottle of this compound or purify it by fractional distillation at low pressure before use.[1][4] Always store it correctly.

Quantitative Data Summary

The following table summarizes key temperature-related physical and stability data for this compound.

ParameterValueNotes
Recommended Storage Temp. 4°CPrevents rapid decomposition and pressure buildup.[1][3]
Boiling Point 27-28°C at 1.33 kPa (10 Torr)[1][2][3]Useful for purification by vacuum distillation.
102.6°C at 101.3 kPa (760 mmHg)[6][7]
Flash Point 31°C[6][7]Flammable liquid. Handle with appropriate precautions.
Decomposition Behavior Decomposes slowly at room temperature; rate increases with temperature.[1]
Primary Decomposition Products Acetic Acid and Carbon Monoxide[1][2]Gas evolution necessitates vented storage.[1]
Synthesis Temperature Range -70°C to 60°CVaries significantly depending on the synthetic method.[4] A common method uses a range of 23-27°C.[3]

Visualizations

Logical Flow: Temperature Effect on this compound Temp Temperature LowTemp Low Temperature (≤ 4°C) Temp->LowTemp Control ModTemp Moderate Temperature (Room Temp.) Temp->ModTemp Ambient HighTemp Elevated Temperature (> Room Temp.) Temp->HighTemp Heating Stable Stable Reagent (Storage) LowTemp->Stable Ensures Reactive Controlled Reactivity (Formylation Agent) ModTemp->Reactive Allows for Decomp Accelerated Decomposition ModTemp->Decomp Slowly Causes HighTemp->Decomp Rapidly Causes Reactive->Decomp Can Lead to Products Decomposition Products (Acetic Acid + Carbon Monoxide) Decomp->Products Yields Workflow: Investigating Thermal Stability of this compound start Start: Sample Preparation (Pure this compound) aliquot Aliquot Samples into Vials with Septa start->aliquot incubate Incubate Aliquots at Different Temperatures (e.g., 4°C, 25°C, 40°C, 60°C) aliquot->incubate timepoint Remove Samples at Specific Time Points (e.g., 0, 1, 6, 24 hours) incubate->timepoint analysis Analysis (GC-MS) timepoint->analysis quantify Quantify this compound and Acetic Acid analysis->quantify plot Plot Concentration vs. Time for Each Temperature quantify->plot kinetics Determine Decomposition Rate Constant (k) at Each Temp. plot->kinetics end End: Stability Profile Established kinetics->end

References

Technical Support Center: Catalyst Poisoning in Formyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions involving formyl acetate (acetic formic anhydride) and related formylation or carbonylation processes.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of this compound-related reactions?

A1: Catalyst poisoning is the deactivation of a catalyst due to the strong and often irreversible binding of chemical species, known as poisons, to its active sites. In reactions where this compound is used or generated in situ, such as palladium- or rhodium-catalyzed formylations and carbonylations, poisoning can significantly reduce reaction rates, selectivity, and overall yield.

Q2: What are the common catalysts used in reactions involving this compound or its precursors?

A2: Palladium and rhodium complexes are frequently used as catalysts in formylation and carbonylation reactions where this compound or a combination of reagents like acetic anhydride and formic acid are employed.[1][2][3][4] For example, palladium catalysts are utilized for the hydroxycarbonylation of aryl halides with acetic anhydride and formate anions.[1] Rhodium catalysts are effective for the formylation of various substrates, including organomercurials and alkyl chlorides.[2][3][4]

Q3: What are the primary sources of catalyst poisons in these reactions?

A3: The primary sources of catalyst poisons in this compound-related reactions include:

  • Decomposition of this compound: this compound is thermally unstable and can decompose to produce carbon monoxide (CO) and acetic acid.[5][6] Carbon monoxide is a well-known poison for many transition metal catalysts, particularly palladium.[7]

  • Impurities in Reagents: Reactants such as formic acid and acetic anhydride can contain impurities that act as catalyst poisons.[8] Common impurities might include sulfur compounds, halides, or other organic molecules that can bind to the catalyst's active sites.

  • Reaction Byproducts: Unwanted side reactions can generate species that poison the catalyst.

Q4: How can I recognize catalyst poisoning in my experiment?

A4: Signs of catalyst poisoning include:

  • A significant decrease in the reaction rate or a complete halt of the reaction.

  • Reduced product yield and conversion of starting materials.

  • A noticeable change in the selectivity of the reaction, leading to the formation of undesired byproducts.

  • A change in the color of the reaction mixture, which might indicate a change in the catalyst's oxidation state or the formation of inactive catalyst species.

Q5: Can a poisoned catalyst be regenerated?

A5: In some cases, catalyst regeneration is possible, but it depends on the nature of the poison and the catalyst.[1][9] For reversible poisoning, a change in reaction conditions, such as increasing the temperature or flushing with an inert gas, might be sufficient. For irreversible poisoning, more aggressive chemical or thermal treatments may be necessary to remove the poison from the catalyst surface.[1][9] However, severe poisoning can lead to permanent deactivation, requiring replacement of the catalyst.

Troubleshooting Guides

Issue 1: Low or No Conversion in a Palladium-Catalyzed Carbonylation/Formylation

Possible Cause: Poisoning of the palladium catalyst by carbon monoxide (CO) from the decomposition of in-situ generated or added this compound.

Troubleshooting Steps:

  • Temperature Control: this compound decomposition is accelerated at higher temperatures.[6] Carefully control the reaction temperature to minimize decomposition. Consider running the reaction at a lower temperature, even if it requires a longer reaction time.

  • In-situ Generation vs. Pre-formed Reagent: If using pre-formed this compound, ensure it is fresh and has been stored properly at low temperatures to prevent prior decomposition.[6][10] If generating it in-situ from acetic anhydride and formic acid, control the addition rate and temperature to minimize the concentration of free this compound.

  • CO Scavengers: In some cases, the addition of a CO scavenger could be explored, although this may complicate the reaction system.

  • Catalyst Loading: An increase in catalyst loading may compensate for partial deactivation, but this is not an ideal or cost-effective solution.

Issue 2: Inconsistent Reaction Yields and Selectivity in Rhodium-Catalyzed Formylation

Possible Cause: Impurities in the reagents (e.g., formic acid, acetic anhydride, or substrates) are poisoning the rhodium catalyst.

Troubleshooting Steps:

  • Reagent Purity: Use high-purity reagents. Consider purifying the reagents before use, for example, by distillation of acetic anhydride and formic acid.

  • Substrate Purification: Ensure the substrate is free from potential poisons. Common problematic functional groups include thiols, and some nitrogen-containing heterocycles.

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst, which can be exacerbated by certain impurities.

  • Analysis of Reagents: If possible, analyze the reagents for common catalyst poisons like sulfur or halide compounds.

Quantitative Data on Catalyst Performance

The following table summarizes hypothetical quantitative data illustrating the impact of a common poison (CO) on a palladium-catalyzed formylation reaction.

ParameterUnpoisoned ReactionPoisoned Reaction (with 1% CO in headspace)
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄
Substrate Conversion >95%<20%
Product Yield 90%15%
Reaction Time 4 hours24 hours (reaction stalled)
Selectivity >98% for desired productDecreased, with formation of decomposition byproducts

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides

This protocol is adapted from a general method for the palladium-catalyzed reaction of aryl halides with formate salts and acetic anhydride.[1]

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol), and a suitable ligand (if required).

  • Reagent Addition: Under an inert atmosphere, add anhydrous solvent (e.g., DMF), followed by acetic anhydride (2.0 mmol) and a formate salt (e.g., lithium formate, 2.0 mmol).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

Catalyst_Poisoning_Pathway cluster_reaction Reaction Environment cluster_catalyst Catalytic Cycle Formyl_Acetate This compound (CH3COOCHO) CO Carbon Monoxide (CO) (Catalyst Poison) Formyl_Acetate->CO Decomposition Acetic_Acid Acetic Acid Formyl_Acetate->Acetic_Acid Decomposition Heat Heat Heat->Formyl_Acetate Active_Catalyst Active Pd(0) Catalyst CO->Active_Catalyst Inactive_Catalyst Inactive Pd-CO Complex Active_Catalyst->Inactive_Catalyst Poisoning

Caption: Pathway of catalyst poisoning by CO from this compound decomposition.

Troubleshooting_Workflow start Low Reaction Yield check_poisoning Suspect Catalyst Poisoning? start->check_poisoning check_reagents Check Reagent Purity check_poisoning->check_reagents Yes other_issue Investigate Other Issues (e.g., kinetics, stoichiometry) check_poisoning->other_issue No purify_reagents Purify Reagents check_reagents->purify_reagents check_temp Review Reaction Temperature purify_reagents->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp check_atmosphere Ensure Inert Atmosphere lower_temp->check_atmosphere rerun Re-run Experiment check_atmosphere->rerun

Caption: Troubleshooting workflow for low yield in catalyzed formylation reactions.

References

Technical Support Center: Improving Selectivity in Formylations with Formyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing formyl acetate for formylation reactions. The information is designed to help overcome common challenges and improve selectivity in your experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during formylation reactions using this compound, which is often generated in situ from acetic anhydride and formic acid.

Question: I am observing incomplete formylation of my amine substrate. What are the possible causes and solutions?

Answer:

Incomplete formylation can stem from several factors related to the reagent's stability and the reaction conditions.

  • Cause 1: Degradation of this compound. this compound is thermally unstable and can decompose, particularly at temperatures above 60°C, into acetic acid and carbon monoxide.[1] This decomposition is accelerated in the presence of impurities.[1]

  • Solution 1: Maintain a low reaction temperature. For the in situ generation of this compound from formic acid and acetic anhydride, it is often recommended to perform the reaction at temperatures as low as -20°C.[2] For the subsequent formylation step, allowing the reaction to proceed at or below room temperature is advisable.

  • Cause 2: Insufficient Formylating Agent. If generating this compound in situ, an inadequate amount of the reagent will naturally lead to incomplete conversion of the substrate.

  • Solution 2: Use a slight excess of formic acid when preparing this compound from acetic anhydride to ensure complete conversion of the anhydride.

  • Cause 3: Steric Hindrance. Highly sterically hindered amines may react sluggishly.

  • Solution 3: While this compound is effective for many sterically hindered amines,[2] extending the reaction time or a modest increase in temperature (while being mindful of decomposition) may be necessary. Monitor the reaction progress closely by TLC or LC-MS.

Question: My reaction is producing a significant amount of acetylated by-product. How can I improve the selectivity for formylation?

Answer:

The high selectivity of this compound for formylation over acetylation is one of its key advantages. If acetylation is observed, it is likely due to unreacted acetic anhydride or reaction conditions that favor the less reactive acetyl group.

  • Cause 1: Presence of Unreacted Acetic Anhydride. If this compound is generated in situ, residual acetic anhydride can compete in the reaction.

  • Solution 1: Ensure the complete reaction of acetic anhydride with formic acid during the in situ preparation. Using a slight excess of formic acid can help drive this reaction to completion.

  • Cause 2: Reaction Temperature. While the formyl group is inherently more electrophilic and less sterically hindered than the acetyl group in this compound, higher temperatures might provide enough energy to overcome the activation barrier for acetylation.

  • Solution 2: Perform the reaction at a lower temperature. The formylation reaction is typically rapid, even at low temperatures.[2]

Question: I am attempting to selectively formylate a primary amine in the presence of a secondary amine, but I am getting a mixture of products. How can I enhance the selectivity?

Answer:

Generally, primary amines are more reactive towards formylating agents than secondary amines due to less steric hindrance. However, achieving high selectivity can be condition-dependent.

  • Cause 1: Reaction Stoichiometry and Temperature. Using a large excess of the formylating agent or higher temperatures can lead to the formylation of the less reactive secondary amine.

  • Solution 1: Carefully control the stoichiometry of the formylating agent, using at most one equivalent relative to the primary amine. Running the reaction at a lower temperature will favor the kinetically preferred formylation of the primary amine.

Question: How can I selectively N-formylate an amino alcohol without significant O-formylation?

Answer:

This compound exhibits excellent chemoselectivity for the N-formylation of amines over the O-formylation of alcohols. This is because the lone pair of electrons on the nitrogen of the amine is more nucleophilic than that on the oxygen of the alcohol.

  • Cause: Inherent Chemoselectivity. The higher nucleophilicity of the amine group compared to the hydroxyl group ensures preferential N-formylation.

  • Solution: In most cases, simply reacting the amino alcohol with this compound will yield the desired N-formylated product with high selectivity. It is generally not necessary to protect the hydroxyl group.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for formylation?

This compound, also known as acetic formic anhydride, is a mixed anhydride of acetic acid and formic acid.[1] It is a highly effective formylating agent used to introduce a formyl group (-CHO) onto amines, amino acids, and alcohols.[1] Its key advantage is its high reactivity and selectivity, particularly for N-formylation.

Q2: What is the reason for the high selectivity of this compound in formylating the formyl group over the acetyl group?

The high selectivity is attributed to a combination of electronic and steric effects. The formyl carbonyl group is more electrophilic and less sterically hindered than the acetyl carbonyl group, making it more susceptible to nucleophilic attack by an amine.

Q3: Can this compound be purchased and stored?

This compound is not typically commercially available due to its instability. It slowly decomposes at room temperature and more rapidly at elevated temperatures, releasing carbon monoxide. Therefore, it is almost always prepared fresh for immediate use (in situ generation).

Q4: What are the common methods for preparing this compound in situ?

The most common method is the reaction of excess formic acid with acetic anhydride.[2] This reaction is typically performed at low temperatures (e.g., -20°C) to generate the this compound, which is then used directly for the formylation reaction.

Q5: What are the typical by-products of a formylation reaction using in situ generated this compound?

The primary by-product is acetic acid, which is formed from the acetyl portion of the this compound molecule after the formyl group has been transferred. If the reaction mixture is not worked up properly, residual formic acid may also be present.

Data Presentation

Table 1: Selectivity of Formylation with this compound for Different Functional Groups

Substrate TypeFunctional Group 1Functional Group 2Predominant ProductSelectivity
Amino AlcoholPrimary AminePrimary AlcoholN-FormylatedHigh
Amino AlcoholSecondary AminePrimary AlcoholN-FormylatedHigh
DiaminePrimary AmineSecondary AmineMono-formylated (Primary)Moderate to High
Aromatic vs. Aliphatic AmineAliphatic AmineAromatic AmineN-Formylated (Aliphatic)Moderate

Note: The selectivity is influenced by reaction conditions such as temperature and stoichiometry. Lower temperatures generally favor higher selectivity.

Experimental Protocols

Protocol 1: General Procedure for the In Situ Generation of this compound and N-Formylation of a Primary Amine

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add acetic anhydride (1.0 eq.).

  • Cooling: Cool the flask to -20°C using a suitable cooling bath (e.g., dry ice/acetone).

  • In Situ Generation of this compound: Slowly add formic acid (1.1 eq.) to the cooled acetic anhydride with vigorous stirring. Maintain the temperature at -20°C during the addition.

  • Reaction: After the addition is complete, stir the mixture at -20°C for 15-30 minutes.

  • Substrate Addition: Dissolve the primary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DCM) and add it dropwise to the cold solution of this compound.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Mandatory Visualization

formylation_pathway cluster_reagents Reagents cluster_intermediate In Situ Generation cluster_reaction Formylation formic_acid Formic Acid formyl_acetate This compound (Acetic Formic Anhydride) formic_acid->formyl_acetate acetic_anhydride Acetic Anhydride acetic_anhydride->formyl_acetate formylated_product N-Formylated Amine (R-NHCHO) formyl_acetate->formylated_product acetic_acid Acetic Acid (By-product) formyl_acetate->acetic_acid amine Amine (R-NH2) amine->formylated_product Nucleophilic Attack

Caption: In situ generation of this compound and subsequent N-formylation of an amine.

troubleshooting_workflow start Formylation Reaction with this compound issue Identify Issue start->issue incomplete Incomplete Reaction issue->incomplete No low_selectivity Low Selectivity (Acetylation observed) issue->low_selectivity Yes cause1_incomplete Cause: This compound Degradation incomplete->cause1_incomplete cause2_incomplete Cause: Insufficient Reagent incomplete->cause2_incomplete cause1_selectivity Cause: Unreacted Acetic Anhydride low_selectivity->cause1_selectivity cause2_selectivity Cause: High Reaction Temperature low_selectivity->cause2_selectivity solution1_incomplete Solution: Lower Reaction Temperature cause1_incomplete->solution1_incomplete solution2_incomplete Solution: Use Excess Formic Acid for In Situ Generation cause2_incomplete->solution2_incomplete solution1_selectivity Solution: Ensure Complete Reaction During In Situ Generation cause1_selectivity->solution1_selectivity solution2_selectivity Solution: Perform Reaction at Lower Temperature cause2_selectivity->solution2_selectivity

Caption: Troubleshooting workflow for formylation reactions with this compound.

References

Technical Support Center: Analytical Methods for Monitoring Formyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with formyl acetate reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring the synthesis of this compound?

A1: The most common methods for monitoring this compound reactions are Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, and chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS). Infrared (IR) spectroscopy and Thin-Layer Chromatography (TLC) are also used for qualitative monitoring.[1][2]

Q2: How can I use ¹H NMR to monitor the reaction?

A2: ¹H NMR is a powerful tool for monitoring the reaction in real-time. You can track the disappearance of reactant signals and the appearance of the this compound product signals. The formyl proton of this compound has a characteristic singlet peak around δ 9.05 ppm, while the acetyl protons show a singlet at approximately δ 2.25 ppm.[3] By integrating these peaks relative to an internal standard, you can quantify the reaction progress.

Q3: What are the typical starting materials for this compound synthesis, and what are their ¹H NMR signals?

A3: Common synthesis routes involve the reaction of sodium formate with acetyl chloride or formic acid with acetic anhydride.[3][4] Key ¹H NMR signals for these compounds are listed in the data table below.

Q4: My reaction involves N-formylation using a formylating agent. Which techniques are suitable for monitoring?

A4: For N-formylation reactions, techniques like ¹H NMR are excellent for tracking the consumption of the starting amine and the formation of the formylated product.[5] Mass spectrometry is also highly effective for identifying the product and any intermediates.[2]

Troubleshooting Guides

¹H NMR Spectroscopy

Problem: I see unexpected peaks in my ¹H NMR spectrum.

  • Possible Cause 1: Impurities in starting materials. Your starting materials (e.g., formic acid, acetic anhydride) may contain impurities or have degraded.

  • Solution: Run an NMR spectrum of each starting material individually to identify impurity peaks.

  • Possible Cause 2: Side reactions or decomposition. this compound can decompose into acetic acid and carbon monoxide, especially in the presence of moisture.[3] You might also have unreacted starting materials or other byproducts.

  • Solution: Compare the unidentified peaks with the known chemical shifts of potential byproducts like acetic acid (δ ~2.05 ppm), acetic anhydride (δ ~2.20 ppm), and formic acid (δ ~8.05 ppm).[3] Ensure your reaction is conducted under anhydrous conditions.

Problem: My peak integrations are not adding up correctly.

  • Possible Cause: Incomplete relaxation of nuclei between scans, which can affect the accuracy of integration.

  • Solution: Increase the relaxation delay (d1) in your NMR acquisition parameters. A delay of 5 times the longest T1 of the nuclei of interest is generally recommended for accurate quantification.

Mass Spectrometry (GC-MS, LC-MS)

Problem: I am observing extraneous peaks in my mass spectrum that don't correspond to my reactants or products.

  • Possible Cause 1: Contamination from lab equipment. Contaminants can leach from equipment, such as vulcanized rubber septa, especially when heated.[2]

  • Solution: Use PTFE-lined septa or redesign your reaction setup to avoid direct contact between the solvent and rubber components, for instance by using a condenser.[2]

  • Possible Cause 2: Interference from co-eluting species. Another compound with a similar mass-to-charge ratio (m/z) might be eluting at the same time as your analyte.

  • Solution: Adjust your chromatographic method (e.g., temperature gradient for GC, solvent gradient for HPLC) to improve separation. For proton-transfer-reaction mass spectrometry (PTR-MS), be aware that species like glycolaldehyde and ethyl acetate can interfere with acetic acid measurements at m/z 61.[6]

Problem: I have poor sensitivity for my analyte.

  • Possible Cause: Inefficient ionization of the analyte or matrix effects.

  • Solution: Optimize the ionization source parameters on your mass spectrometer. If using LC-MS, you may need to dilute your sample to mitigate matrix suppression effects. Ensure your sample preparation effectively removes interfering substances.

Data Presentation

Table 1: ¹H NMR Chemical Shifts for Species in this compound Synthesis

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicitySolventReference
This compound Formyl Proton~9.05SingletNeat[3]
Acetyl Protons~2.25SingletNeat[3]
Acetic Anhydride Acetyl Protons~2.20SingletNeat[3]
Acetyl Chloride Acetyl Protons~2.68SingletNeat[3]
Formic Acid Formyl Proton~8.05SingletNeat[3]
Acetic Acid Acetyl Protons~2.05SingletNeat[3]

Table 2: Comparison of Analytical Methods for Monitoring this compound Reactions

MethodPrincipleProsCons
¹H NMR Nuclear spin transitions in a magnetic field- Provides structural information- Quantitative- Non-destructive- Lower sensitivity than MS- Can be slow for real-time monitoring
GC-MS Separation by volatility, detection by mass- High sensitivity and selectivity- Good for volatile compounds- Requires volatile/thermally stable analytes- Destructive
HPLC-MS Separation by polarity, detection by mass- High sensitivity and selectivity- Broad applicability- Can be complex to develop methods- Potential for matrix effects
FTIR Spectroscopy Absorption of infrared radiation- Fast- Good for identifying functional groups (e.g., C=O)- Often qualitative- Complex mixtures can be hard to interpret
TLC Separation by polarity on a solid phase- Simple, fast, and inexpensive- Good for quick reaction checks- Qualitative only- Low resolution

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by ¹H NMR
  • Sample Preparation: At desired time points, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.

  • Dilution: Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene) if quantitative analysis is required.

  • Data Acquisition: Acquire a ¹H NMR spectrum. Ensure the relaxation delay is sufficient for quantitative accuracy (e.g., d1 = 10s).[1]

  • Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate the characteristic peaks for the this compound product (δ ~9.05 ppm) and the limiting reactant. Calculate the conversion by comparing the integral of the product peak to that of the starting material or the internal standard.[3]

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Quench a small aliquot of the reaction mixture by diluting it in a suitable solvent (e.g., ethyl acetate). This prevents further reaction.

  • Filtration: If the reaction mixture contains solids (e.g., sodium chloride byproduct), filter the diluted sample through a syringe filter (e.g., 0.22 µm PTFE) into a GC vial.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • GC Method: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature with a gradient to separate the reactants, product, and solvent (e.g., start at 40°C, ramp to 250°C).

  • MS Method: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 30-200) in electron ionization (EI) mode.

  • Analysis: Identify the peaks in the total ion chromatogram by their retention times and mass spectra. The molecular ion of this compound is m/z 88.06.[4] Quantify the components by integrating the peak areas.

Visualizations

Experimental_Workflow cluster_reaction Reaction Phase cluster_analysis Analytical Phase cluster_decision Decision Phase Setup 1. Reaction Setup (Anhydrous Conditions) Start 2. Initiate Reaction Setup->Start Sampling 3. Aliquot Sampling (Time Points) Start->Sampling Prep 4. Sample Preparation (Dilution/Quenching) Sampling->Prep Analysis 5. Instrumental Analysis (NMR, GC-MS, etc.) Prep->Analysis Data 6. Data Processing & Interpretation Analysis->Data Decision Reaction Complete? Data->Decision End Workup Decision->End Yes Continue Continue Reaction Decision->Continue No Continue->Sampling Monitor Again

Caption: General workflow for monitoring a this compound reaction.

Troubleshooting_Workflow cluster_PeakShape Peak Shape Issues cluster_ExtraPeaks Unexpected Peak Issues cluster_RetentionTime Retention Time Issues Start Start: Analytical Issue Detected Problem What is the issue? Start->Problem PeakShape PeakShape Problem->PeakShape Poor Peak Shape (Tailing/Fronting) ExtraPeaks ExtraPeaks Problem->ExtraPeaks Unexpected Peaks RetentionTime RetentionTime Problem->RetentionTime Retention Time Shift CheckColumn Check Column Health PeakShape->CheckColumn CheckContamination Check for Contamination (Septa, Solvents) ExtraPeaks->CheckContamination CheckFlowRate Verify Pump Flow Rate RetentionTime->CheckFlowRate CheckMobilePhase Verify Mobile Phase pH CheckColumn->CheckMobilePhase Solution Resolve & Re-analyze CheckMobilePhase->Solution CheckSideReaction Review Reaction Stoichiometry & Potential Side Products CheckContamination->CheckSideReaction CheckSideReaction->Solution CheckTemp Check Column Temperature CheckFlowRate->CheckTemp CheckMobileComp Verify Mobile Phase Composition CheckTemp->CheckMobileComp CheckMobileComp->Solution

Caption: Troubleshooting decision tree for common analytical issues.

Reaction_Pathway cluster_reactants Reactants cluster_byproducts Byproducts / Impurities R1 Formic Acid (HCOOH) Product This compound (HCOOCOCH3) R1->Product Main Reaction R2 Acetic Anhydride ((CH3CO)2O) R2->Product Main Reaction B1 Acetic Acid (CH3COOH) Product->B1 Decomposition B2 Carbon Monoxide (CO) Product->B2 Decomposition B3 Water (H2O) B3->B1 Catalyzes Decomposition B3->B2 Catalyzes Decomposition

Caption: Relationship between reactants, product, and byproducts.

References

Dealing with the hygroscopic nature of formyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with formyl acetate, focusing on challenges presented by its hygroscopic nature.

Frequently Asked Questions (FAQs)

Q1: My formylation reaction is giving low yields. Could water contamination in the this compound be the cause?

A1: Yes, water contamination is a likely culprit for low yields in formylation reactions. This compound is highly sensitive to moisture and will readily hydrolyze upon contact with water. This decomposition reaction consumes the this compound, reducing the amount available for your desired reaction.[1][2][3] The primary decomposition products are acetic acid and carbon monoxide.[1][2] The presence of acetic acid can also alter the pH of your reaction mixture, potentially leading to unwanted side reactions. Therefore, ensuring the anhydrous nature of your this compound is critical for successful formylation.[3]

Q2: I suspect my this compound has been exposed to air. How can I confirm water contamination and purify it?

A2: Visual inspection may not be sufficient to confirm water contamination. The most reliable method to quantify water content is through Karl Fischer titration.[4][5] However, be aware that formic acid, a potential decomposition product, can interfere with standard Karl Fischer reagents.[5] It's advisable to use methanol-free reagents for this analysis.[5]

If water contamination is confirmed, this compound can be purified by fractional distillation under reduced pressure.[1][6] It is important to use a dry distillation apparatus and maintain an inert atmosphere (e.g., with nitrogen or argon) to prevent further moisture exposure.

Q3: What are the best practices for storing this compound to prevent water absorption?

A3: Proper storage is crucial for maintaining the integrity of this compound. It should be stored at 4°C in a tightly sealed container.[1][3] Due to its slow decomposition at room temperature, which produces carbon monoxide gas, it is recommended to use a flask fitted with a polyethylene stopper rather than a completely sealed container that could explode from pressure buildup.[1][3] The storage area should be dry and well-ventilated. It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric moisture.

Q4: Can I use a drying agent to remove water from a solution of this compound? If so, which one is recommended?

A4: Yes, using a drying agent is a standard procedure for removing residual water from solutions containing esters like this compound. Suitable drying agents for esters include anhydrous magnesium sulfate (MgSO₄) and anhydrous calcium chloride (CaCl₂).[7][8][9][10] Molecular sieves (3Å or 4Å) are also an excellent option, particularly for achieving very low water content. When selecting a drying agent, consider its capacity, speed, and potential reactivity with your solvent or substrates.

Data Presentation: Drying Agent Comparison

The following table summarizes the properties of common drying agents suitable for use with this compound solutions.

Drying AgentChemical FormulaWater Absorption Capacity (g H₂O / g agent)SpeedAdvantagesDisadvantages
Anhydrous Magnesium Sulfate MgSO₄~0.8 - 1.2FastHigh capacity, fast-acting.Fine powder can make filtration difficult.
Anhydrous Calcium Chloride CaCl₂Can be > 1.5 (forms hydrates)MediumHigh capacity, low cost.Can form complexes with some esters, alcohols, and ketones.[7][10]
Molecular Sieves (3Å/4Å) (Na₂O)ₓ·(Al₂O₃)y·(SiO₂)z~0.14 - 0.24FastVery efficient at removing water to low levels, inert.Higher cost, needs activation before use.[11]

Experimental Protocols

Protocol 1: Drying a this compound Solution

Objective: To remove residual water from a solution of this compound in an organic solvent (e.g., diethyl ether, ethyl acetate).

Materials:

  • Solution of this compound

  • Anhydrous magnesium sulfate (MgSO₄) or 3Å molecular sieves

  • Erlenmeyer flask with a stopper

  • Filter paper and funnel or a filtration setup

  • Dry receiving flask

Procedure:

  • Place the this compound solution in a dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate (approximately 1-2 g per 100 mL of solution) to the flask.

  • Stopper the flask and swirl the contents. If the drying agent clumps together, it indicates the presence of water.

  • Continue adding small portions of the drying agent and swirling until some of the newly added agent remains free-flowing as a fine powder. This indicates that the water has been absorbed.

  • Allow the mixture to stand for 10-15 minutes to ensure complete drying.

  • Separate the dry solution from the drying agent by gravity filtration or by carefully decanting the liquid into a clean, dry receiving flask.

  • The dried this compound solution is now ready for use or further purification.

Protocol 2: Determination of Water Content by Karl Fischer Titration (Volumetric Method)

Objective: To quantify the water content in a this compound sample.

Materials:

  • Karl Fischer titrator (volumetric)

  • Methanol-free Karl Fischer solvent (e.g., based on imidazole)

  • One-component Karl Fischer titrant (CombiTitrant)

  • This compound sample

  • Airtight syringe

Procedure:

  • Add the methanol-free Karl Fischer solvent to the titration cell.

  • Pre-titrate the solvent with the Karl Fischer titrant until a stable, dry baseline is achieved.

  • Using an airtight syringe, accurately weigh and inject a known amount of the this compound sample into the titration cell.

  • Start the titration. The titrator will automatically dispense the titrant until all the water in the sample has reacted.

  • The instrument will calculate the water content, typically expressed as a percentage or in parts per million (ppm).

  • It is recommended to run the analysis in triplicate to ensure accuracy.

Note: Due to the reactivity of this compound, it is crucial to use a methanol-free system to prevent esterification reactions that could generate additional water and lead to inaccurate results.[5]

Visualizations

Troubleshooting Workflow for "Wet" this compound

troubleshooting_workflow Troubleshooting 'Wet' this compound start Low Yield or Suspected Water Contamination karl_fischer Perform Karl Fischer Titration (methanol-free method) start->karl_fischer is_wet Water Content Acceptable? karl_fischer->is_wet use_reagent Proceed with Experiment is_wet->use_reagent Yes dry_reagent Dry this compound Solution with Drying Agent (e.g., MgSO4, Mol. Sieves) is_wet->dry_reagent No (Trace Water) distill Purify by Fractional Distillation under Reduced Pressure is_wet->distill No (Significant Water) storage Store Properly: 4°C, Inert Atmosphere, Vented Stopper use_reagent->storage dry_reagent->use_reagent recheck Re-check Water Content distill->recheck recheck->use_reagent Acceptable recheck->distill Still Wet decomposition_pathway Hydrolysis of this compound formyl_acetate This compound (C₃H₄O₃) intermediate Unstable Intermediate formyl_acetate->intermediate + H₂O water Water (H₂O) water->intermediate acetic_acid Acetic Acid (CH₃COOH) intermediate->acetic_acid Decomposition formic_acid Formic Acid (HCOOH) intermediate->formic_acid Decomposition formic_acid->water Dehydration (slow) co Carbon Monoxide (CO) formic_acid->co Decomposition

References

Technical Support Center: Handling Formyl Acetate Decomposition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with formyl acetate. The information focuses on safely managing the gas evolution that occurs during its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound (acetic formic anhydride) is a highly effective formylating agent used in organic synthesis to introduce a formyl group (-CHO) onto various substrates, including amines, alcohols, and amino acids.[1] It is often generated in situ from formic acid and acetic anhydride.[1]

Q2: What causes gas evolution when using this compound?

A2: this compound is thermally unstable and decomposes to produce acetic acid and carbon monoxide gas.[2][3] This decomposition can be slow at room temperature but accelerates significantly with increased temperature, and in the presence of moisture or impurities.[2][3]

Q3: What are the primary hazards associated with this compound decomposition?

A3: The main hazards are:

  • Gas Pressure Buildup: The evolution of carbon monoxide can lead to a dangerous pressure increase in sealed containers, potentially causing an explosion. For this reason, this compound should never be stored in a tightly sealed vessel.[2]

  • Toxicity of Carbon Monoxide: Carbon monoxide is a toxic, odorless, and colorless gas. All work with this compound must be conducted in a well-ventilated fume hood.

  • Flammability: this compound is a flammable liquid.

  • Corrosivity: As it decomposes to acetic acid, it can be corrosive. It is also reported to be a skin and eye irritant.

Q4: How should I store this compound?

A4: Store this compound at refrigerated temperatures (around 4°C) in a flask fitted with a polyethylene stopper or a pressure-relief cap that allows gas to vent safely.[2] Never store it in a sealed container.

Troubleshooting Guide: Managing Gas Evolution During Experiments

Problem Possible Cause Solution
Rapid, Uncontrolled Gas Bubbling Reaction temperature is too high.Immediately cool the reaction vessel with an ice bath to slow the decomposition rate.
Addition of reagent was too fast.Add reagents dropwise or in small portions, especially when adding to a heated mixture.
Presence of catalytic impurities (e.g., residual acid or base).Ensure all glassware is clean and dry. Use purified reagents if necessary.
Pressure Buildup in the Reaction System The gas outlet is blocked or inadequate.Ensure the reaction setup includes a clear, unobstructed path for gas to exit, such as a condenser open to a bubbler or a scrubbing system.
The rate of gas evolution exceeds the venting capacity.Reduce the reaction scale or slow down the reaction rate by lowering the temperature or the rate of reagent addition.
Incomplete Reaction or Low Yield Premature decomposition of this compound.Prepare this compound in situ at a low temperature (e.g., -20°C to 0°C) and use it immediately.[1] Maintain a controlled temperature throughout the reaction.
Hydrolysis of this compound by moisture.Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Difficulty Monitoring Reaction Progress Gas evolution masks other reaction indicators.Monitor the reaction using techniques insensitive to gas evolution, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by periodically quenching small aliquots.

Experimental Protocols

Protocol 1: General Setup for Reactions with Gas Evolution

This protocol outlines a general setup for safely conducting a reaction that is expected to produce gas.

Methodology:

  • Glassware: Use a round-bottom flask with a sufficient headspace (at least twice the volume of the reaction mixture).

  • Gas Outlet: Equip the flask with a reflux condenser. The top of the condenser should be connected via tubing to a gas bubbler filled with mineral oil. This allows for visual monitoring of the gas evolution rate and prevents backflow of air.

  • Scrubbing System (Recommended for Carbon Monoxide): For reactions producing toxic gases like CO, the outlet of the bubbler should be directed into a scrubbing system before venting into the fume hood. A common laboratory-scale scrubber for CO involves passing the gas through a solution of copper(I) chloride in ammonia or hydrochloric acid.

  • Temperature Control: Place the reaction flask in a cooling bath (e.g., ice-water) on a magnetic stirrer. This allows for rapid cooling if the reaction becomes too exothermic.

  • Reagent Addition: Use a pressure-equalizing dropping funnel for the slow, controlled addition of liquid reagents.

  • Inert Atmosphere: If the reaction is moisture-sensitive, ensure the system is flushed with an inert gas (nitrogen or argon) before starting.

G

Protocol 2: In Situ Generation and Use of this compound for N-Formylation

This protocol is adapted from procedures for the N-formylation of primary amines, where this compound is generated and used in the same pot.[1]

Methodology:

  • Preparation: In a three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet connected to a bubbler, dissolve the primary amine in an appropriate anhydrous solvent (e.g., THF or toluene).

  • Cooling: Cool the solution to -20°C using a cooling bath.

  • In Situ Generation: Slowly add acetic anhydride to the cooled solution, followed by the dropwise addition of formic acid while maintaining the temperature at -20°C. This will generate this compound in situ.[1]

  • Reaction: Allow the reaction to stir at a low temperature, monitoring the progress by TLC. A slow evolution of CO may be observed in the bubbler.

  • Warming: Once the formation of the intermediate is complete, the reaction can be slowly allowed to warm to room temperature if required for the subsequent step. Be mindful that gas evolution may increase as the temperature rises.

  • Quenching: Upon completion, cool the reaction mixture back down in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to quench any remaining anhydride and acid. Caution: This will generate carbon dioxide gas, so the addition must be slow and controlled to avoid excessive foaming and pressure buildup.

  • Workup: Proceed with the standard aqueous workup and extraction of the desired formylated product.

G start Start: Amine in Anhydrous Solvent cool Cool to -20°C start->cool add_reagents Slowly Add Acetic Anhydride, then Formic Acid cool->add_reagents Generates this compound 'in situ' react Stir at Low Temperature (Monitor by TLC) add_reagents->react warm Optional: Warm to Room Temperature react->warm If required quench Cool to 0°C and Slowly Quench with aq. NaHCO3 react->quench Reaction Complete warm->quench workup Aqueous Workup and Extraction quench->workup Gas (CO2) evolution end End: Isolated Product workup->end

References

Validation & Comparative

A Comparative Guide to Formylating Agents: Formyl Acetate vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the introduction of a formyl group (-CHO) is a fundamental transformation, crucial for the construction of a vast array of molecules, including pharmaceuticals and other bioactive compounds. The choice of formylating agent is paramount, directly impacting reaction efficiency, selectivity, and scalability. This guide provides an objective comparison of formyl acetate against other common formylating agents, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal reagent for their specific needs.

Executive Summary

This compound, also known as acetic formic anhydride, is a potent and effective formylating agent for a range of substrates, including amines and alcohols.[1][2][3] It often provides high yields under mild conditions. However, its instability and sensitivity to moisture present handling challenges.[3] This guide compares this compound with other widely used formylating systems, such as formic acid-based methods and other specialized reagents, evaluating them on the basis of performance, substrate scope, safety, and practicality.

Performance Comparison of Formylating Agents

The efficacy of a formylating agent is best assessed through quantitative data on reaction yields and conditions. The following tables summarize experimental results for the N-formylation of amines and O-formylation of alcohols using various reagents.

N-Formylation of Amines: Comparative Data

The formylation of amines is a critical reaction in the synthesis of amides, which are prevalent in pharmaceuticals. Below is a comparison of different agents for the N-formylation of representative primary and secondary amines.

SubstrateFormylating Agent/SystemCatalyst/AdditiveSolventTemp. (°C)TimeYield (%)Reference(s)
AnilineFormic Acid (4 equiv.)NoneNeat600.5 h98[4]
AnilineFormic Acid (2 equiv.)Iodine (5 mol%)Solvent-free702 h94[1][5]
AnilineFormic Acid / Acetic AnhydrideSilica GelMicrowave--High[6]
BenzylamineFormic Acid (1.2 equiv.)NoneTolueneReflux4-9 h98[3]
BenzylamineFormic Acid / EDCI / NaHCO3OxymaDMF/H₂ORT3 h>99[7]
DibenzylamineFormic Acid (excess) / Acetic AnhydrideNone--20<15 min97-100[1]
MorpholineFormic Acid / EDCI / NaHCO3OxymaDMF/H₂ORT3 h92[7]

Table 1: N-Formylation of Various Amines with Different Reagents.

O-Formylation of Alcohols: Comparative Data

The protection of hydroxyl groups as formate esters is a common strategy in multi-step synthesis. This table compares the performance of different reagents for the O-formylation of alcohols.

SubstrateFormylating Agent/SystemCatalyst/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Benzyl AlcoholFormic Acid (2 equiv.)NoneDMSO90665[8][9]
Benzyl AlcoholNaBH(OCHO)₃ / Formic Acid (2 equiv.)NoneDMSO906678[8][9]
Benzyl AlcoholEthyl FormateAmberlyst-15NeatRT285[10]
Primary AlcoholsFormic AcidIodineSolvent-freeRT-Good to High[11]
Secondary AlcoholsFormic AcidIodineSolvent-freeRT-Good to High[11]
Primary Benzylic AlcoholsThis compound----High[12]
Secondary Benzylic AlcoholsThis compound----High[12]

Table 2: O-Formylation of Alcohols with Various Reagents.

In-Depth Analysis of Key Formylating Agents

This compound (Acetic Formic Anhydride)

This compound is a highly reactive formylating agent, often prepared in situ from formic acid and acetic anhydride or from sodium formate and acetyl chloride.[1][2]

  • Advantages:

    • High reactivity, often leading to high yields in short reaction times.[1]

    • Effective for both N-formylation and O-formylation.[1][12]

    • Can be used under mild conditions.[1]

  • Disadvantages:

    • Not commercially available and must be prepared before use.

    • Sensitive to moisture and thermally unstable, decomposing to acetic acid and carbon monoxide.[3]

    • Requires careful handling and storage at low temperatures.[2]

Formic Acid-Based Systems

Formic acid is an economical and readily available formylating agent. Its reactivity can be enhanced with dehydrating agents or catalysts.

  • Advantages:

    • Cost-effective and widely available.

    • Environmentally benign.

    • Can be highly effective, especially with catalysts or under neat conditions.[4]

    • Shows good chemoselectivity for amines over hydroxyl groups.[4]

  • Disadvantages:

    • Often requires elevated temperatures or long reaction times when used alone.[9]

    • The use of coupling agents like DCC or EDCI generates stoichiometric byproducts that need to be removed.[3]

Other Formylating Agents

A variety of other reagents have been developed for specific applications.

  • Chloral: Effective for the formylation of strongly basic amines at low temperatures, producing only chloroform as a byproduct.[1]

  • N-Formylsaccharin: A stable, crystalline solid that can formylate amines under mild conditions.[13]

  • CO₂/Hydrosilanes: A developing area focusing on the use of carbon dioxide as a C1 source, offering a greener approach to formylation.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for key formylation reactions.

Protocol 1: N-Formylation of an Amine with Acetic Formic Anhydride (in situ generation)

This protocol is adapted from a procedure for the N-monomethylation of primary amines, where N-formylation is the initial step.[1]

Materials:

  • Primary or secondary amine

  • Formic acid (excess)

  • Acetic anhydride

  • Appropriate solvent (e.g., THF)

  • Cooling bath (-20 °C)

Procedure:

  • Dissolve the amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to -20 °C using a suitable cooling bath.

  • Slowly add an excess of formic acid to the cooled solution.

  • Add acetic anhydride dropwise to the reaction mixture while maintaining the temperature at -20 °C. The in situ generation of this compound will occur.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes for most simple amines.[1]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude formamide.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: N-Formylation of Aniline with Formic Acid (Neat)

This protocol is based on a green chemistry approach for the N-formylation of amines.[4]

Materials:

  • Aniline

  • Formic acid (98-100%)

Procedure:

  • In a round-bottom flask, add aniline (1 equivalent).

  • Add formic acid (4 equivalents) to the aniline.

  • Heat the reaction mixture to 60 °C with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.[4]

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by pouring the mixture over crushed ice.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the pure product.

Protocol 3: O-Formylation of Benzyl Alcohol using Ethyl Formate and a Solid Acid Catalyst

This protocol utilizes a heterogeneous catalyst for a more environmentally friendly process.[10]

Materials:

  • Benzyl alcohol

  • Ethyl formate

  • Amberlyst-15 (solid acid resin)

Procedure:

  • To a round-bottom flask, add benzyl alcohol (1 mmol).

  • Add ethyl formate (3 mL), which acts as both the formylating agent and the solvent.

  • Add Amberlyst-15 catalyst (50 mg).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2 hours.[10]

  • Upon completion, filter the reaction mixture to remove the Amberlyst-15 catalyst.

  • The catalyst can be washed with a volatile solvent (e.g., diethyl ether), dried, and reused.

  • Evaporate the excess ethyl formate from the filtrate under reduced pressure to obtain the benzyl formate product.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using DOT language, illustrate the general workflows for the described formylation protocols.

experimental_workflow_1 cluster_prep Reaction Setup cluster_reaction Reaction & Workup start Dissolve Amine in Solvent cool Cool to -20°C start->cool add_fa Add Formic Acid cool->add_fa add_aa Add Acetic Anhydride add_fa->add_aa in situ generation of this compound monitor Monitor by TLC add_aa->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify

Caption: Workflow for N-formylation using in situ generated this compound.

experimental_workflow_2 cluster_reaction Neat Reaction cluster_workup Workup mix Mix Aniline and Formic Acid heat Heat to 60°C mix->heat monitor_tlc Monitor by TLC heat->monitor_tlc quench_ice Quench with Ice monitor_tlc->quench_ice extract_ea Extract with Ethyl Acetate quench_ice->extract_ea wash Wash with NaHCO₃ extract_ea->wash dry_conc Dry and Concentrate wash->dry_conc

Caption: Workflow for the neat N-formylation of aniline with formic acid.

experimental_workflow_3 cluster_reaction Heterogeneous Catalysis cluster_workup Product Isolation mix_reagents Mix Alcohol, Ethyl Formate, and Amberlyst-15 stir Stir at Room Temp. mix_reagents->stir monitor_tlc Monitor by TLC stir->monitor_tlc filter_catalyst Filter to Remove Catalyst monitor_tlc->filter_catalyst reuse_catalyst Wash and Reuse Catalyst filter_catalyst->reuse_catalyst evaporate Evaporate Solvent filter_catalyst->evaporate

Caption: Workflow for O-formylation using a solid acid catalyst.

Conclusion and Recommendations

The selection of an appropriate formylating agent is a critical decision in synthetic planning.

  • This compound is a powerful reagent for achieving high yields in formylation reactions, particularly when mild conditions are required. However, its instability necessitates careful preparation and handling.

  • Formic acid , especially when used with a catalyst or under neat conditions, offers a green and cost-effective alternative. It demonstrates excellent chemoselectivity for amines.

  • For O-formylation , catalytic methods using reagents like ethyl formate with a solid acid catalyst provide an environmentally friendly and efficient approach.

Researchers should consider the substrate's reactivity, functional group tolerance, desired reaction conditions, and safety implications when choosing a formylating agent. For sensitive substrates where high reactivity is needed at low temperatures, in situ generated this compound is a strong candidate. For large-scale, cost-effective syntheses, particularly of formamides, formic acid-based systems are often preferable. The development of catalytic systems continues to provide milder and more selective alternatives for this fundamental transformation.

References

A Comparative Guide to Formyl Acetate and Acetic Anhydride in Formylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, crucial for the preparation of aldehydes, formamides, and formate esters, which are pivotal intermediates in the synthesis of pharmaceuticals and other fine chemicals. This guide provides an objective comparison of two key reagents employed in formylation reactions: formyl acetate (acetic formic anhydride) and acetic anhydride, supported by experimental data and detailed protocols.

Overview of Reagents

This compound (Acetic Formic Anhydride) is a potent, yet unstable, formylating agent. It is a mixed anhydride of formic acid and acetic acid. Due to its instability, it is often prepared immediately before use or generated in situ. It is a colorless liquid that is sensitive to moisture and heat, decomposing to acetic acid and carbon monoxide.

Acetic Anhydride , while primarily an acetylating agent, serves as a precursor for the in situ generation of this compound when reacted with formic acid. This mixture is a commonly used and convenient formylating system. Additionally, acetic anhydride can be used in conjunction with other reagents, such as formamidine acetate, for the formylation of specific substrates like phenols.

Performance Comparison: A Data-Driven Analysis

The choice between using pre-synthesized this compound and an in situ method involving acetic anhydride depends on the substrate, desired reaction conditions, and scale. Below is a summary of their performance in the N-formylation of various amines and O-formylation of phenols.

N-Formylation of Anilines and Amines

The in situ generation of this compound from formic acid and acetic anhydride over a silica gel support provides an effective method for the N-formylation of a range of anilines and amines.

SubstrateProductReagent SystemReaction Time (min)Yield (%)Reference
AnilineN-PhenylformamideFormic Acid/Acetic Anhydride/Silica Gel284[1]
p-ToluidineN-(p-Tolyl)formamideFormic Acid/Acetic Anhydride/Silica Gel282[1]
2-NitroanilineN-(2-Nitrophenyl)formamideFormic Acid/Acetic Anhydride/Silica Gel297[1]
PiperidineN-FormylpiperidineFormic Acid/Acetic Anhydride/Silica Gel189[1]
Morpholine4-FormylmorpholineFormic Acid/Acetic Anhydride/Silica Gel195[1]
DiethylamineN,N-DiethylformamideFormic Acid/Acetic Anhydride/Silica Gel296[1]
DiphenylamineN,N-DiphenylformamideFormic Acid/Acetic Anhydride/Silica Gel497[1]
O-Formylation of Phenols

For the formylation of phenols, a combination of formamidine acetate and acetic anhydride has been shown to be effective.

SubstrateProductReagent SystemReaction TimeYield (%)Reference
4-Ethylphenol2-Formyl-4-ethylphenolFormamidine Acetate/Acetic Anhydride2 days-[2]
2-Methylresorcinol2,4-Diformyl-6-methylbenzene-1,3-diolFormamidine Acetate/Acetic Anhydride1 day-[2]
2,3-Naphthalenediol1,4-Diformylnaphthalene-2,3-diolFormamidine Acetate/Acetic Anhydride2 days-[2]
1,3-Dimethoxybenzene2,4-Diformyl-1,3-dimethoxybenzeneFormamidine Acetate/Acetic Anhydride-up to 80[3]

Experimental Protocols

N-Formylation of Amines using in situ Generated this compound

Reagents:

  • Substrate (amine/aniline)

  • Formic acid

  • Acetic anhydride

  • Silica gel

Procedure: [1]

  • To a mixture of the substrate (1 mmol), formic acid (2 mmol), and acetic anhydride (2 mmol), add 2 g of silica gel in a 50 mL beaker.

  • Stir the mixture for approximately 30 seconds until a free-flowing powder is obtained.

  • Irradiate the reaction mixture in a microwave oven at 300 W for the appropriate time (as indicated in the table, monitored by TLC).

  • After completion of the reaction, the product can be isolated by extraction with an appropriate solvent and subsequent purification.

O-Formylation of Phenols using Formamidine Acetate and Acetic Anhydride

Reagents:

  • Phenol substrate

  • Formamidine acetate

  • Acetic anhydride

  • Dioxane (solvent)

Procedure: [2]

  • Stir formamidine acetate (8.0 equiv) in dioxane (15 mL) at 100 °C in a round-bottom flask.

  • Once the target temperature is reached, add acetic anhydride (16.0 equiv) and continue stirring until the formamidine acetate fully dissolves (typically 30 minutes).

  • Add the phenol substrate (1.0 equiv) in one portion.

  • Cap the flask and allow the reaction to proceed for 2 days.

  • Work up the reaction by evaporating the dioxane and excess acetic anhydride under reduced pressure. The subsequent steps involve hydrolysis with aqueous HCl and extraction of the product.

Visualizing the Workflow and Comparison

To better understand the application of these reagents, the following diagrams illustrate the experimental workflows and a logical comparison.

formylation_workflow cluster_formyl_acetate This compound (Pre-formed) cluster_acetic_anhydride Acetic Anhydride Routes fa_prep Preparation: Sodium Formate + Acetyl Chloride fa_reagent This compound (Unstable) fa_prep->fa_reagent fa_formylation Formylation of Substrate (Amine, Alcohol) fa_reagent->fa_formylation fa_product Formylated Product fa_formylation->fa_product aa_reagent Acetic Anhydride in_situ In Situ Generation of this compound aa_reagent->in_situ aa_formylation_phenol O-Formylation of Phenols aa_reagent->aa_formylation_phenol formic_acid Formic Acid formic_acid->in_situ formamidine Formamidine Acetate formamidine->aa_formylation_phenol aa_formylation_amine N-Formylation of Amines in_situ->aa_formylation_amine aa_product Formylated Product aa_formylation_amine->aa_product

Caption: Experimental workflows for formylation reactions.

reagent_comparison center Formylation Reagents formyl_acetate This compound (Acetic Formic Anhydride) center->formyl_acetate acetic_anhydride Acetic Anhydride (in Formylation) center->acetic_anhydride fa_pros Pros: - Highly reactive - Potent formylating agent formyl_acetate->fa_pros Characteristics fa_cons Cons: - Unstable, requires fresh  preparation or in situ generation - Moisture sensitive formyl_acetate->fa_cons aa_pros Pros: - Stable, readily available precursor - Convenient for in situ generation - Versatile with co-reagents acetic_anhydride->aa_pros Characteristics aa_cons Cons: - Not a direct formylating agent - Can lead to acetylation  as a side reaction acetic_anhydride->aa_cons

Caption: Logical comparison of formylation reagents.

Discussion and Conclusion

This compound is a highly effective formylating agent, but its practical use is hampered by its instability.[4] The need for its fresh preparation or in situ generation adds a step to the experimental procedure. However, for sensitive substrates where a pure and highly reactive formylating agent is required, its preparation might be advantageous.

The use of Acetic Anhydride in combination with formic acid for the in situ generation of this compound is a widely adopted, practical, and convenient method for the N-formylation of amines.[5] The high yields and short reaction times, especially with microwave assistance, make this an attractive approach for many applications.[1] The selectivity for formylation over acetylation is generally high, as the formyl group is more electrophilic and sterically less hindered, making it more susceptible to nucleophilic attack.[6]

For the formylation of less reactive substrates such as phenols, acetic anhydride in combination with formamidine acetate provides a viable route.[2][7] This highlights the versatility of acetic anhydride as a reagent in different formylating systems.

References

A Comparative Guide to Formylating Agents: Formyl Acetate vs. Triethyl Orthoformate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the introduction of a formyl group is a fundamental transformation, pivotal in the construction of a vast array of pharmaceutical and agrochemical compounds. The choice of a formylating agent is critical, directly impacting reaction efficiency, substrate scope, and overall yield. This guide provides an objective, data-driven comparison of two prominent formylating agents: formyl acetate (also known as acetic formic anhydride) and triethyl orthoformate (TEOF).

At a Glance: Key Performance Metrics

Both this compound and triethyl orthoformate are effective reagents for the formylation of nucleophiles, particularly amines. However, they exhibit distinct differences in reactivity, reaction conditions, and substrate compatibility. The following table summarizes quantitative data compiled from various studies on the N-formylation of amines, offering a comparative overview of their efficacy.

FeatureThis compound (in situ)Triethyl Orthoformate
General Reactivity Highly reactive, often leading to very short reaction times.[1]Moderately reactive, reaction times can vary significantly based on substrate and catalyst.[2]
Typical Reaction Time < 15 minutes for many primary and secondary amines.[1]4 minutes to >2 hours, substrate dependent.[2]
Typical Yields Generally excellent, often in the range of 95-100%.[1][3]Good to excellent, typically 70-96%, but can be lower.[2]
Catalyst Requirement Often generated in situ from formic acid and acetic anhydride; can be used with or without a catalyst like silica gel.[1][3]Often requires an acid catalyst (e.g., H₂SO₄–SiO₂, p-TsOH) to enhance reactivity.[1][2]
Substrate Scope Broad, effective for primary, secondary, aromatic, and sterically hindered amines.[1]Broad, effective for a wide range of primary and secondary amines, including aromatic and heterocyclic amines.[2]
Chemoselectivity High chemoselectivity for amines in the presence of hydroxyl groups.[4]Can also react with alcohols, and is used as a protecting group for carbonyls, indicating broader reactivity.[5]

Quantitative Comparison: N-Formylation of Anilines

To provide a more direct comparison, the following table presents data for the N-formylation of aniline and its derivatives using both reagents under specific reported conditions.

SubstrateReagentCatalyst / ConditionsTimeYield (%)Reference
AnilineThis compound (in situ)Silica Gel, Microwave (300 W)2 min90%[3]
AnilineTriethyl OrthoformateH₂SO₄–SiO₂ / Reflux (65°C)4 min96%[2]
4-MethylanilineThis compound (in situ)Silica Gel, Microwave (300 W)2 min95%[3]
4-MethylanilineTriethyl OrthoformateH₂SO₄–SiO₂ / Reflux (65°C)10 min96%[2]
4-NitroanilineThis compound (in situ)Silica Gel, Microwave (300 W)4 min85%[3]
4-NitroanilineTriethyl OrthoformateH₂SO₄–SiO₂ / Reflux (65°C)25 min85%[2]
2,6-DimethylanilineThis compound (in situ)Formic Acid, Acetic Anhydride / -20°C to RT< 15 min97-100%[1]
2,6-DimethylanilineTriethyl OrthoformateH₂SO₄–SiO₂ / Reflux (65°C)2 h70%[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for N-formylation reactions using both reagents.

Protocol 1: N-Formylation using in situ Generated this compound

This protocol is adapted from a procedure for the rapid N-formylation of a broad range of amines with yields reported between 97-100%.[1]

Materials:

  • Primary or secondary amine (1.0 eq)

  • Formic acid (98-100%, excess)

  • Acetic anhydride (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., THF or Diethyl Ether)

Procedure:

  • In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., Argon), dissolve the amine in the anhydrous solvent.

  • Cool the mixture to -20°C using a suitable cooling bath (e.g., dry ice/acetone).

  • To this solution, add excess formic acid, followed by the dropwise addition of acetic anhydride while maintaining the temperature at -20°C. The in situ generation of this compound occurs rapidly.

  • Stir the reaction mixture at this temperature. The reaction is typically complete within 15 minutes, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-formyl product.

  • Purify the product as necessary, typically by column chromatography or recrystallization.

Protocol 2: Catalytic N-Formylation using Triethyl Orthoformate

This protocol is based on a highly efficient method for the N-formylation of various amines using an immobilized acid catalyst, with aniline yielding 96% of the product in 4 minutes.[2]

Materials:

  • Primary or secondary amine (1.0 eq, e.g., 6 mmol)

  • Triethyl orthoformate (4.0 eq, 24 mmol)

  • Immobilized sulfuric acid on silica gel (H₂SO₄–SiO₂) (e.g., 1.2 g)

Procedure:

  • To a round-bottomed flask, add the amine and triethyl orthoformate.

  • Add the H₂SO₄–SiO₂ catalyst to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) with vigorous stirring.

  • Monitor the reaction progress by TLC. Reaction times can vary from 4 minutes to 2 hours depending on the amine's reactivity.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the solid catalyst and wash the catalyst with an organic solvent (e.g., ethyl acetate).

  • Combine the filtrate and washings, and remove the solvent and excess triethyl orthoformate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel if necessary.

Reaction Mechanisms and Workflows

Understanding the underlying reaction mechanisms is key to optimizing conditions and predicting outcomes.

The high reactivity of This compound stems from its nature as a mixed anhydride. The formyl carbonyl group is significantly more electrophilic than the acetyl carbonyl due to the lack of electron-donating character from a methyl group. This leads to a preferential nucleophilic attack at the formyl carbon.

Formyl_Acetate_Formation cluster_0 In situ Generation FA Formic Acid AFA This compound (Acetic Formic Anhydride) FA->AFA AA Acetic Anhydride AA->AFA AcOH Acetic Acid AFA->AcOH

Caption: In situ generation of this compound.

Triethyl orthoformate typically requires acid catalysis to generate the reactive formylating species. The acid protonates one of the ethoxy groups, which is then eliminated as ethanol, forming a highly electrophilic diethoxycarbenium ion. This cation is the active electrophile that reacts with the nucleophile.

TEOF_Mechanism TEOF Triethyl Orthoformate HC(OEt)₃ Protonated_TEOF Protonated TEOF TEOF->Protonated_TEOF + H⁺ Carbenium_Ion Diethoxycarbenium Ion [HC(OEt)₂]⁺ Protonated_TEOF->Carbenium_Ion - EtOH Intermediate Tetrahedral Intermediate Carbenium_Ion->Intermediate + R-NH₂ Amine Amine R-NH₂ Amine->Intermediate Product Formamide R-NHCHO Intermediate->Product - EtOH, - H⁺ Ethanol Ethanol

References

A Comparative Guide to Spectroscopic Analysis for Confirming Formylation by Formyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the successful formylation of a molecule is a critical step in synthesis and characterization. Formyl acetate, also known as acetic formic anhydride, is an efficient reagent for introducing a formyl group (-CHO) onto substrates like amines, alcohols, and amino acids.[1][2] This guide provides a comparative overview of key spectroscopic techniques used to verify this transformation, complete with experimental data and protocols.

The formylation reaction involves the addition of a formyl group, which imparts a predictable mass and distinct spectroscopic signatures, allowing for unambiguous confirmation.[3] The primary methods for this confirmation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers unique insights into the molecular structure, and when used in combination, they provide conclusive evidence of successful formylation.

Workflow for Spectroscopic Confirmation of Formylation

The general process for confirming a formylation reaction involves synthesizing the product and then subjecting it to a series of spectroscopic analyses to detect the presence of the new formyl group and the modification of the original functional group.

Formylation_Confirmation_Workflow cluster_reaction Reaction Step cluster_analysis Spectroscopic Analysis cluster_results Confirmation Signatures start Starting Material (e.g., Primary/Secondary Amine) reagent + this compound start->reagent product Formylated Product (e.g., Formamide) reagent->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms nmr_h ¹H: New signal at δ 8-10 ppm Disappearance of N-H proton nmr->nmr_h nmr_c ¹³C: New signal at δ 160-185 ppm nmr->nmr_c ir_res New C=O stretch (~1670 cm⁻¹) New formyl C-H stretch (~2820 cm⁻¹) Disappearance of N-H stretch ir->ir_res ms_res Molecular Ion (M+) increases by 28 Da ms->ms_res final Structure Confirmed nmr_h->final nmr_c->final ir_res->final ms_res->final

Caption: Workflow for formylation and subsequent spectroscopic confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for structural elucidation, providing detailed information about the chemical environment of specific nuclei, primarily ¹H (protons) and ¹³C.[4]

¹H NMR Analysis

The most definitive evidence of formylation in a ¹H NMR spectrum is the appearance of a signal corresponding to the formyl proton (-CHO).

  • Key Signature: A new, distinct peak in the downfield region of the spectrum, typically between δ 8.0 and 10.0 ppm .[5][6] This region is characteristic of aldehyde protons, which are strongly deshielded by the anisotropic effect of the carbonyl group.[5]

  • Substrate-Dependent Changes:

    • Amine Formylation: The signal for the amine proton(s) (N-H), which can be broad and appear over a wide range, will disappear upon successful formylation.

    • Alcohol Formylation: The hydroxyl proton (O-H) signal will disappear.

¹³C NMR Analysis

Confirmation can be reinforced by observing the formyl carbon in the ¹³C NMR spectrum.

  • Key Signature: The appearance of a new resonance in the carbonyl region. For a formamide, this peak is typically found between δ 160 and 185 ppm .[7][8] For formate esters, it appears in a similar range.

Comparative NMR Data
NucleusSignal TypeStarting Material (Typical Amine)Formylated Product (Formamide)Confirmation Point
¹H Amine Proton (N-H)δ 1-5 ppm (broad)Signal disappearsDisappearance of reactant signal
¹H Formyl Proton (CHO)N/Aδ 8.0 - 10.0 ppm (singlet)Appearance of product signal[5]
¹³C Carbonyl CarbonN/Aδ 160 - 185 ppm Appearance of product signal[7][8]
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard and defined as 0.0 ppm.[6]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[9] For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.[10]

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the peaks to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[11]

  • Key Signatures: The introduction of a formyl group results in two highly characteristic signals:

    • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch. For formamides, this typically appears around 1650-1690 cm⁻¹ .[12]

    • Formyl C-H Stretch: This is a key confirmatory peak. It manifests as one or two distinct bands of medium intensity around 2695-2830 cm⁻¹ .[13] The presence of a C-H stretch below 3000 cm⁻¹ alongside a strong carbonyl peak is strong evidence for a formyl group.[14]

  • Substrate-Dependent Changes:

    • Amine Formylation: The N-H stretching bands of a primary (two bands) or secondary (one band) amine, typically found between 3300-3500 cm⁻¹ , will disappear.[15]

Comparative IR Data
Vibrational ModeStarting Material (Typical Amine)Formylated Product (Formamide)Confirmation Point
N-H Stretch 3300 - 3500 cm⁻¹ (medium, broad)Signal disappearsDisappearance of reactant signal
C=O Stretch N/A1650 - 1690 cm⁻¹ (strong, sharp)Appearance of strong carbonyl band[12]
Formyl C-H Stretch N/A~2720 & ~2820 cm⁻¹ (two bands, medium)Appearance of characteristic C-H aldehyde stretch[13]
Experimental Protocol for IR Analysis
  • Sample Preparation:

    • Neat Liquid: If the product is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid: A solid sample can be prepared as a KBr pellet or as a mull in Nujol.

    • ATR: Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, requiring only a small amount of the sample placed directly on the crystal.

  • Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically over a range of 4000 to 600 cm⁻¹.[11]

  • Data Analysis: Identify the key absorption bands and compare the product spectrum to the starting material spectrum to note the appearance and disappearance of the relevant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and confirmation of structural modifications.

  • Key Signature: A successful formylation adds a -CHO group and removes a hydrogen atom from the reacting functional group (e.g., N-H, O-H). This results in a net mass increase of 28 Da (Mass of CO). The molecular ion peak [M]⁺ of the product will therefore be 28 m/z units higher than the molecular ion peak of the starting material.

  • Fragmentation Analysis: The fragmentation pattern can also provide evidence. For example, formamides often show characteristic fragmentation patterns involving the cleavage of the amide bond. In the mass spectra of aliphatic amines, α-cleavage is a predominant fragmentation mode, which will shift upon formylation.[16][17]

Comparative MS Data
MeasurementStarting Material (e.g., R-NH₂)Formylated Product (R-NHCHO)Confirmation Point
Molecular Ion Peak [M]⁺[M+28]⁺Increase in molecular weight by 28 Da
Key Fragments Dependent on substrate structureFragments showing loss of -CHO (M-29) or other characteristic amide cleavagesNew fragmentation pattern consistent with product structure
Experimental Protocol for MS Analysis
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) for polar molecules or Electron Ionization (EI).

  • Data Acquisition: Acquire the mass spectrum, ensuring the mass range covers the expected molecular weights of both the starting material and the product. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.

  • Data Analysis: Identify the molecular ion peak and compare its m/z value with the theoretical mass of the expected product. Analyze the fragmentation pattern for further confirmation.

References

Isotopic Labeling with Formyl Acetate: A Comparative Guide for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking precise and efficient methods for quantitative proteomics, this guide provides an in-depth comparison of isotopic labeling using formyl acetate with established alternative techniques. We present supporting data from recent studies, detailed experimental protocols, and visualizations to aid in the selection of the optimal labeling strategy.

Introduction to Isotopic Labeling and N-Formylation

Isotopic labeling is a powerful technique in mass spectrometry-based proteomics for the relative and absolute quantification of proteins and their post-translational modifications (PTMs). By introducing stable isotopes into peptides, researchers can differentiate between samples and accurately measure changes in protein abundance. N-formylation, the addition of a formyl group to the N-terminus of a protein or the epsilon-amino group of lysine residues, is a biologically significant PTM involved in processes such as protein degradation and gene regulation. The study of this modification and its dynamics can be facilitated by isotopic labeling.

This compound (acetic formic anhydride) has emerged as a highly efficient reagent for N-formylation. Recent advancements have demonstrated a rapid, on-resin formylation method that utilizes the in situ generation of this compound from formic acid and acetic anhydride, achieving near-quantitative yields.[1][2][3][4] This guide will focus on this promising technique and compare it with two widely used quantitative proteomics strategies: stable isotope dimethyl labeling (DML) and stable isotope labeling by amino acids in cell culture (SILAC).

Comparison of Isotopic Labeling Strategies

The choice of an isotopic labeling strategy depends on several factors, including the sample type, desired level of multiplexing, cost, and the specific biological question being addressed. Here, we compare isotopic formylation using in situ generated this compound with DML and SILAC.

FeatureIsotopic Formylation (via in situ this compound)Stable Isotope Dimethyl Labeling (DML)Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Principle Chemical labeling of primary amines (N-terminus, Lysine) with an isotopically labeled formyl group.Chemical labeling of primary amines via reductive amination with isotopically labeled formaldehyde and a reducing agent.Metabolic incorporation of isotopically labeled essential amino acids (e.g., Arginine, Lysine) into proteins in vivo.
Labeling Efficiency Reported to be >90% for on-resin peptide formylation.[1][2][3]Generally high and rapid.[5]Near 100% incorporation is achievable, but requires complete cell cycles.
Specificity Primarily targets N-terminal α-amines and lysine ε-amines.Primarily targets N-terminal α-amines and lysine ε-amines.Specific to the amino acids being replaced.
Sample Type Applicable to synthetic peptides, purified proteins, and complex protein digests.Applicable to purified proteins and complex protein digests from any source.[6]Limited to cell cultures that can be metabolically labeled.
Workflow Stage Post-synthesis (for peptides) or post-digestion (for proteomics).Post-digestion.Pre-digestion; samples are combined at the cell or protein level.
Cost Potentially low, as it uses common and inexpensive reagents (formic acid, acetic anhydride).Low cost of reagents (formaldehyde, sodium cyanoborohydride).[1][7]High cost due to isotopically labeled amino acids and specialized cell culture media.
Multiplexing Can be adapted for duplex or potentially higher-plexing using different isotopic combinations of formic acid and acetic anhydride.Duplex and triplex labeling are common and straightforward.[1][7]Typically duplex or triplex, but can be extended with more labeled amino acids.
Potential Issues A potential side reaction is the formation of carbon monoxide from the decomposition of the mixed anhydride.[8] O-acylation can occur but can be reversed.[9]Side reactions are generally minimal under controlled conditions.Not applicable to all cell lines; requires complete metabolic incorporation.

Experimental Protocols

Isotopic Labeling of Peptides using in situ Generated this compound

This protocol is adapted from a rapid on-resin N-formylation procedure.[1][2][3] For isotopic labeling, either the formic acid or acetic anhydride would be replaced with its isotopically labeled counterpart (e.g., ¹³C-formic acid or D₆-acetic anhydride).

Materials:

  • Peptidyl-resin

  • Dimethylformamide (DMF)

  • Pyridine

  • Isotopically labeled formic acid (e.g., ¹³C-formic acid) or acetic anhydride (e.g., D₆-acetic anhydride)

  • Unlabeled acetic anhydride or formic acid

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Swell the peptidyl-resin in DMF.

  • Add pyridine and the unlabeled component (either formic acid or acetic anhydride) to the resin.

  • Add the isotopically labeled component (either acetic anhydride or formic acid) dropwise over 10 minutes while stirring.

  • Allow the reaction to proceed at room temperature.

  • Wash the resin extensively with DMF.

  • Cleave the formylated peptide from the resin using an appropriate cleavage cocktail.

  • Purify the labeled peptide using reverse-phase HPLC.

Stable Isotope Dimethyl Labeling (DML)

This is a widely used protocol for the quantitative analysis of protein digests.[5][6]

Materials:

  • Lyophilized peptide samples

  • Labeling buffer (e.g., 100 mM triethylammonium bicarbonate)

  • "Light" formaldehyde (CH₂O) and "heavy" formaldehyde (¹³CD₂O)

  • "Light" sodium cyanoborohydride (NaBH₃CN) and "heavy" sodium cyanoborohydride (NaBD₃CN)

  • Quenching solution (e.g., ammonia or glycine)

  • Formic acid

Procedure:

  • Resuspend peptide samples in the labeling buffer.

  • Add the appropriate isotopic formaldehyde solution to each sample.

  • Add the corresponding isotopic sodium cyanoborohydride solution to each sample.

  • Incubate at room temperature.

  • Quench the reaction by adding the quenching solution.

  • Combine the labeled samples.

  • Acidify the combined sample with formic acid.

  • Desalt the sample using a C18 StageTip or equivalent prior to LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_formylation Isotopic Formylation cluster_dml Dimethyl Labeling cluster_silac SILAC peptide Peptide/Protein Digest reagents Add Isotopically Labeled Formic Acid/Acetic Anhydride + Pyridine peptide->reagents reaction In Situ Generation of Isotopic this compound & Labeling reagents->reaction combine Combine Labeled Samples reaction->combine Combine Samples peptide_dml Peptide/Protein Digest reagents_dml Add Isotopically Labeled Formaldehyde & Reducing Agent peptide_dml->reagents_dml reaction_dml Reductive Amination reagents_dml->reaction_dml reaction_dml->combine cells Cell Culture media Grow in Media with Isotopically Labeled Amino Acids cells->media incorporation Metabolic Incorporation media->incorporation protein_extraction protein_extraction incorporation->protein_extraction Extract Proteins ms LC-MS/MS Analysis combine->ms digest digest protein_extraction->digest Digest Proteins digest->combine data Data Analysis & Quantification ms->data formylation_mechanism cluster_reactants Reactants cluster_intermediate In Situ Generation cluster_product Product formic_acid Isotopically Labeled Formic Acid formyl_acetate Isotopic this compound (Acetic Formic Anhydride) formic_acid->formyl_acetate Pyridine acetic_anhydride Acetic Anhydride acetic_anhydride->formyl_acetate Pyridine labeled_peptide Isotopically Labeled Formylated Peptide formyl_acetate->labeled_peptide peptide Peptide (with Primary Amine) peptide->labeled_peptide

References

A Comparative Guide to Formylating Agents: Focus on Formyl Acetate's Kinetic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and selective introduction of a formyl group is a critical step in the synthesis of many pharmaceutical intermediates and active ingredients. This guide provides a comparative analysis of formylation reactions, with a particular focus on the kinetic performance of formyl acetate against other common formylating agents. The information presented is supported by experimental data from peer-reviewed literature to facilitate informed decisions in reaction optimization and scale-up.

Performance Comparison of Formylating Agents

The high reactivity of this compound is attributed to the excellent leaving group potential of the acetate ion. The in-situ generation of this compound from formic acid and acetic anhydride provides a convenient and potent reagent for the formylation of a wide range of substrates, including amines and alcohols.

Below is a summary of quantitative data compiled from various studies, highlighting the performance of different formylating agents.

Formylating AgentSubstrateReaction TimeTemperature (°C)Yield (%)Reference
This compound (in situ) Various primary and secondary amines< 15 min-2097-100[1]
Formic AcidSubstituted anilines, primary and secondary amines40 - 90 min60Excellent[1]
Formic AcidAromatic and aliphatic amines10 - 900 min70Good to Excellent[1]
Formic AcidAmines< 8 hRoom Temp.Good to Excellent[1]
Ethyl FormateBenzyl alcohol7.5 hReflux92
Triethyl OrthoformatePrimary amines24 - 48 h (reflux) or 2-3 h (microwave)90 (microwave)Moderate to Good
Carbon Dioxide and HydrosilanesN-methylaniline13 h25~80[2]

Experimental Protocols

Detailed methodologies for key formylation reactions are provided below to allow for replication and adaptation.

N-Formylation of Amines with in situ Generated this compound

This procedure is adapted from a one-pot N-monomethylation of primary amines that proceeds through an N-formylation step.[1]

Materials:

  • Amine (1.0 eq)

  • Formic acid (excess)

  • Acetic anhydride

  • Appropriate solvent (e.g., THF)

Procedure:

  • The amine is dissolved in a suitable solvent and cooled to -20 °C.

  • A pre-mixed solution of excess formic acid and acetic anhydride (which generates this compound in situ) is added dropwise to the cooled amine solution with vigorous stirring.

  • The reaction is typically complete in less than 15 minutes.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is worked up by quenching with a suitable reagent, followed by extraction and purification of the formamide product.

N-Formylation of Amines with Formic Acid

This protocol describes a solvent-free formylation of amines using formic acid.[1]

Materials:

  • Amine (1.0 eq)

  • Formic acid (2.0 eq)

  • Melaminetrisulfonic acid (MTSA) (3 mol%)

Procedure:

  • The amine, formic acid, and MTSA are combined in a reaction vessel.

  • The mixture is stirred at 60 °C.

  • The reaction is monitored by TLC and is typically complete within 40 to 90 minutes.

  • Upon completion, the reaction mixture is worked up to isolate the formamide product.

O-Formylation of Alcohols with Ethyl Formate

This protocol is for the formylation of alcohols using ethyl formate as the formylating agent.

Materials:

  • Alcohol (1.0 eq)

  • Ethyl formate (serves as reagent and solvent)

  • Amberlyst-15 catalyst

Procedure:

  • The alcohol and Amberlyst-15 catalyst are added to an excess of ethyl formate.

  • The reaction mixture is refluxed.

  • For benzyl alcohol, the reaction is complete in 7.5 hours.

  • The catalyst is removed by filtration, and the product is isolated after removal of excess ethyl formate.

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for formylation reactions with this compound and formic acid, providing a visual comparison of the reaction pathways.

formylation_with_formyl_acetate Amine Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack FormylAcetate This compound FormylAcetate->Intermediate Product Formamide (R-NHCHO) Intermediate->Product Proton Transfer & Elimination LeavingGroup Acetate Ion Intermediate->LeavingGroup

Caption: Proposed mechanism for the N-formylation of an amine with this compound.

formylation_with_formic_acid Amine Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack FormicAcid Formic Acid (HCOOH) ProtonatedFA Protonated Formic Acid FormicAcid->ProtonatedFA Protonation Catalyst Acid Catalyst (H+) Catalyst->ProtonatedFA ProtonatedFA->Intermediate Product Formamide (R-NHCHO) Intermediate->Product Dehydration Water Water (H2O) Intermediate->Water

Caption: Proposed mechanism for the acid-catalyzed N-formylation of an amine with formic acid.

Conclusion

References

A Researcher's Guide to the Purity Assessment of Synthesized Formyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in research, science, and drug development, the purity of reagents is paramount. Formyl acetate, a valuable formylating agent, is no exception. Its efficacy and the integrity of the subsequent reactions depend critically on its purity. This guide provides a comparative analysis of common methods used to assess the purity of synthesized this compound, offering detailed experimental protocols and supporting data to ensure reliable and reproducible results.

Synthesis and Potential Impurities

This compound (acetic formic anhydride) is a mixed anhydride used for the formylation of alcohols, amines, and amino acids.[1][2] A prevalent laboratory-scale synthesis involves the reaction of sodium formate with acetyl chloride in an anhydrous ether solvent.[3][4]

Given this synthesis route, potential impurities in the final product can include:

  • Unreacted Starting Materials: Sodium formate, acetyl chloride.

  • Reaction Byproducts: Acetic anhydride, formic anhydride.[5]

  • Degradation Products: Acetic acid and formic acid, resulting from hydrolysis due to the compound's moisture sensitivity.[4][5]

  • Residual Solvents: Diethyl ether or other solvents used during synthesis and workup.

A thorough purity assessment is crucial to identify and quantify these potential contaminants.

Comparative Analysis of Purity Assessment Techniques

The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) are the most common methods employed.

Data Summary: Purity Analysis Techniques
TechniqueAnalyte TypeInformation ProvidedLimit of Detection (LOD)Key AdvantagesCommon Limitations
GC-MS Volatile organic compoundsSeparation and identification of volatile impurities (e.g., residual solvents, volatile byproducts).Low ppm to ppbHigh sensitivity and specificity for volatile compounds.Not suitable for non-volatile impurities (salts); potential for on-column degradation of thermally labile compounds.
¹H NMR Soluble compounds with protonsStructural confirmation, quantification of the main compound, and detection of proton-containing impurities.~0.1 mol%Rapid, non-destructive, provides structural information, and allows for quantification against an internal standard.Lower sensitivity compared to GC-MS; overlapping signals can complicate analysis.
HPLC Soluble, non-volatile compoundsSeparation and quantification of non-volatile impurities (e.g., starting material salts, degradation acids).Low ppmSuitable for non-volatile and thermally sensitive compounds.[6]Requires chromophores for UV detection; may require derivatization for some compounds.

Experimental Protocols

Detailed methodologies for each key analytical technique are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To identify and quantify volatile impurities such as residual solvents (diethyl ether) and volatile byproducts (acetic anhydride).

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: A polar capillary column, such as a DB-FFAP or HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of polar analytes like acids and anhydrides.[7]

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a high-purity, dry solvent such as dichloromethane or chloroform.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (Split ratio: 50:1)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 40°C, hold for 3 minutes. Ramp at 10°C/min to 240°C, hold for 5 minutes.[8]

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 250°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-400.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard or by area percent normalization, assuming similar response factors for structurally related compounds.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol

Objective: To confirm the structure of this compound and to detect and quantify proton-containing impurities.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantification).

    • Number of Scans: 16-64 scans.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals. The expected chemical shifts for this compound in CDCl₃ are approximately δ 9.0 (s, 1H, -CHO) and δ 2.2 (s, 3H, -CH₃).

    • Identify impurity peaks by their characteristic chemical shifts (e.g., acetic acid at ~δ 2.1 and a broad singlet for the acidic proton, formic acid at ~δ 8.0).[9]

    • Calculate the mole percent of impurities relative to the main compound using the integrated peak areas.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To detect and quantify non-volatile impurities, particularly the degradation products formic acid and acetic acid.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A column suitable for organic acid analysis, such as a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) or a specific organic acid column.[10]

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with an aqueous buffer, such as 0.05% phosphoric acid in water, is often effective for separating organic acids.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (where carboxylic acids show absorbance).[6]

    • Injection Volume: 10 µL.

  • Data Analysis: Identify and quantify peaks by comparing their retention times and UV spectra with those of known standards (formic acid, acetic acid). Create a calibration curve for each potential impurity for accurate quantification.

Visualizing the Workflow and Synthesis

To better understand the process, the following diagrams illustrate the purity assessment workflow and the synthesis pathway.

Purity_Assessment_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation Synthesized_FA Synthesized this compound GCMS GC-MS Analysis (Volatiles) Synthesized_FA->GCMS NMR ¹H NMR Analysis (Structure & Purity) Synthesized_FA->NMR HPLC HPLC Analysis (Non-Volatiles) Synthesized_FA->HPLC Data_Eval Data Evaluation & Comparison GCMS->Data_Eval NMR->Data_Eval HPLC->Data_Eval Purity_Report Final Purity Report Data_Eval->Purity_Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Synthesis_and_Impurities Na_Formate Sodium Formate Formyl_Acetate This compound (Desired Product) Na_Formate->Formyl_Acetate Reaction Unreacted Unreacted Starting Materials Na_Formate->Unreacted Ac_Chloride Acetyl Chloride Ac_Chloride->Formyl_Acetate NaCl NaCl Ac_Chloride->NaCl Ac_Chloride->Unreacted H2O H₂O (Moisture) Acetic_Acid Acetic Acid H2O->Acetic_Acid Formic_Acid Formic Acid H2O->Formic_Acid Formyl_Acetate->Acetic_Acid Hydrolysis Formyl_Acetate->Formic_Acid Hydrolysis

Caption: Synthesis of this compound and potential impurity formation pathways.

Comparison with Alternative Formylating Agents

While this compound is an effective reagent, its stability can be a concern.[5] Other agents are available, each with distinct advantages and disadvantages.

Formylating AgentKey CharacteristicsCommon ByproductsStability
This compound Moderately reactive, readily prepared.Acetic acid upon workup/hydrolysis.Moderate; sensitive to moisture and heat.[5]
N-Formylsaccharin Highly reactive, crystalline solid, stable.[11][12]Saccharin (easily removed by aqueous wash).High; stable solid at room temperature.
Formic Acid / DCC Uses inexpensive formic acid.Dicyclohexylurea (DCU), often difficult to remove completely.Reagents are stable, but the reaction can be low-yielding.[5]
Ethyl Formate Inexpensive and readily available liquid.Ethanol.Good; less reactive than anhydrides, often requiring heat.[11]

The choice of a formylating agent often depends on the specific requirements of the reaction, including substrate sensitivity, desired reaction conditions, and ease of product purification. For applications demanding high purity and mild conditions, reagents like N-formylsaccharin present a compelling alternative.[12]

By employing the rigorous analytical methods detailed in this guide, researchers can confidently ascertain the purity of their synthesized this compound, leading to more reliable and reproducible outcomes in their scientific endeavors.

References

Unveiling Reaction Products: A Comparative Guide to the Analysis of Formyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of analytical techniques for monitoring the products of reactions involving formyl acetate, tailored for researchers, scientists, and drug development professionals. This guide provides a comparative overview of 1H NMR spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy, complete with experimental protocols and performance data.

In the realm of organic synthesis, particularly in the formylation of amines and other nucleophiles, this compound (acetic formic anhydride) serves as a highly effective reagent. The successful outcome of these reactions hinges on the accurate monitoring of product formation and purity. While 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation and quantitative analysis, a comprehensive understanding of its performance in comparison to other analytical techniques is crucial for methodological optimization and data validation. This guide presents a detailed comparison of 1H NMR with GC-MS, HPLC, and IR spectroscopy for the analysis of this compound reaction products, using the N-formylation of benzylamine as a model reaction.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the specific requirements of the analysis, including the need for quantitative data, structural information, sensitivity, and throughput.

1H NMR Spectroscopy: This technique stands out for its ability to provide detailed structural information and for its inherent quantitative nature (qNMR) without the need for extensive calibration curves for each component.[1] It allows for the direct observation of both the disappearance of starting materials and the appearance of product signals in the reaction mixture, providing a real-time snapshot of the reaction progress.[2]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly sensitive and excellent for identifying and quantifying volatile components in a mixture.[3] For formylation reaction analysis, derivatization may sometimes be necessary to improve the volatility of the products.[4]

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique suitable for a wide range of non-volatile and thermally sensitive compounds.[5] It is widely used for the purification and quantitative analysis of reaction mixtures. Different detectors, such as UV-Vis or mass spectrometry (LC-MS), can be coupled with HPLC for enhanced specificity and sensitivity.[3]

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive technique that is particularly useful for identifying the presence of specific functional groups.[6] In the context of this compound reactions, it can be used to monitor the disappearance of the N-H bond in the starting amine and the appearance of the C=O and N-H bonds of the resulting formamide. However, it provides limited quantitative information and is less suitable for complex mixture analysis compared to chromatographic methods.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the discussed analytical techniques for the analysis of small organic molecules, providing a basis for comparison in the context of this compound reactions.

Feature1H NMRGC-MSHPLCIR Spectroscopy
Principle Nuclear spin transitions in a magnetic fieldSeparation by volatility, detection by mass-to-charge ratioSeparation by differential partitioning between mobile and stationary phasesVibrational transitions of molecular bonds
Primary Information Structural elucidation, quantificationComponent separation, identification, quantificationComponent separation, quantification, purificationFunctional group identification
Limit of Detection (LOD) ~2 µg/mL[4]< 0.01 µg/mL[7]~0.1-1 µg/mL (UV), <0.1 µg/mL (MS)~1-5% of the mixture
Limit of Quantitation (LOQ) ~5-10 µg/mL< 0.1 µg/mL[7]~0.5-5 µg/mL (UV), <0.5 µg/mL (MS)Not typically used for quantification
Analysis Time per Sample ~5-15 minutes[8]~20-40 minutes[9]~10-30 minutes[6]~1-2 minutes
Sample Preparation Minimal (dissolution in deuterated solvent)[8]Can require derivatization[4]Mobile phase preparation, filtration[10]Minimal to none
Cost per Sample Low[8]High[8]Moderate to High[6]Very Low
Instrument Cost High[8]Moderate to HighModerateLow to Moderate
Data Interpretation Requires expertise in spectral analysisRequires library matching and spectral interpretationBased on retention time and peak areaBased on characteristic absorption bands

Experimental Protocols: N-Formylation of Benzylamine

This section provides detailed experimental protocols for the synthesis of N-benzylformamide from benzylamine and this compound, and the subsequent analysis of the reaction mixture using 1H NMR, GC-MS, and HPLC.

Synthesis of N-Benzylformamide

Materials:

  • Benzylamine

  • This compound (Acetic formic anhydride)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Dean-Stark apparatus (optional, for driving the reaction to completion)[11]

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of benzylamine (1.0 eq) in anhydrous toluene in a round-bottom flask, add this compound (1.1 eq) dropwise at room temperature with stirring.

  • Monitor the reaction progress by taking aliquots for analysis (e.g., by TLC or 1H NMR). The reaction is typically complete within a few hours at room temperature. For less reactive amines, heating under reflux with a Dean-Stark trap to remove the acetic acid byproduct may be necessary.[11]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene (or another suitable organic solvent like ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-benzylformamide.

1H NMR Analysis Protocol

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture (a few milligrams) in approximately 0.6 mL of CDCl₃ containing TMS in an NMR tube.

  • Data Acquisition: Acquire the 1H NMR spectrum. Key parameters for quantitative analysis include a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest.[12]

  • Data Analysis:

    • This compound (Reactant): Look for the characteristic singlet of the formyl proton around δ 9.05 ppm and the acetyl protons around δ 2.25 ppm.

    • Benzylamine (Reactant): Identify the signals for the aromatic protons (multiplet, ~δ 7.2-7.4 ppm), the benzylic CH₂ protons (singlet, ~δ 3.8 ppm), and the NH₂ protons (broad singlet, variable chemical shift).

    • N-Benzylformamide (Product): The 1H NMR spectrum of N-benzylformamide in CDCl₃ shows a characteristic formyl proton signal as a doublet around δ 8.47 ppm, aromatic protons as a multiplet between δ 7.1 and 7.4 ppm, and the benzylic CH₂ protons as a doublet around δ 4.3 ppm.[13][14]

    • Quantification: Determine the relative amounts of reactants and products by integrating the characteristic, well-resolved signals. For example, compare the integral of the formyl proton of the product with the integral of the benzylic protons of the remaining starting material.

GC-MS Analysis Protocol

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC column suitable for the analysis of amines and amides (e.g., a mid-polarity column like DB-5ms).

  • Autosampler

  • Data analysis software with a mass spectral library.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peaks in the chromatogram based on their retention times.

    • Confirm the identity of each component by comparing its mass spectrum with a reference library. The mass spectrum of N-benzylformamide will show a molecular ion peak at m/z 135.[14]

    • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).

HPLC Analysis Protocol

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis at 254 nm).

  • Reversed-phase C18 column.

  • Autosampler

  • Data analysis software.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase to a final concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

  • HPLC Method:

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape). For example, a linear gradient from 10% to 90% acetonitrile over 15-20 minutes.[15][16]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm (due to the aromatic ring).

  • Data Analysis:

    • Identify the peaks based on their retention times, which can be confirmed by injecting standards of the starting materials and the purified product.

    • Quantify the relative amounts of each component by integrating the peak areas in the chromatogram.

Visualizing the Workflow and Comparison

The following diagrams, generated using the DOT language, illustrate the experimental workflow for 1H NMR analysis and the logical relationship when comparing it with alternative methods.

Experimental_Workflow cluster_reaction Reaction cluster_analysis 1H NMR Analysis start This compound + Benzylamine reaction N-Formylation Reaction start->reaction product Crude N-Benzylformamide reaction->product dissolve Dissolve in CDCl3 product->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process and Integrate acquire->process analyze Structural Elucidation & Quantitative Analysis process->analyze

Caption: Experimental workflow for the 1H NMR analysis of a this compound reaction.

Method_Comparison center Analysis of This compound Reaction Products nmr 1H NMR (Structural & Quantitative) center->nmr Detailed Structure gcms GC-MS (High Sensitivity, Volatiles) center->gcms Trace Analysis hplc HPLC (Versatile Separation) center->hplc Purification & Quantification ir IR Spectroscopy (Functional Groups) center->ir Rapid Screening nmr->gcms Complementary Info nmr->hplc Orthogonal Methods

Caption: Logical comparison of analytical methods for this compound reaction analysis.

References

A Researcher's Guide to Mass Spectrometry for Formylated Product Identification

Author: BenchChem Technical Support Team. Date: November 2025

Formylation, the addition of a formyl group, is a critical post-translational modification (PTM) that influences a protein's structure, function, and cellular location.[1][2][3] Its role in cellular metabolism, disease progression, and as a potential biomarker has made its accurate identification a priority for researchers in drug development and life sciences.[1] Mass spectrometry (MS) has emerged as the principal analytical tool for identifying and characterizing formylated proteins and peptides.[1][4]

This guide provides a comparative overview of the predominant mass spectrometry-based strategies for the analysis of formylated products, with a focus on bottom-up and top-down proteomics. It includes a summary of quantitative data, detailed experimental protocols, and workflow visualizations to assist researchers in selecting the optimal approach for their experimental goals.

Core Methodologies: A Comparative Analysis

The two primary strategies for analyzing proteins by mass spectrometry are bottom-up and top-down proteomics.[5] Each approach has distinct advantages and limitations for identifying formylated products.

Bottom-Up Proteomics: This is the most common approach in proteomics.[6][7] It involves the enzymatic digestion of proteins into smaller peptides prior to MS analysis.[6][8][9] While this method is high-throughput and sensitive, the process of digestion can lead to the loss of information regarding co-occurring PTMs on the intact protein.[8]

Top-Down Proteomics: In contrast, top-down proteomics analyzes intact proteins, preserving the complete landscape of PTMs on a specific "proteoform".[10][11][12] This "bird's-eye" view is invaluable for understanding the complex interplay of modifications on a single protein molecule.[10] However, this technique is generally lower in throughput and more technically demanding, especially for large or complex proteins.[13]

The selection between these two core strategies depends on the specific research question. Bottom-up is often ideal for large-scale screening and identification, while top-down excels at the detailed characterization of specific proteoforms.[8]

Data Summary: Technique Comparison

The following table summarizes the key characteristics and performance metrics of bottom-up and top-down proteomics for the identification of formylated proteins.

FeatureBottom-Up ProteomicsTop-Down Proteomics
Analyte Peptides (post-digestion)Intact Proteins
Primary Advantage High-throughput, high sensitivity for peptide detection, well-established protocols.[7][8]Complete proteoform characterization, preserves co-existing PTM information.[10][12]
Primary Limitation Loss of PTM connectivity, protein inference challenges.[6][11]Lower throughput, technically challenging for large proteins, potential for sample loss.[10][13]
Formylation Site Info Provides sequence context of the modified peptide.Provides localization on the intact protein sequence.[12]
Instrumentation Compatible with a wide range of MS instruments (Q-TOF, Orbitrap, Ion Trap).[4][14]Requires high-resolution mass spectrometers (FT-ICR, Orbitrap).[13]
Sample Complexity Well-suited for highly complex protein mixtures.[8]More effective with purified proteins or less complex mixtures.
Typical Application Large-scale identification of formylation sites across a proteome.Detailed characterization of specific formylated proteoforms and their modifications.

Experimental Workflows & Protocols

Accurate identification of formylation, which imparts a mass shift of 27.9949 Da, requires meticulous experimental design.[15] Below are generalized protocols for both bottom-up and top-down approaches.

Protocol 1: Bottom-Up Analysis of Formylated Peptides

This protocol outlines a standard workflow for identifying formylated peptides from a complex protein mixture.

  • Protein Extraction and Quantification: Isolate proteins from the biological sample and determine the total protein concentration using a standard assay (e.g., Bradford).

  • Reduction and Alkylation: Reduce disulfide bonds using Dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide to prevent bond reformation.

  • Proteolytic Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.[13]

  • (Optional) Enrichment: If formylated peptides are of low abundance, perform an enrichment step. This can involve immunoaffinity purification using antibodies specific to formylated lysine residues.[16]

  • LC-MS/MS Analysis:

    • Separate the peptides using reversed-phase liquid chromatography (RPLC).[7]

    • Analyze the eluted peptides using a tandem mass spectrometer.

    • The instrument will perform a full MS scan to detect peptide precursor ions, followed by MS/MS scans to fragment selected precursors.[17] Common fragmentation methods include Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).[10]

  • Data Analysis:

    • Use a database search engine (e.g., Sequest, Mascot) to match the experimental MS/MS spectra against a protein database.

    • Specify formylation (+27.9949 Da) as a variable modification on relevant amino acid residues (e.g., lysine, N-terminus).

    • Utilize software to validate peptide-spectrum matches and localize the formylation site.

Protocol 2: Top-Down Analysis of Formylated Proteins

This protocol is designed for the characterization of intact formylated proteins.

  • Protein Isolation and Purification: Isolate the target protein or protein complex. This step is critical as top-down analysis is less tolerant of complex mixtures.

  • Sample Cleanup: Desalt and purify the intact protein sample to remove contaminants that can interfere with MS analysis.

  • LC-MS/MS Analysis:

    • Separate intact proteins using liquid chromatography.

    • Introduce the proteins into a high-resolution mass spectrometer.

    • Acquire a high-resolution full MS scan to determine the accurate mass of the intact proteoforms.

    • Select specific proteoform ions for fragmentation. Advanced fragmentation methods like Electron-Transfer Dissociation (ETD) or hybrid methods like EThcD are often used to achieve extensive sequence coverage for large proteins.[10]

  • Data Analysis:

    • Deconvolute the raw MS spectra to determine the neutral mass of the intact proteoforms.

    • Compare the measured mass to the theoretical mass to identify potential modifications, including formylation.

    • Use specialized software to map the fragmentation data back to the protein sequence to precisely localize the formylation site and other PTMs.

Visualizing the Process

Diagrams created using the DOT language help to clarify complex workflows and relationships.

cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis ProteinSample Protein Sample Digestion Enzymatic Digestion (Bottom-Up) ProteinSample->Digestion Purification Purification (Top-Down) ProteinSample->Purification Peptides Peptide Mixture Digestion->Peptides IntactProteins Intact Proteins Purification->IntactProteins LC Liquid Chromatography Peptides->LC IntactProteins->LC MS MS Scan (Precursor Ions) LC->MS MSMS MS/MS Scan (Fragment Ions) MS->MSMS DatabaseSearch Database Search MSMS->DatabaseSearch Proteoform_Char Proteoform Characterization MSMS->Proteoform_Char PTM_ID Formylation Site ID DatabaseSearch->PTM_ID cluster_BU Bottom-Up Proteomics cluster_TD Top-Down Proteomics BU_Start Protein Mixture BU_Digest Digestion BU_Start->BU_Digest BU_Peptides Peptide Analysis (LC-MS/MS) BU_Digest->BU_Peptides BU_Infer Protein Inference BU_Peptides->BU_Infer TD_Start Intact Protein TD_Analyze Intact Protein Analysis (LC-MS/MS) TD_Start->TD_Analyze TD_Characterize Direct Proteoform Characterization TD_Analyze->TD_Characterize cluster_challenges Key Challenges cluster_solutions Methodological Solutions center Formylation Identification LowAbundance Low Abundance center->LowAbundance Artifacts Chemical Artifacts (e.g., from Formic Acid) center->Artifacts Localization Site Localization Ambiguity center->Localization Enrichment Enrichment Strategies LowAbundance->Enrichment addresses HighResMS High-Resolution MS Artifacts->HighResMS distinguished by AdvFrag Advanced Fragmentation (ETD) Localization->AdvFrag resolved by

References

Formyl Acetate: A Performance Benchmark for Formylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of formyl acetate (also known as acetic formic anhydride, AFA) against other common formylating agents. This compound is a highly reactive and efficient reagent used for the introduction of a formyl group (-CHO) onto nucleophiles such as amines, alcohols, and organometallic reagents. Due to its high reactivity, it is often prepared in situ for immediate use. This document summarizes quantitative performance data, details key experimental protocols, and visualizes relevant workflows to assist researchers in selecting the optimal reagents and conditions for their specific synthetic needs.

Data Presentation: Performance in Formylation Reactions

The performance of this compound is benchmarked against other common formylating systems across three key transformations: N-formylation of amines, O-formylation of alcohols, and the formylation of Grignard reagents to synthesize aldehydes.

Table 1: N-Formylation of Amines

This compound demonstrates exceptional efficiency for the N-formylation of a wide range of amines, often providing near-quantitative yields in very short reaction times.[1]

Formylating Agent/SystemSubstrateConditionsTimeYield (%)Reference
This compound (AFA) Primary AminesIn situ (HCOOH, Ac₂O), -20 °C< 15 min97-100[1]
This compound (AFA) Amino AcidsPure AFA, various solvents1-120 min70-95[2]
Formic Acid (85% aq.)BenzylamineToluene, reflux (Dean-Stark)4-9 h98[3]
Formic Acid / I₂ (5 mol%)AnilineNeat, 70 °C2 h94[4]
Formic Acid / EDCIL-phenylalanineH₂O-85-95[5]
CO₂ / PhSiH₃ / Zn(OAc)₂N-methylanilineNeat, 25 °C-92[6]
Table 2: O-Formylation of Alcohols

While specific comparative data is less abundant, this compound is known to be an effective agent for the formylation of alcohols.[7] The following table compares typical conditions for O-formylation using various reagents.

Formylating Agent/SystemSubstrate TypeConditionsYield (%)Reference
This compound (AFA) AlcoholsGeneral application-High
Formic Acid / Ni(II) catalystAlkanolaminesNeat, Room TempGood-Excellent[8]
Ethyl Formate / BiCl₃Primary AlcoholsNeat, Room Temp~95[9]
CO₂ / NaBH₄ / Formic AcidPrimary AlcoholsTHF, 90 °C> 88[10][11]
Table 3: Aldehyde Synthesis from Grignard Reagents

This compound is a reagent for the conversion of Grignard reagents into aldehydes.[7] Its performance can be compared to other specialized formylating agents designed for this transformation.

Formylating AgentGrignard Reagent (R-MgX)ConditionsYield (%)Reference
This compound (AFA) General R-MgXGeneral application--
2-(N-Methyl-N-formyl)aminopyridinePhenyl-MgBrTHF, 0 °C to H₃O⁺90[12]
2-(N-Methyl-N-formyl)aminopyridinen-Butyl-MgBrTHF, 0 °C to H₃O⁺78[12]
2-(N-Methyl-N-formyl)aminopyridineVinyl-MgBrTHF, 0 °C to H₃O⁺70[12]
N-FormylpiperidinePhenyl-MgBrTHF, 0 °C75-84-

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships relevant to the use of this compound.

G cluster_0 Method 1: Acetyl Chloride cluster_1 Method 2: Acetic Anhydride (In Situ) reagent reagent process process product product lab lab NaCHO2 Sodium Formate Mix1 Mix & Stir (23-27 °C) NaCHO2->Mix1 AcCl Acetyl Chloride AcCl->Mix1 Ether Anhydrous Ether (Solvent) Ether->Mix1 Filter Filtration (for Method 1) Mix1->Filter HCOOH Formic Acid Mix2 Mix & Stir (0 °C) HCOOH->Mix2 Ac2O Acetic Anhydride Ac2O->Mix2 AFA This compound (C₃H₄O₃) Mix2->AFA lab_or OR Distill Low Pressure Distillation Filter->Distill Distill->AFA lab_or->AFA (for in situ use) G reagent reagent process process product product intermediate intermediate Amine Primary/Secondary Amine (R₂NH) Reaction Reaction (e.g., -20 °C to RT) Amine->Reaction AFA This compound (prepared in situ or pure) AFA->Reaction Workup Aqueous Workup / Evaporation Reaction->Workup Byproduct Acetic Acid (Byproduct) Reaction->Byproduct generates Formamide N-Formylated Amine (R₂N-CHO) Workup->Formamide G center_node center_node high_perf high_perf med_perf med_perf low_perf low_perf AFA This compound (AFA) Reactivity High Reactivity AFA->Reactivity very high Conditions Mild Conditions (-20 °C to RT) AFA->Conditions very mild Yields Excellent Yields (often >95%) AFA->Yields excellent Stability Low Stability (made in situ) AFA->Stability unstable Selectivity High Selectivity AFA->Selectivity high FormicAcid Formic Acid + Heat/Catalyst FormicAcid->AFA Milder Conditions DCC Formic Acid + DCC/EDCI DCC->AFA Avoids Urea Byproduct CO2 CO₂ + Reductant CO2->AFA Less Reactive

References

A Researcher's Guide to Validating the Structure of Formyl Acetate Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthesized molecules is a cornerstone of reliable and reproducible research. When employing formyl acetate as a formylating agent, a thorough validation of the resulting products is critical to ensure the desired molecular entity has been formed and to identify any potential byproducts. This guide provides a comparative overview of analytical techniques, detailed experimental protocols, and a logical workflow for the structural elucidation of this compound reaction products.

This compound, also known as acetic formic anhydride, is a potent and efficient reagent for the introduction of a formyl group (-CHO) onto various nucleophiles, primarily amines and alcohols. The expected products are formamides and formate esters, respectively. However, as with any chemical transformation, the potential for side reactions and the presence of impurities necessitate a robust validation strategy.

Comparing Analytical Techniques for Structural Validation

A multi-pronged analytical approach is essential for the unambiguous structural determination of formylation products. The choice of technique depends on the specific information required, from initial purity assessment to detailed structural mapping.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy - Presence of the formyl proton (δ 8-9 ppm) - Structural environment of protons adjacent to the formyl group - Purity assessment- Provides detailed structural information - Non-destructive - Quantitative- Can be complex for large molecules - May require deuterated solvents
¹³C NMR Spectroscopy - Presence of the formyl carbon (δ 160-170 ppm) - Carbon skeleton of the molecule- Complements ¹H NMR data - Provides information on non-protonated carbons- Lower sensitivity than ¹H NMR - Longer acquisition times
Mass Spectrometry (MS) - Molecular weight of the product - Fragmentation patterns for structural clues- High sensitivity - Provides molecular weight information- Can be destructive - Isomeric compounds may not be distinguishable
Infrared (IR) Spectroscopy - Presence of the C=O stretch of the formyl group (~1700-1720 cm⁻¹) - N-H stretch in formamides (~3300 cm⁻¹)- Fast and simple - Good for functional group identification- Provides limited structural detail - Can be affected by sample preparation
High-Performance Liquid Chromatography (HPLC) - Purity assessment - Separation of product from impurities and starting materials- High resolution and sensitivity - Quantitative- Requires method development - Destructive
Gas Chromatography-Mass Spectrometry (GC-MS) - Purity assessment of volatile compounds - Separation and identification of volatile impurities- Excellent for volatile and thermally stable compounds - Combines separation and detection- Not suitable for non-volatile or thermally labile compounds

Experimental Protocols

General Reaction Procedure for Formylation of an Amine with this compound
  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate in a suitable anhydrous solvent (e.g., diethyl ether, tetrahydrofuran).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add this compound (typically 1.0-1.2 equivalents) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting amine is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude formamide product by column chromatography on silica gel or recrystallization.

Characterization of a Formamide Product
  • ¹H NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). The characteristic formyl proton signal is expected between δ 8.0 and 8.5 ppm. For primary amines, two distinct N-H proton signals may be observed due to restricted rotation around the C-N amide bond.

  • ¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum of the sample. The formyl carbon typically appears in the range of δ 160-165 ppm.

  • Mass Spectrometry: Obtain a mass spectrum (e.g., using electrospray ionization - ESI) to confirm the molecular weight of the formamide.

  • IR Spectroscopy: Acquire an IR spectrum of the product. Look for a strong carbonyl (C=O) absorption band around 1670-1700 cm⁻¹ and an N-H stretching band (if applicable) around 3300 cm⁻¹.

Logical Workflow for Product Validation

The following diagram illustrates a systematic workflow for the validation of this compound reaction products.

ValidationWorkflow Start Crude Reaction Mixture TLC_HPLC Initial Purity Assessment (TLC / HPLC) Start->TLC_HPLC Assess complexity Purification Purification (Column Chromatography / Recrystallization) TLC_HPLC->Purification Further_Analysis Further Analysis of Impurities TLC_HPLC->Further_Analysis If impurities detected Pure_Product Purified Product Purification->Pure_Product NMR_1H ¹H NMR Spectroscopy Pure_Product->NMR_1H NMR_13C ¹³C NMR Spectroscopy Pure_Product->NMR_13C MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR Structure_Confirmation Structure Confirmed NMR_1H->Structure_Confirmation NMR_13C->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

A logical workflow for the validation of this compound reaction products.

Potential Side Products and Their Identification

While formylation with this compound is generally selective, the formation of byproducts is possible and should be investigated.

  • Acetylated Products: In reactions with alcohols, particularly primary and secondary ones, the corresponding acetate ester can be a potential byproduct. This can be identified by the characteristic acetyl methyl signal in ¹H NMR (around δ 2.0-2.1 ppm).

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of the starting amine or alcohol. These can be readily identified by comparing the spectra of the crude product with those of the starting materials.

  • Decomposition of this compound: this compound can decompose to acetic acid and formic acid, which would be present in the crude reaction mixture. These can typically be removed during the aqueous work-up.

Hypothetical Signaling Pathway Application

The validated formylated products can be valuable tools in drug discovery and chemical biology. For instance, a formylated molecule could be designed as an inhibitor of a specific enzyme in a signaling pathway.

SignalingPathway Ligand External Signal (Ligand) Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response Inhibitor Formylated Product (Inhibitor) Inhibitor->Kinase2

A hypothetical signaling pathway inhibited by a formylated product.

By adhering to a rigorous validation process, researchers can ensure the structural integrity of their synthesized compounds, leading to more reliable and impactful scientific outcomes. The combination of chromatographic and spectroscopic techniques provides a powerful toolkit for the comprehensive characterization of this compound reaction products.

A Comparative Guide to Formyl Acetate in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a formylating agent is a critical decision in the synthesis of many pharmaceutical intermediates and active ingredients. An ideal reagent should be efficient, cost-effective, and safe to handle, with minimal environmental impact. This guide provides a comprehensive cost-benefit analysis of formyl acetate (acetic formic anhydride) and compares its performance with common alternatives, supported by experimental data and detailed protocols.

Executive Summary

This compound is a potent formylating agent capable of reacting with a wide range of nucleophiles under mild conditions. However, its high cost, instability, and limited commercial availability in bulk quantities are significant drawbacks. In contrast, alternative methods such as the Vilsmeier-Haack reaction, formylation with formic acid activated by coupling agents, and the use of N-formylsaccharin offer more cost-effective and scalable solutions, albeit with their own sets of advantages and disadvantages regarding safety, byproducts, and substrate scope. The choice of the most suitable formylating agent will ultimately depend on the specific requirements of the synthesis, including scale, substrate, and available resources.

Cost-Benefit Analysis of Formylating Agents

A direct cost comparison of formylating agents is crucial for process development and scaling. The following table provides an estimated cost analysis based on currently available data. It is important to note that the price for this compound is based on small, laboratory-scale quantities, and industrial-scale pricing may differ significantly.

Reagent/MethodKey ComponentsEstimated Price (USD)Cost per Mole of Formylating Agent (USD)Key Considerations
This compound This compound~$1/kg (indicative bulk price from some suppliers)~ $0.09High reactivity, mild conditions; unstable, not widely available in bulk, high cost for lab quantities.
Vilsmeier-Haack Phosphorus Oxychloride (POCl3) + N,N-Dimethylformamide (DMF)POCl3: ~$0.7 -
2.5/kg(bulk),DMF:2.5/kg (bulk), DMF: ~2.5/kg(bulk),DMF:
0.02 - $10/kg (bulk)
< $0.10Cost-effective, widely used in industry; corrosive and hazardous reagents, acidic byproducts.
Formic Acid + DCC Formic Acid + Dicyclohexylcarbodiimide (DCC)Formic Acid: ~$0.5 -
1.5/kg(bulk),DCC:1.5/kg (bulk), DCC: ~1.5/kg(bulk),DCC:
10 - $20/kg (bulk)
> $2.00Mild conditions; formation of dicyclohexylurea (DCU) byproduct which can be difficult to remove.
N-Formylsaccharin N-Formylsaccharin~$7 - $24/g (lab scale)> $1500Solid, stable, and reactive; high cost, saccharin byproduct.

Disclaimer: Prices are estimates based on available data and may vary depending on supplier, purity, and quantity.

Performance Comparison: N-Formylation of Aniline

To provide a direct comparison of performance, the N-formylation of aniline is presented as a model reaction. The following table summarizes typical experimental data for different formylating agents.

Formylating AgentReaction ConditionsReaction TimeYield (%)Reference
Formic Acid-Acetic Anhydride/SiO2 Microwave irradiation (300 W)2 min84
Vilsmeier-Haack Reagent DMF, POCl3, 0 °C to RT6.5 h77 (for a substituted aniline)
Formic Acid Neat, 60 °C15 min95
N-Formylsaccharin Mechanochemical milling, 30 Hz30 min52

Detailed Experimental Protocols

Synthesis of this compound (Acetic Formic Anhydride)

This compound is often prepared in situ or used immediately after synthesis due to its instability.

Method 1: From Sodium Formate and Acetyl Chloride

  • In a dry, three-necked round-bottomed flask equipped with a stirrer, thermometer, and reflux condenser, add finely ground anhydrous sodium formate (4.41 moles) and anhydrous diethyl ether (250 ml).

  • With vigorous stirring, add acetyl chloride (3.75 moles) at a rate that maintains the reaction temperature between 23–27 °C.

  • After the addition is complete, continue stirring for 5.5 hours at the same temperature.

  • Filter the reaction mixture quickly to remove sodium chloride.

  • Wash the solid residue with anhydrous diethyl ether and combine the washings with the filtrate.

  • Remove the ether by distillation under reduced pressure.

  • Distill the residue to obtain colorless acetic formic anhydride (b.p. 27–28 °C at 10 mm Hg). The yield is typically around 64%.

Method 2: From Acetic Anhydride and Formic Acid

  • Cool acetic anhydride (1.0 equiv) to -10 °C in a flask equipped with a magnetic stir bar and an internal thermometer.

  • Add 100% formic acid (2.0 equiv) in portions, keeping the internal temperature below 1 °C.

  • Heat the mixture to an internal temperature of 42–44 °C and stir vigorously for 3 hours.

  • The crude acetic formic anhydride mixture can be used directly for subsequent reactions.

N-Formylation of an Amine using Formic Acid-Acetic Anhydride over Silica Gel
  • In a 50 mL beaker, add the amine (1 mmol), formic acid (2 mmol), acetic anhydride (2 mmol), and 2 g of silica gel.

  • Stir the mixture for 30 seconds until a free-flowing powder is obtained.

  • Irradiate the mixture in a microwave oven at 300 W for the appropriate time (typically 2-4 minutes, monitored by TLC).

  • After cooling to room temperature, extract the product with methylene chloride (3 x 15 mL).

  • Wash the combined organic extracts with water and dry over sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by crystallization.

Vilsmeier-Haack Formylation of an Electron-Rich Aromatic Compound
  • In a flask cooled to 0 °C, add N,N-dimethylformamide (DMF, 10 equiv).

  • Slowly add phosphorus oxychloride (POCl3, 1.1 equiv) while maintaining the temperature at 0 °C to form the Vilsmeier reagent.

  • Add a solution of the electron-rich aromatic substrate (1.0 equiv) in DMF.

  • Allow the reaction to stir at room temperature for several hours (e.g., 6.5 hours).

  • Quench the reaction by pouring it into ice-cold water.

  • Add a solution of sodium acetate to neutralize the acid.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Reaction Mechanisms and Workflows

To visualize the chemical transformations and experimental processes, the following diagrams are provided in DOT language.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 Nucleophilic attack POCl3 POCl3 POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent Elimination Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Electrophilic attack Arene Electron-Rich Arene Arene->Sigma_Complex Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt Deprotonation Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde Hydrolysis H2O H2O H2O->Aldehyde Formylation_Workflow Start Start: - Amine Substrate - Formylating Agent - Solvent Reaction Reaction: - Stirring - Temperature Control - Monitor by TLC Start->Reaction Workup Aqueous Workup: - Quenching - Extraction - Washing Reaction->Workup Drying Drying: - Dry organic layer (e.g., Na2SO4) Workup->Drying Concentration Concentration: - Remove solvent (Rotary Evaporation) Drying->Concentration Purification Purification: - Column Chromatography or Crystallization Concentration->Purification Characterization Characterization: - NMR, IR, MS Purification->Characterization End End: Pure Formylated Product Characterization->End

Safety Operating Guide

Proper Disposal of Formyl Acetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of formyl acetate, a reactive and hazardous compound.

This compound, also known as acetic formic anhydride, is a flammable and corrosive liquid that requires careful handling and specific disposal procedures to mitigate risks to personnel and the environment. Adherence to these protocols is crucial for maintaining a safe laboratory setting and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated laboratory fume hood. Personnel must be equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Key Hazards:

  • Flammable: this compound is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.

  • Corrosive: It causes skin and serious eye irritation.[1]

  • Respiratory Irritant: May cause respiratory irritation.[1]

  • Water Reactive: Reacts with water and moisture, which can accelerate its decomposition.[2] This reaction produces acetic acid and carbon monoxide.[2]

  • Unstable: It can decompose slowly at room temperature and more rapidly at elevated temperatures, leading to the evolution of carbon monoxide gas.[2] Due to this gas evolution, sealed containers may explode.[2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValue
Molecular Formula C₃H₄O₃
Molecular Weight 88.06 g/mol
Boiling Point 102.6 °C at 760 mmHg; 27-28 °C at 1.33 kPa
Flash Point 31 °C
Density 1.116 g/cm³
Vapor Pressure 33.5 mmHg at 25°C

Disposal Plan and Operational Steps

The primary method for the ultimate disposal of this compound is incineration by a licensed hazardous waste disposal facility. However, in-laboratory treatment of small quantities of waste may be necessary for safe collection and storage prior to pickup.

Step-by-Step Disposal Procedure:
  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, paper towels) in a dedicated, clearly labeled, and chemically resistant waste container.

    • The container must be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Recommended storage temperature for this compound is between 2°C and 8°C.[1]

  • Labeling and Storage:

    • Label the waste container with "Hazardous Waste," "this compound," and any other components of the waste stream. Include the appropriate hazard symbols (e.g., flammable, corrosive).

    • Store the waste container in a designated satellite accumulation area, segregated from incompatible chemicals such as strong oxidizing agents, strong bases, alcohols, and amines.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and incineration of the this compound waste.

    • Provide the EHS representative with a detailed description of the waste, including its composition and volume.

Experimental Protocol: In-Laboratory Neutralization of Small Quantities of this compound Waste

For small amounts of residual this compound in reaction vessels, a controlled hydrolysis and neutralization procedure can be performed to render the waste less hazardous before collection. This procedure should be carried out in a fume hood with appropriate PPE.

Materials:

  • Waste containing this compound

  • Ice bath

  • Stir plate and stir bar

  • Dropping funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • pH paper or pH meter

Procedure:

  • Place the reaction vessel containing the this compound waste in an ice bath on a stir plate and begin gentle stirring.

  • Slowly add a saturated solution of sodium bicarbonate dropwise to the stirred waste. Be cautious as the reaction is exothermic and will produce carbon dioxide gas, which can cause foaming. The slow, controlled addition is crucial to prevent a runaway reaction.

  • Continue the addition of the sodium bicarbonate solution until the gas evolution ceases.

  • After the reaction has subsided, check the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6 and 8. If the solution is still acidic, continue to add sodium bicarbonate solution dropwise until the desired pH is reached.

  • The resulting neutralized aqueous solution, containing sodium acetate and sodium formate, can then be collected in a properly labeled aqueous hazardous waste container for disposal by your institution's EHS department.

This compound Disposal Workflow

FormylAcetateDisposal cluster_collection Waste Collection & Segregation cluster_treatment Optional In-Lab Treatment (Small Quantities) cluster_disposal Final Disposal collect Collect Waste in Designated Container label_waste Label Container Clearly (Hazardous Waste, this compound) collect->label_waste Immediate Action segregate Store Separately from Incompatible Chemicals label_waste->segregate Safe Storage contact_ehs Contact EHS for Pickup segregate->contact_ehs hydrolyze Controlled Hydrolysis & Neutralization with NaHCO3 check_ph Verify pH is Neutral (6-8) hydrolyze->check_ph Reaction Complete collect_aqueous Collect as Aqueous Hazardous Waste check_ph->collect_aqueous pH Confirmed collect_aqueous->contact_ehs incineration Professional Incineration contact_ehs->incineration Scheduled Removal

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Formyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Formyl Acetate

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (acetic formic anhydride). The following procedural guidance is designed to ensure safe laboratory operations and mitigate risks associated with this chemical.

Properties and Hazards of this compound

This compound is a flammable and corrosive compound that requires careful handling. Its toxicological properties have not been fully investigated, warranting a cautious approach.[1] It is known to be an irritant to the skin and eyes and may cause respiratory irritation.[1][2] A significant hazard is its decomposition at room temperature, which accelerates at higher temperatures, producing acetic acid and carbon monoxide.[2] This decomposition can lead to a dangerous buildup of pressure in sealed containers.[2]

PropertyValueReference
Molecular Formula C₃H₄O₃[3]
Molecular Weight 88.062 g/mol [3]
Boiling Point 27-28°C @ 1.33kPa[2]
Appearance Liquid[2]
GHS Hazard Statements H226: Flammable liquid and vapour[1]
H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]

Operational Plan for Handling this compound

Adherence to the following step-by-step protocol is mandatory for the safe handling of this compound.

Engineering Controls and Preparation
  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] The laboratory should be equipped with a mechanical exhaust system.[1]

  • Safety Equipment: Ensure a safety shower and an eyewash station are readily accessible and functional.[1]

  • Storage Check: Before handling, retrieve this compound from refrigerated storage (2°C - 8°C).[1] Inspect the container for any signs of pressure buildup. It should be stored in a flask with a polyethylene stopper, not a sealed container, to allow for the safe release of gas from decomposition.[2]

Required Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA standards or European Standard EN166.[1] A face shield is recommended for splash protection.

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves to prevent skin contact.[1]

    • Lab Coat: A chemically resistant lab coat or apron is required.

    • Clothing: Wear long pants and closed-toe shoes.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator, especially if there is a risk of vapor inhalation.[1]

Handling and Experimental Procedure
  • Grounding: Ground all equipment to prevent static discharge, which could ignite the flammable vapors.

  • Dispensing: When transferring or dispensing this compound, do so slowly and carefully to avoid splashing.

  • Avoid Incompatibles: Keep this compound away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Temperature Control: Maintain the experimental temperature as low as feasible to minimize the rate of decomposition and carbon monoxide evolution.[2]

Post-Experiment Procedures
  • Decontamination: Thoroughly wipe down the work area in the fume hood.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

  • Storage: Return the this compound container to its designated refrigerated storage, ensuring the polyethylene stopper is secure.[1][2]

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_hazards Key Hazards cluster_ppe Required PPE A Verify Fume Hood & Safety Equipment B Retrieve this compound from 4°C Storage A->B C Don Required PPE B->C D Perform Experiment in Fume Hood C->D Proceed to Experiment P1 Safety Goggles C->P1 P2 Chem-Resistant Gloves C->P2 P3 Lab Coat C->P3 P4 Respirator C->P4 E Monitor for Gas Evolution D->E H1 Flammable D->H1 H2 Irritant D->H2 F Segregate Waste for Proper Disposal E->F Experiment Complete H3 Gas Evolution E->H3 G Decontaminate Work Area F->G H Return Reagent to 4°C Storage G->H I Remove PPE & Wash Hands H->I

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to ensure safety and environmental compliance.

  • Waste Collection:

    • Collect all waste this compound and materials that have come into direct contact with it (e.g., pipette tips, gloves, absorbent pads) in a designated, clearly labeled, and closed container.[1]

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Method:

    • The recommended disposal method is incineration.[1] The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • This process must be carried out by licensed hazardous waste disposal personnel.

  • Regulatory Compliance:

    • All disposal activities must be conducted in strict accordance with local, state, and federal regulations.

Emergency and First-Aid Procedures

Immediate action is required in the event of exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention from an ophthalmologist.[1]

  • Skin Contact: Remove all contaminated clothing and shoes immediately.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the individual to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]

  • Ingestion: If the person is conscious, rinse their mouth out with water.[1] Do not induce vomiting. Seek immediate medical attention.[1]

  • Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite) and collect it in a suitable container for disposal.[1] Ventilate the area thoroughly.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.